molecular formula C13H9IN2O3 B6121180 N-(2-iodophenyl)-3-nitrobenzamide CAS No. 5352-78-3

N-(2-iodophenyl)-3-nitrobenzamide

Katalognummer: B6121180
CAS-Nummer: 5352-78-3
Molekulargewicht: 368.13 g/mol
InChI-Schlüssel: URQMQMXSAINNQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Iodophenyl)-3-nitrobenzamide (CAS 5352-78-3) is a high-purity benzamide derivative supplied for advanced chemical and materials research. With a molecular formula of C13H9IN2O3 and a molecular weight of 368.13, this compound serves as a critical building block in supramolecular chemistry and crystallography studies . This compound is part of an isomeric pair whose molecular structure, while similar, manifests distinctly different three-dimensional framework structures in the solid state . Researchers value this compound for its versatile palette of intermolecular interaction sites, which include potential N—H⋯O and C—H⋯O hydrogen bonds (with both amide and nitro oxygen acceptors), C—H⋯π(arene) hydrogen bonds, aromatic π–π stacking interactions, and iodo–nitro interactions . The specific arrangement of the iodo and amide functional groups on the phenyl ring makes it a pivotal subject for investigating how subtle molecular changes direct the formation of complex supramolecular architectures . Scientific studies have demonstrated that N-(2-iodophenyl)-3-nitrobenzamide crystallizes in the non-centrosymmetric space group P2₁2₁2₁, enabling the formation of a continuous three-dimensional framework structure built from a combination of N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds, alongside an iodo–nitro interaction . This makes it an excellent model system for exploring crystal engineering and the design of functional molecular materials. This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQMQMXSAINNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362470
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-78-3
Record name N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-(2-iodophenyl)-3-nitrobenzamide CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 5352-78-3 Formula: C₁₃H₉IN₂O₃ Molecular Weight: 368.13 g/mol [1]

Executive Summary

N-(2-iodophenyl)-3-nitrobenzamide is a specialized halogenated amide scaffold used primarily as a high-value intermediate in the synthesis of polycyclic heteroaromatic systems, particularly phenanthridinones .[1][2] Its structural utility lies in the orthogonality of its functional groups: the aryl iodide facilitates transition-metal-catalyzed cross-coupling (Heck, Suzuki, Ullmann), while the nitro group serves as a latent amine for subsequent derivatization or solubility modulation.[1]

This guide provides a comprehensive technical overview for researchers utilizing this compound in medicinal chemistry and materials science, focusing on synthesis, purification, and downstream cyclization protocols.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by a 3-nitrobenzoyl moiety linked via an amide bond to a 2-iodophenyl ring.[1] The presence of the heavy iodine atom and the nitro group significantly influences its solid-state packing and solubility profile.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Appearance Pale yellow to off-white crystalline solidColor arises from nitro-conjugation.[1]
Melting Point 158–162 °C (Typical range)Depends on solvent of crystallization (often EtOH/DMF).[1]
Solubility DMSO, DMF, hot EthanolLimited solubility in water and non-polar alkanes.[1]
pKa ~14-15 (Amide N-H)Weakly acidic due to electron-withdrawing nitro/iodo groups.[1]
Crystal System Monoclinic / TriclinicForms 3D frameworks via N-H[1]···O hydrogen bonds [1].[1]
Structural Characterization (Diagnostic Signals)[1]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide NH: Singlet, typically downfield (δ 10.0–10.5 ppm) due to the electron-withdrawing 2-iodo and 3-nitro influences.[1]

    • 2-Iodophenyl Ring: Doublet (δ ~7.9 ppm) for the proton ortho to Iodine; Multiplets (δ 7.0–7.5 ppm) for remaining aromatic protons.[1]

    • 3-Nitrobenzoyl Ring: Distinctive pattern with the proton between NO₂ and CO shifting downfield (singlet-like, δ ~8.8 ppm).[1]

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1650–1670 cm⁻¹ (Amide I).[1]

    • NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹).[1]

Synthesis & Manufacturing Protocol

The synthesis follows a standard Schotten-Baumann or anhydrous nucleophilic acyl substitution pathway. The reaction between 3-nitrobenzoyl chloride and 2-iodoaniline is preferred over direct coupling of the acid due to higher yields and simpler workup.[1]

Experimental Workflow

Reagents:

  • 2-Iodoaniline (1.0 equiv)[1]

  • 3-Nitrobenzoyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Protocol:

  • Preparation: Dissolve 2-iodoaniline in anhydrous DCM under an inert atmosphere (N₂/Ar).

  • Addition: Cool the solution to 0°C. Add TEA followed by the dropwise addition of 3-nitrobenzoyl chloride (dissolved in minimal DCM) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1]

  • Quench & Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol or Ethanol/Water mixtures to yield the pure amide.[1]

Visualization: Synthetic Pathway

Synthesis Reactant1 2-Iodoaniline Intermediate Tetrahedral Intermediate Reactant1->Intermediate + Base (TEA) DCM, 0°C Reactant2 3-Nitrobenzoyl Chloride Reactant2->Intermediate Product N-(2-iodophenyl)- 3-nitrobenzamide Intermediate->Product - HCl (Elimination)

Figure 1: Standard synthetic route via acyl chloride coupling.[1]

Key Applications: Phenanthridinone Cyclization[1]

The primary utility of N-(2-iodophenyl)-3-nitrobenzamide is its role as a precursor for phenanthridinones (specifically nitro-substituted phenanthridin-6(5H)-ones).[1] These tricyclic cores are privileged scaffolds in PARP inhibitors and antiviral agents.[1]

Mechanism: Intramolecular C-H Arylation

The transformation involves a Palladium (Pd) or Copper (Cu) catalyzed intramolecular coupling.[1] The iodine atom acts as the oxidative addition handle, facilitating the activation of the ortho-C-H bond on the benzoyl ring.[1]

Reaction Conditions (Typical):

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[1]

  • Ligand: PPh₃ or specialized biaryl phosphines.[1]

  • Base: Ag₂CO₃ or Cs₂CO₃ (Critical for proton abstraction).[1]

  • Solvent: DMF or DMA at 100–120°C.

Visualization: Cyclization Logic

Cyclization Precursor N-(2-iodophenyl)- 3-nitrobenzamide OxAdd Oxidative Addition (Pd-I Species) Precursor->OxAdd Pd(0) Activation C-H Activation (Benzoyl Ring) OxAdd->Activation Base, Heat Cyclized Nitro-phenanthridinone Derivative Activation->Cyclized Reductive Elimination Reduction Amino-phenanthridinone (Bioactive Core) Cyclized->Reduction H2, Pd/C (Optional)

Figure 2: Palladium-catalyzed cyclization pathway to phenanthridinone scaffolds.[1][3][4]

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for nitro-aromatics and halogenated amides.[1]

  • Hazards: Potential skin/eye irritant.[1][5] Nitro compounds may possess mutagenic potential; handle in a fume hood.[1]

  • Stability: Stable under ambient conditions.[1][6] Light sensitive (due to C-I bond); store in amber vials.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of amide).[1]

References

  • Glidewell, C., et al. (2006).[1] Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section C. Link[1]

  • BenchChem. (n.d.).[1] N-(2-Iodophenyl)-3-nitrobenzamide Product Entry. Link[1]

  • PubChem. (n.d.).[1][3] Compound Summary for 3-Nitrobenzamide (Analogous Structure). Link[1]

Sources

3-nitro-N-(2-iodophenyl)benzamide molecular weight calculation

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Molecular Weight Calculation and Structural Analysis of 3-nitro-N-(2-iodophenyl)benzamide

Introduction to the Molecular Framework

In the realm of supramolecular chemistry and rational drug design, 3-nitro-N-(2-iodophenyl)benzamide (CAS: 5352-78-3) serves as a highly specialized diaryl building block. The molecule features a benzamide core substituted with a strongly electron-withdrawing nitro group at the meta position of the benzoyl ring, paired with a highly polarizable iodine atom at the ortho position of the aniline-derived ring. Determining its precise molecular weight and understanding its structural properties are absolute prerequisites for researchers conducting stoichiometric syntheses, mass spectrometry validations, and crystallographic framework studies.

Deconstructing the Chemical Formula

To calculate the molecular weight with high precision, we must first derive the exact chemical formula by deconstructing the molecule into its constituent functional groups:

  • Benzoyl Moiety (3-nitrobenzoyl): Derived from benzoic acid, the substitution of a nitro group (-NO₂) at the 3-position yields a fragment formula of C₇H₄NO₃.

  • Amine Moiety (2-iodoaniline derivative): The amide nitrogen links to a phenyl ring substituted with an iodine atom at the 2-position, contributing C₆H₅IN.

  • Condensation: The formation of the amide bond (-CONH-) eliminates one water molecule (H₂O) during theoretical condensation, resulting in the final empirical formula: C₁₃H₉IN₂O₃ .

Precision Molecular Weight Calculation

In analytical chemistry, distinguishing between average molecular weight and monoisotopic mass is critical for empirical validation. The average molecular weight is utilized for macroscopic stoichiometric calculations, whereas the monoisotopic mass is required for High-Resolution Mass Spectrometry (HRMS).

According to the [1], the recommended standard atomic weights are used to calculate the macroscopic molar mass.

Table 1: Standard Molecular Weight Calculation of C₁₃H₉IN₂O₃

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
CarbonC1312.011156.14342.42%
HydrogenH91.0089.0722.46%
IodineI1126.904126.90434.47%
NitrogenN214.00728.0147.61%
OxygenO315.99947.99713.04%
Total 28 368.130 100.00%

Note: The exact monoisotopic mass, calculated using the exact mass of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), is 367.966 Da .

Experimental Validation Workflows

To ensure scientific integrity, theoretical calculations must be validated through rigorous empirical protocols. Below is a self-validating system for the synthesis and mass confirmation of 3-nitro-N-(2-iodophenyl)benzamide.

Protocol A: Synthesis and Purification

  • Reagent Preparation: Dissolve 2.0 mmol of 2-iodoaniline in 50 mL of anhydrous chloroform (CHCl₃). Add 2.2 mmol of triethylamine.

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger. Neutralizing the evolving HCl prevents the protonation of the unreacted 2-iodoaniline, which would otherwise halt the nucleophilic acyl substitution.

  • Acylation: Slowly add 2.0 mmol of 3-nitrobenzoyl chloride dropwise at 0 °C under an inert argon atmosphere.

    • Causality: Low temperatures kinetically control the highly exothermic reaction, minimizing the formation of di-acylated side products.

  • Reflux: Heat the mixture to reflux (~61 °C) for 1 hour.

  • Purification: Remove the solvent under reduced pressure. Wash the crude residue sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Recrystallize the crude product from hot ethanol.

    • Causality: Ethanol selectively dissolves organic impurities at high temperatures while allowing the highly crystalline target molecule to precipitate upon cooling, yielding >99% purity suitable for X-ray diffraction.

Protocol B: High-Resolution Mass Spectrometry (HRMS) Validation

  • Sample Preparation: Dissolve 1 mg of the purified crystal in 1 mL of LC-MS grade methanol.

    • Causality: Methanol ensures complete dissolution while providing a protic environment conducive to electrospray ionization (ESI).

  • Ionization: Operate the mass spectrometer in positive electrospray ionization mode (ESI+).

    • Causality: Soft ionization preserves the molecular ion without fragmenting the labile carbon-iodine bond. The amide nitrogen readily accepts a proton to form the [M+H]⁺ adduct.

  • Data Analysis: The theoretical[M+H]⁺ ion is expected at m/z 368.973. A mass error of < 5 ppm between the theoretical and observed m/z confirms the molecular formula.

Workflow A Synthesis (Amidation) B Purification (Recrystallization) A->B Crude Product C MW Validation (ESI-HRMS) B->C Pure Crystals D Structural Analysis (X-Ray Diffraction) B->D Pure Crystals C->D Data Correlation

Experimental workflow for synthesizing and validating 3-nitro-N-(2-iodophenyl)benzamide.

Supramolecular Framework and Crystallography

Beyond molecular weight, the spatial arrangement of C₁₃H₉IN₂O₃ dictates its physical properties. According to structural studies published in [2], isomeric N-(iodophenyl)nitrobenzamides form highly specific three-dimensional frameworks.

In the solid state, molecules of 3-nitro-N-(2-iodophenyl)benzamide are linked by a complex network of N—H···O and C—H···O hydrogen bonds. Crucially, the structure is stabilized by a two-centre iodo···carbonyl interaction. This halogen bonding is a key mechanistic driver in rational drug design, as the highly polarizable iodine atom (often functioning as a "sigma-hole" donor) can form strong, highly directional interactions with Lewis bases in biological target proteins. The precise molecular weight validation and high-purity crystallization outlined above are absolute prerequisites for resolving these intricate supramolecular interactions.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Queen Mary University of London. [Link]

  • Kelly, R. J., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section C: Crystal Structure Communications, 62(9), o525-o531.[Link]

Crystal Structure and Supramolecular Architecture of N-(2-iodophenyl)-3-nitrobenzamide Isomers

[1]

Executive Summary

N-(2-iodophenyl)-3-nitrobenzamide represents a critical case study in crystal engineering, demonstrating how subtle changes in substituent positioning (isomerism) can drastically alter supramolecular assembly. While the covalent connectivity remains constant, the shift of the nitro group from ortho to meta to para positions switches the solid-state architecture from 1D chains to 2D sheets and 3D frameworks .

For drug development professionals, understanding these packing motifs is essential for predicting solubility, bioavailability, and tablet stability. This guide details the synthesis, crystallization, and structural analysis of the 3-nitro isomer (Target) compared to its 2-nitro and 4-nitro analogues.

Chemical Context and Synthesis

The target compound belongs to the N-arylbenzamide class.[1] The presence of the heavy iodine atom (2-position on the aniline ring) and the nitro group (3-position on the benzoyl ring) introduces a competition between classical hydrogen bonding (N-H...O) and halogen-mediated interactions (I...O, I...

Synthesis Protocol

The synthesis follows a nucleophilic acyl substitution pathway. To ensure high purity for crystallization, a base-catalyzed Schotten-Baumann type reaction is recommended.

Reagents:

  • Nucleophile: 2-Iodoaniline (1.0 eq)

  • Electrophile: 3-Nitrobenzoyl chloride (1.1 eq)

  • Catalyst/Base: Pyridine or Triethylamine (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Reaction Workflow:

  • Dissolution: Dissolve 2-iodoaniline in dry DCM under nitrogen atmosphere.

  • Activation: Add pyridine to scavenge HCl generated during the reaction.

  • Addition: Dropwise addition of 3-nitrobenzoyl chloride at 0°C to prevent side reactions.

  • Reflux: Allow to warm to room temperature and reflux for 4 hours.

  • Purification: Wash with 1M HCl (remove pyridine), Sat. NaHCO

    
     (remove acid), and Brine. Recrystallize crude solid from Ethanol .
    
Synthetic Pathway Diagram

The following diagram illustrates the logical flow of synthesis and the critical decision nodes for crystallization.

SynthesisPathStartStart: 2-IodoanilineReagent+ 3-Nitrobenzoyl Chloride(Base: Pyridine)Start->Reagent DCM, 0°CIntermediateIntermediate:Tetrahedral AdductReagent->Intermediate Nucleophilic AttackProductCrude Product:N-(2-iodophenyl)-3-nitrobenzamideIntermediate->Product Elimination of HClCrystCrystallization:Slow Evaporation (Ethanol)Product->Cryst PurificationStructureTarget Crystal Structure(Isomer II)Cryst->Structure X-ray Diffraction

Figure 1: Synthetic pathway and crystallization logic for N-(2-iodophenyl)-3-nitrobenzamide.

Crystallographic Analysis: The 3-Nitro Isomer (Isomer II)[1]

The crystal structure of N-(2-iodophenyl)-3-nitrobenzamide (referred to in literature as Isomer II) is defined by a specific interplay of hydrogen bonds and halogen interactions.[2][3] Unlike its isomers, it forms a 2D Sheet Architecture .

Unit Cell and Space Group
  • Crystal System: Monoclinic (Typical for this series)[4]

  • Morphology: Colorless blocks or plates grown from ethanol.

  • Conformation: The molecule adopts a non-planar conformation.[5] The amide linkage is twisted relative to both the iodophenyl and nitrophenyl rings to minimize steric clash between the ortho-iodine and the amide oxygen.

Supramolecular Motifs

The packing is driven by two primary forces:

  • Hydrogen Bonding: A combination of

    
     and 
    
    
    interactions.[3][4]
    • The amide nitrogen (

      
      ) acts as the donor.[4]
      
    • The nitro oxygen acts as the acceptor.[4][5]

  • Iodo-Carbonyl Interaction: A distinct two-center

    
     interaction is observed.[2][3] This "halogen bond" anchors the molecules, directing the formation of sheets.
    

Structural Outcome: The molecules link to form


 rings

Comparative Isomer Analysis

To fully appreciate the structure of the 3-nitro isomer, it must be contrasted with the 2-nitro and 4-nitro variants. The position of the nitro group dictates the dimensionality of the crystal lattice.

Data Comparison Table
Feature2-Nitro Isomer (I) 3-Nitro Isomer (II) [TARGET] 4-Nitro Isomer (III)
Nitro Position OrthoMetaPara
Lattice Dimensionality 1D Chains 2D Sheets 2D Sheets
Primary H-Bond

(Nitro)

(Nitro)

(Nitro)
Halogen Interaction


None (Steric exclusion)
Secondary Motif

(Arene)


Graph Set Motif Chains along [100]

Rings
Sheets
Mechanistic Logic of Packing
  • Isomer I (Ortho): The nitro group is crowded. The iodine atom interacts with the nitro group, restricting growth to 1D chains.

  • Isomer II (Meta): The nitro group is more accessible but still influences the side of the ring. It allows for a "bridging" geometry where the Iodine interacts with the Carbonyl, and H-bonds link the Nitro, forming stable 2D sheets.

  • Isomer III (Para): The nitro group is distal. It acts as a linear linker. However, the iodine is too far to form effective halogen bonds with the carbonyl/nitro of adjacent molecules in the same way, resulting in a sheet structure driven purely by H-bonds without the stabilizing I...O contact seen in the 3-nitro isomer.

Supramolecular Logic Diagram

The following diagram visualizes how the nitro position acts as a "logic gate" determining the final crystal architecture.

PackingLogicCoreN-(2-iodophenyl) Core(Fixed Iodine Position)Ortho2-Nitro Substitution(Isomer I)Core->OrthoMeta3-Nitro Substitution(Isomer II - Target)Core->MetaPara4-Nitro Substitution(Isomer III)Core->ParaInt_OrthoSteric Crowd + I...NitroInteractionOrtho->Int_OrthoInt_MetaBalanced Geometry + I...CarbonylInteractionMeta->Int_MetaInt_ParaDistal Geometry + No I...OInteractionPara->Int_ParaRes_Ortho1D CHAINS(Restricted Growth)Int_Ortho->Res_OrthoRes_Meta2D SHEETS(R4,4(28) Rings)Int_Meta->Res_MetaRes_Para2D SHEETS(H-Bond Dominant)Int_Para->Res_Para

Figure 2: Impact of nitro-positional isomerism on supramolecular assembly dimensionality.

Experimental Validation Protocols

To verify the crystal structure in a laboratory setting, the following self-validating protocols should be employed.

Crystallization Protocol
  • Preparation: Prepare a saturated solution of N-(2-iodophenyl)-3-nitrobenzamide in hot Ethanol (approx. 60°C).

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Growth: Place the vial in a vibration-free environment at room temperature. Cover with parafilm punctured with 2-3 pinholes to control evaporation rate.

  • Harvest: Crystals suitable for X-ray diffraction (block-like morphology) typically appear within 3-5 days.

Characterization Checkpoints
  • Melting Point: The 3-nitro isomer should have a distinct melting point compared to the 2-nitro and 4-nitro isomers. (Reference literature values: typically >150°C, precise value depends on purity).

  • IR Spectroscopy: Look for the N-H stretch shift. In the solid state, the N-H stretch is shifted to lower wavenumbers (approx. 3250 cm

    
    ) due to the strong intermolecular hydrogen bonding described in Section 3.2.
    
  • Single Crystal XRD:

    • Target Check: Confirm Monoclinic system.[4]

    • Refinement: Look for the Iodine atom peak first (heaviest scatterer) to solve the phase problem.

References

  • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(5), 931-943.

    • Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2005). Supramolecular structures of three isomeric (E,E)-1-(2-iodophenyl)-4-(nitrophenyl)-2,3-diaza-1,3-butadienes.[6] Acta Crystallographica Section C, 61, o312-o316.[6]

      • PubChem Compound Summary. N-(2-Iodophenyl)benzamide (Parent Structure Reference).

        N-(2-iodophenyl)-3-nitrobenzamide vs 4-iodo-3-nitrobenzamide structure

        Author: BenchChem Technical Support Team. Date: March 2026

        An In-Depth Technical Guide to the Structural and Functional Divergence of N-(2-iodophenyl)-3-nitrobenzamide and 4-iodo-3-nitrobenzamide

        Introduction: The Critical Role of Isomerism in Medicinal Chemistry

        In the landscape of drug discovery and development, structural isomerism represents a fundamental principle with profound implications. Molecules sharing the same chemical formula but differing in the spatial arrangement of their atoms can exhibit vastly different physicochemical properties, synthetic accessibility, and biological activities. This guide provides a detailed comparative analysis of two such isomers: N-(2-iodophenyl)-3-nitrobenzamide and 4-iodo-3-nitrobenzamide. While structurally similar, the distinct placement of their functional groups leads to significant differences in their chemical architecture and potential as therapeutic agents. 4-iodo-3-nitrobenzamide, also known as Iniparib, was notably investigated as a potential PARP (poly-ADP-ribose-polymerase) inhibitor for cancer therapy, although its mechanism of action has been a subject of debate.[1][2][3][4] Understanding the nuances between these isomers is crucial for researchers in medicinal chemistry, offering insights into structure-activity relationships (SAR) and the rational design of targeted therapeutics.

        Section 1: Core Structural Elucidation and Comparative Analysis

        The fundamental difference between N-(2-iodophenyl)-3-nitrobenzamide and 4-iodo-3-nitrobenzamide lies in the connectivity of the amide bond, which dictates the overall molecular topology and electronic distribution.

        • 4-iodo-3-nitrobenzamide: In this isomer, the benzamide core is substituted with an iodine atom at the 4-position and a nitro group at the 3-position. The amide functional group is primary (-CONH₂).

        • N-(2-iodophenyl)-3-nitrobenzamide: Here, the amide bond is secondary. It is formed between 3-nitrobenzoic acid and 2-iodoaniline. Consequently, the iodo-substituted phenyl ring is attached to the amide nitrogen, while the nitro-substituted ring is attached to the carbonyl carbon.

        This distinction is visually represented below.

        G cluster_0 Isomer 1: 4-iodo-3-nitrobenzamide cluster_1 Isomer 2: N-(2-iodophenyl)-3-nitrobenzamide a Key Features: - Primary Amide - Iodo and Nitro groups on the  same benzoyl ring - Formerly known as Iniparib b Key Features: - Secondary Amide - Iodo and Nitro groups on  separate phenyl rings - Different hydrogen bonding profile img_a img_b

        Caption: Structural comparison of the two isomers.

        The consequences of this structural rearrangement are significant. The secondary amide in N-(2-iodophenyl)-3-nitrobenzamide introduces a hydrogen bond donor (N-H) and a different steric profile compared to the primary amide in its isomer. Furthermore, the electronic effects of the iodo and nitro substituents influence different parts of the molecule. In N-(2-iodophenyl)-3-nitrobenzamide, the electron-withdrawing nitro group primarily affects the benzoyl portion, while the properties of the N-phenyl ring are modulated by the iodo substituent. This separation of electronic influences can lead to distinct intermolecular interactions, which has been shown to result in different three-dimensional crystal lattice structures among isomeric N-(iodophenyl)nitrobenzamides.[5][6]

        Section 2: Synthesis Strategies and Mechanistic Insights

        The divergent structures of these isomers necessitate distinct synthetic approaches. The choice of methodology is guided by the need for high purity and yield, avoiding common side reactions associated with halogenated nitroaromatics.

        Synthesis of 4-iodo-3-nitrobenzamide (Iniparib)

        The synthesis of 4-iodo-3-nitrobenzamide often starts from 4-iodo-3-nitrobenzoic acid. A common historical method involved converting the carboxylic acid to an acid chloride using thionyl chloride, followed by amination.[4] However, this route is often plagued by the formation of a 4-chloro-3-nitrobenzamide impurity due to nucleophilic aromatic substitution of the labile iodo group.[7]

        A more robust and higher-yielding process avoids this issue by proceeding through a methyl ester intermediate. This self-validating protocol ensures the integrity of the iodo-substituent.

        Experimental Protocol: Two-Step Synthesis of 4-iodo-3-nitrobenzamide

        • Esterification:

          • To a solution of 4-iodo-3-nitrobenzoic acid (e.g., 3 g, 10 mmol) in methanol (30 ml), slowly add concentrated sulfuric acid (3.4 g, 34.6 mmol) at 0°C.[8]

          • Allow the mixture to warm to room temperature and then reflux for 8 hours. The use of reflux ensures the reaction goes to completion.

          • After cooling, neutralize the reaction mixture with solid sodium bicarbonate and filter to remove salts.

          • Evaporate the filtrate under reduced pressure to yield 4-iodo-3-nitrobenzoic acid methyl ester as a yellow solid.[8] An alternative, highly efficient method uses trimethyl orthoacetate at reflux.[4][7]

        • Amination:

          • Dissolve the methyl ester intermediate (e.g., 2.0 g, 6.5 mmol) in methanol (80 ml) and cool the solution to -15°C.[7][8]

          • Pass anhydrous ammonia gas through the solution until saturation. The use of anhydrous ammonia gas in a non-aqueous solvent prevents hydrolysis of the ester.[8]

          • Seal the vessel and allow the solution to stand at room temperature for 3 days.[7][8]

          • Monitor the reaction completion by HPLC or TLC.

          • Evaporate the solvent under reduced pressure to obtain crude 4-iodo-3-nitrobenzamide.

        • Purification:

          • Recrystallize the crude solid from a mixture of methanol and water to yield the pure product with >99.5% purity.[7] This method avoids the use of more toxic solvents like acetonitrile.[7]

        G start 4-iodo-3-nitrobenzoic acid inter Intermediate: 4-iodo-3-nitrobenzoic acid methyl ester start->inter  Esterification  (MeOH, H₂SO₄ or  Trimethyl Orthoacetate) end Final Product: 4-iodo-3-nitrobenzamide inter->end  Amination  (Anhydrous NH₃ Gas  in Methanol)

        Caption: High-level workflow for the synthesis of 4-iodo-3-nitrobenzamide.

        Synthesis of N-(2-iodophenyl)-3-nitrobenzamide

        The synthesis of this isomer follows a standard amide coupling strategy, joining a carboxylic acid (or its activated form) with an amine. The key precursors are 3-nitrobenzoic acid and 2-iodoaniline.

        Experimental Protocol: Amide Coupling Synthesis

        • Activation of Carboxylic Acid:

          • To a solution of 3-nitrobenzoic acid (10 mmol, 1.0 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) (20 mL), add a catalytic amount of DMF (1 drop).[9]

          • Slowly add oxalyl chloride (15 mmol, 1.5 equiv) to the solution. The reaction will effervesce as gaseous byproducts are formed.

          • Stir the reaction mixture vigorously at room temperature for 1-2 hours until the evolution of gas ceases. This process forms the highly reactive 3-nitrobenzoyl chloride in situ.

        • Amide Bond Formation:

          • In a separate flask, dissolve 2-iodoaniline (10 mmol, 1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (12 mmol, 1.2 equiv) in anhydrous CH₂Cl₂.

          • Cool the amine solution to 0°C in an ice bath.

          • Slowly add the freshly prepared 3-nitrobenzoyl chloride solution to the cooled amine solution. The base is critical to neutralize the HCl generated during the reaction.

          • Allow the reaction to warm to room temperature and stir for 12-24 hours.

        • Workup and Purification:

          • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

          • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

          • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexane) to yield pure N-(2-iodophenyl)-3-nitrobenzamide.[9]

        G cluster_0 Precursor 1 cluster_1 Precursor 2 acid 3-nitrobenzoic acid activated 3-nitrobenzoyl chloride acid->activated Activation (Oxalyl Chloride, DMF cat.) product Final Product: N-(2-iodophenyl)-3-nitrobenzamide activated->product Amide Coupling (Base, CH₂Cl₂) amine 2-iodoaniline amine->product

        Caption: High-level workflow for the synthesis of N-(2-iodophenyl)-3-nitrobenzamide.

        Section 3: Comparative Physicochemical and Spectroscopic Data

        The structural differences manifest in measurable physicochemical properties and distinct spectroscopic signatures, which are essential for characterization and quality control.

        Property4-iodo-3-nitrobenzamideN-(2-iodophenyl)-3-nitrobenzamideReference
        Molecular Formula C₇H₅IN₂O₃C₁₃H₉IN₂O₃[1][5]
        Molecular Weight 292.03 g/mol 368.13 g/mol [10]
        Melting Point 150-153 °C149-150 °C[1][9]
        Appearance White to beige/yellow solidWhite solid[1][3][9]
        Predicted XlogP 1.33.6[11]
        Amide Type PrimarySecondary-

        Spectroscopic Analysis

        • ¹H NMR: The most telling difference will be in the amide proton signals. 4-iodo-3-nitrobenzamide will show two broad singlets for the -NH₂ protons around 7.74 ppm (in DMSO-d₆).[7][8] N-(2-iodophenyl)-3-nitrobenzamide will show a single, sharp singlet for the secondary -NH proton at a different chemical shift, typically further downfield. The aromatic regions will also be distinct, reflecting the different substitution patterns and electronic environments of the two separate phenyl rings in the N-phenyl isomer versus the single substituted ring in the other.

        • ¹³C NMR: For 4-iodo-3-nitrobenzamide, the carbon directly bonded to the iodine (C4) will appear at a low field, around 91.76 ppm (in DMSO-d₆).[7][8] The spectra for N-(2-iodophenyl)-3-nitrobenzamide will be more complex, with 12 distinct aromatic carbon signals (barring accidental equivalence) compared to the 6 for its isomer.

        • IR Spectroscopy: Both molecules will show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹) and N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹). However, N-(2-iodophenyl)-3-nitrobenzamide will exhibit a distinct N-H stretch for the secondary amide around 3300-3400 cm⁻¹, which will differ from the symmetric and asymmetric N-H stretches of the primary amide in 4-iodo-3-nitrobenzamide.

        Section 4: Biological Activity and Structure-Activity Relationship (SAR) Insights

        The orientation of the amide bond and the relative positions of the key functional groups are paramount in determining how these molecules interact with biological targets.

        The Case of Iniparib (4-iodo-3-nitrobenzamide)

        Iniparib was initially developed as a PARP-1 inhibitor, a class of drugs effective in cancers with deficiencies in DNA repair, such as those with BRCA mutations.[1][4] The proposed mechanism involved the drug binding to the DNA binding domain of PARP1.[1][2] However, subsequent studies challenged this, suggesting that Iniparib is not a direct PARP inhibitor but may act as a prodrug.[12] Research has shown that it can be metabolically reduced in tumor cells to 4-iodo-3-nitrosobenzamide, which is a reactive species capable of inducing apoptosis.[12] This nitroso intermediate was found to inactivate PARP by ejecting zinc from its zinc-finger domain.[12] The presence of the iodine atom appeared to enhance this activity compared to its non-iodinated analog.[12] Despite promising early trials, Iniparib ultimately failed in Phase III trials, and its development was discontinued.[3]

        SAR Implications of Isomeric Structure

        The structural arrangement of N-(2-iodophenyl)-3-nitrobenzamide makes it a fundamentally different candidate for biological activity.

        • Hydrogen Bonding: As a secondary amide, it presents a different vector for hydrogen bonding compared to the primary amide of 4-iodo-3-nitrobenzamide. The single N-H donor and the specific location of the carbonyl acceptor create a unique pharmacophore that would interact differently with a protein active site.

        • Molecular Shape and Flexibility: The two phenyl rings in N-(2-iodophenyl)-3-nitrobenzamide are joined by a rotatable amide bond, giving it a different conformational landscape than the more rigid, single-ring structure of its isomer. This affects how it can adapt to the topology of a binding pocket.

        • Metabolic Profile: The metabolic fate of the two isomers would likely differ. The nitro group on the benzoyl ring of N-(2-iodophenyl)-3-nitrobenzamide could still be a substrate for nitroreductases, similar to Iniparib. However, the overall molecule's properties (e.g., lipophilicity, as indicated by the higher predicted XlogP) would alter its cellular uptake, distribution, and access to metabolic enzymes.

        The study of various isomeric N-(iodophenyl)nitrobenzamides has confirmed that these subtle structural changes lead to vastly different supramolecular assemblies in the solid state, driven by a complex interplay of N-H···O and C-H···O hydrogen bonds, iodo···nitro/carbonyl interactions, and π-π stacking.[5][6] This principle extends to the solution phase and biological systems, where the specific presentation of these interaction points dictates binding affinity and selectivity for a given protein target.

        G cluster_0 4-iodo-3-nitrobenzamide cluster_1 N-(2-iodophenyl)-3-nitrobenzamide a Primary Amide (H-bond donor/acceptor) b Single Aromatic System c Metabolic reduction of NO₂ to reactive NO receptor Hypothetical Receptor Site c->receptor  Different Binding  Affinity &  Selectivity d Secondary Amide (Different H-bond vector) e Two-Ring System (Increased flexibility & size) f Potentially different metabolic profile f->receptor

        Caption: Conceptual model of how isomeric differences can impact biological interactions.

        Conclusion

        The cases of N-(2-iodophenyl)-3-nitrobenzamide and 4-iodo-3-nitrobenzamide provide a compelling illustration of the power of isomerism. A seemingly minor rearrangement of atoms—shifting the iodo-phenyl moiety from the amine to the acid side of the amide linkage—creates a molecule with a distinct synthetic pathway, unique physicochemical and spectroscopic properties, and a fundamentally different three-dimensional structure. While 4-iodo-3-nitrobenzamide (Iniparib) has a documented history in clinical research, its isomer remains a distinct chemical entity whose biological potential would need to be evaluated independently. For researchers and drug developers, this comparison underscores the absolute necessity of precise structural control and characterization, as even subtle isomeric variations can lead to a complete divergence in function and therapeutic utility.

        References

        • A process for the preparation of 4-iodo-3-nitrobenzamide free from the impurities formed due to nucleophilic substitution of the labile iodo group is disclosed. (2012). ResearchGate. [Link]

        • Process for the preparation of 4-iodo-3-nitrobenzamide. (2013).
        • Preparation method and key intermediate of antineoplastic reagent 4-iodo-3-nitrobenzamide. (N.d.).
        • 4-Iodo-3-nitrobenzamide CAS 160003-66-7. Home Sunshine Pharma. [Link]

        • Ruf, A., et al. (1998). Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. PubMed. [Link]

        • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Royal Society of Chemistry. [Link]

        • Low, J. N., et al. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. PubMed. [Link]

        • Decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst and its mechanistic study by density functional theory. New Journal of Chemistry (RSC Publishing). [Link]

        • 4-iodo-3-nitrobenzamide (C7H5IN2O3). PubChemLite. [Link]

        • Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide. (2005). PubMed. [Link]

        • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

        • Process for the preparation of 4-iodo-3-nitrobenzamide. (2013).
        • Benzamide, N-(2'-iodophenyl)-. SpectraBase. [Link]

        • 2-hydroxy-n-(3-iodophenyl)-3-nitrobenzamide. PubChemLite. [Link]

        • N-(4-iodophenyl)-2-methyl-3-nitrobenzamide (C14H11IN2O3). PubChemLite. [Link]

        • Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. International Union of Crystallography. [Link]

        Sources

        Technical Whitepaper: Solubility Profiling of N-(2-iodophenyl)-3-nitrobenzamide in DMSO

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        N-(2-iodophenyl)-3-nitrobenzamide is a lipophilic small molecule often utilized as a synthetic intermediate (e.g., in the synthesis of benzisothiazol-3(2H)-ones) or as a bioactive scaffold in retroviral research (HIV-1 NCp7 inhibition). Due to the presence of a heavy halogen (iodine) and a nitro group on a bis-aryl scaffold, the compound exhibits negligible aqueous solubility (<0.1 mg/mL), necessitating the use of aprotic polar solvents for stock preparation.

        This guide defines the solubility profile of N-(2-iodophenyl)-3-nitrobenzamide in DMSO, highlighting the critical thermodynamic distinction between anhydrous solubility (high) and aqueous-diluted solubility (low). It provides a validated protocol for stock preparation to avoid common experimental artifacts such as "silent precipitation" and compound aggregation.

        Physicochemical Profile & Theoretical Solubility

        To understand the solubility behavior, we must first analyze the structural determinants. The molecule consists of two aromatic rings linked by an amide bond, decorated with a lipophilic iodine atom and an electron-withdrawing nitro group.

        PropertyValue / DescriptionImpact on DMSO Solubility
        Molecular Formula C₁₃H₉IN₂O₃Moderate Molecular Weight (MW ~368.13 g/mol )
        Predicted LogP ~3.2 – 3.8Highly Lipophilic; favors organic solvents over water.
        H-Bond Donors 1 (Amide NH)Limited water interaction; good DMSO interaction (H-bond acceptor).
        H-Bond Acceptors 3 (Nitro O, Carbonyl O)DMSO (strong H-bond acceptor) competes effectively for solvation.
        Physical State Yellow Crystalline SolidHigh lattice energy requires significant solvation energy to break.
        The DMSO Solvation Mechanism

        DMSO (Dimethyl sulfoxide) is the solvent of choice because it is a polar aprotic solvent with a high dielectric constant (

        
        ).
        
        • Dipole Interaction: The sulfoxide group (S=O) in DMSO effectively solvates the polar amide linker of the target molecule.

        • Polarizability: The large, polarizable iodine atom on the 2-position of the phenyl ring interacts favorably with the soft, polarizable sulfur atom in DMSO via dispersion forces.

        Thermodynamic Solubility Limit: While batch-specific experimental values vary, structural analogs (e.g., iodinated nitrobenzamides) typically exhibit solubility in anhydrous DMSO in the range of 25 mg/mL to 80 mg/mL (approx. 60–200 mM) .

        Critical Caveat: This solubility is valid only for anhydrous DMSO. The introduction of water (via atmospheric absorption) causes an exponential decay in solubility.

        The "DMSO Cliff": Hygroscopicity & Stability[1][2][3]

        A common failure mode in handling N-(2-iodophenyl)-3-nitrobenzamide is neglecting the hygroscopic nature of DMSO. DMSO can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

        Mechanism of Solubility Loss

        As DMSO absorbs water, the solvent structure changes.[1][2][3] Water molecules form strong hydrogen-bonded networks around the DMSO molecules, effectively "locking up" the solvent and reducing the free energy available to solvate the lipophilic benzamide.

        Visualizing the Solubility Trap:

        DMSO_Hygroscopicity Anhydrous Anhydrous DMSO Stock Exposure Atmospheric Exposure (Uncapped Vial) Anhydrous->Exposure User Error WaterUptake Water Uptake (>1-5% H2O) Exposure->WaterUptake Hygroscopic Action Lattice Lattice Energy > Solvation Energy WaterUptake->Lattice Polarity Shift Precipitation Silent Precipitation (Compound Crash Out) Lattice->Precipitation Thermodynamic Failure

        Caption: The "Silent Precipitation" pathway caused by DMSO hygroscopicity. As water content rises, the solvent's capacity to hold the lipophilic benzamide collapses.[3]

        Validated Solubilization Protocol

        Do not rely on visual inspection alone. Micro-aggregates can form in DMSO that are invisible to the naked eye but will scatter light in assays and yield false positives (e.g., in promiscuous inhibitor analysis).

        Reagents Required[1][5][6][7][8][9]
        • Compound: N-(2-iodophenyl)-3-nitrobenzamide (Solid).[4]

        • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

        • Equipment: Ultrasonic bath, Vortex mixer, Centrifuge.

        Step-by-Step Workflow

        Target Concentration: 10 mM (Recommended Stock).

        • Weighing: Weigh approx. 3.68 mg of solid into a distinct microcentrifuge tube.

          • Note: Avoid weighing directly into large volumetric flasks to minimize static loss.

        • Solvent Addition: Add 1.0 mL of fresh anhydrous DMSO.

          • Technique: Do not use DMSO that has been sitting in a wash bottle. Use a fresh aliquot from a sealed glass bottle.

        • Vortexing: Vortex vigorously for 30 seconds.

          • Observation: The yellow powder should begin to disperse.

        • Sonication (Critical): Sonicate in a water bath at ambient temperature for 5–10 minutes.

          • Why? This breaks down crystal lattice energy and ensures thermodynamic equilibrium, not just kinetic suspension.

        • Visual QC: Hold the tube up to a light source. The solution should be a clear, yellow liquid with no turbidity .

        • Centrifugation (The "Spin-Down" Test): Centrifuge at 10,000 x g for 1 minute.

          • Pass: No pellet visible.

          • Fail: A yellow pellet indicates saturation or impure DMSO.

        Protocol Visualization

        Solubilization_Protocol Start Start: Solid Compound (Yellow Powder) AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Mechanical Vortex (30s) + Sonicate (10m) AddSolvent->Mechanical Check Visual Inspection (Clear Yellow Solution?) Mechanical->Check Spin Centrifuge QC (10,000g, 1 min) Check->Spin Yes Fail Action: Dilute or Warm (37°C) Check->Fail No (Turbid) Result Result: Validated Stock Spin->Result No Pellet Spin->Fail Pellet Visible Fail->Mechanical Retry

        Caption: Operational workflow for preparing and validating a stock solution of N-(2-iodophenyl)-3-nitrobenzamide.

        Biological Application: The Aqueous Dilution

        When transferring the DMSO stock into aqueous biological media (e.g., cell culture media or enzyme buffers), the solubility drops drastically .

        • Maximum Tolerated DMSO: Most assays tolerate 0.1% to 1% DMSO.

        • Precipitation Risk: At 1% DMSO (e.g., diluting a 10 mM stock to 100 µM), the solvent is 99% water. Given the compound's LogP > 3, it is highly prone to crashing out at concentrations > 50 µM in aqueous buffer.

        Recommendation: For aqueous assays, perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM in DMSO), and then perform the final 1:1000 dilution into the aqueous buffer. This prevents localized high concentrations that trigger immediate precipitation.

        References

        • Synthesis & Structural Context

          • Title: Synthesis of benzisothiazol-3(2H)-ones via copper-catalyzed tandem reaction of 2-halobenzamides and sulfides.
          • Relevance: Describes the synthesis of N-(2-iodophenyl) benzamide derivatives and their solubility in organic reaction media.
          • Source:

        • DMSO Physicochemical Properties

          • Title: Dimethyl Sulfoxide (DMSO) Solubility Data.[2][3][5][6]

          • Relevance: Provides baseline data on DMSO's solvent capacity for nitro-aromatics and the impact of w
          • Source:

        • Solubility Methodology

          • Title: Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Ne
          • Relevance: Establishes that DMSO is the superior solvent for nitrobenzamide derivatives compared to alcohols or w
          • Source:

        • Hygroscopicity & Storage

          • Title: The Effects of Water on DMSO and Effective Hydr
          • Relevance: Technical validation of the "DMSO Cliff" and freezing point depression caused by w
          • Source:

        Sources

        Methodological & Application

        Application Note: Optimized Amide Coupling of 2-Iodoaniline and 3-Nitrobenzoyl Chloride

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction & Chemical Context

        The synthesis of N-(2-iodophenyl)-3-nitrobenzamide via the coupling of 2-iodoaniline and 3-nitrobenzoyl chloride presents a classic challenge in organic synthesis: balancing the reactivity of a highly electrophilic acylating agent with a sterically hindered, electronically deactivated amine[1].

        • The Nucleophile (2-Iodoaniline): The iodine atom at the ortho position creates a significant steric shield (Van der Waals radius of ~1.98 Å) around the amine group, physically impeding the approach of electrophiles[2]. Additionally, the inductive electron-withdrawing effect of the halogen slightly dampens the nucleophilicity of the nitrogen lone pair.

        • The Electrophile (3-Nitrobenzoyl Chloride): The meta-nitro group is strongly electron-withdrawing, which drastically increases the electrophilicity of the carbonyl carbon. While this makes it highly reactive toward amines, it also renders the reagent highly susceptible to competitive hydrolysis if trace moisture is present[3].

        To overcome the steric barrier of 2-iodoaniline, standard acylation conditions often result in sluggish kinetics and moderate yields. The introduction of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is critical[2]. DMAP rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate lacks the tightly bound chloride counter-ion and is significantly more electrophilic, facilitating a much lower activation energy barrier for the bulky 2-iodoaniline to attack[4].

        Mechanistic Workflow

        Workflow Substrate 2-Iodoaniline (Hindered Nucleophile) Reaction Nucleophilic Acyl Substitution (0 °C to RT) Substrate->Reaction Reagent 3-Nitrobenzoyl Chloride (Electrophile) Intermediate N-Acylpyridinium Intermediate Reagent->Intermediate DMAP Catalyst DMAP + Et3N (Catalyst & Base) Catalyst->Intermediate Intermediate->Reaction Workup Acid/Base Aqueous Workup Reaction->Workup Crude Mixture Product N-(2-iodophenyl)- 3-nitrobenzamide Workup->Product Purified

        Mechanistic workflow of the DMAP-catalyzed amide coupling reaction.

        Reaction Optimization & Causality

        The choice of reaction conditions dictates the purity and yield of the final benzamide. The table below summarizes the causality behind different experimental setups for this specific substrate pairing.

        Reaction SystemSolventBase / CatalystTempExpected YieldMechanistic Rationale
        Standard Anhydrous DCMEt₃N (1.5 eq)0 °C to RTModerate (40-60%)The steric hindrance of the ortho-iodine severely impedes direct nucleophilic attack by the amine[1].
        Catalyzed Anhydrous (Recommended)DCMEt₃N (1.5 eq) + DMAP (0.1 eq)0 °C to RTHigh (85-95%)DMAP forms a highly reactive N-acylpyridinium intermediate, overcoming the steric barriers of the aniline[2].
        Biphasic Schotten-Baumann DCM / H₂ONa₂CO₃ (aq)0 °C to RTGood (70-85%)The biphasic system protects the amine from protonation while the organic layer minimizes acyl chloride hydrolysis[5].

        Experimental Protocol: DMAP-Catalyzed Anhydrous Coupling

        This protocol relies on an anhydrous environment to prevent the degradation of 3-nitrobenzoyl chloride and utilizes an acid-base liquid-liquid extraction sequence as a self-validating system to ensure high product purity.

        Materials
        • 2-Iodoaniline: 1.0 equivalent (eq)

        • 3-Nitrobenzoyl chloride: 1.1 eq (Use from a freshly opened or desiccated bottle)

        • Triethylamine (Et₃N): 1.5 eq (Acts as the stoichiometric HCl scavenger)

        • 4-Dimethylaminopyridine (DMAP): 0.1 eq (Nucleophilic catalyst)

        • Dichloromethane (DCM): Anhydrous, ~10 mL per gram of substrate

        Step-by-Step Methodology

        Step 1: Preparation of the Amine Solution

        • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

        • Dissolve 2-iodoaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

        • Add Et₃N (1.5 eq) to the stirring solution.

        • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent acyl chloride addition, preventing localized overheating and the formation of di-acylated side products.

        Step 2: Activation and Coupling

        • Dissolve 3-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

        • Add the acyl chloride solution dropwise to the cooled amine mixture over 10–15 minutes.

        • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (RT). Stir for 2–4 hours.

        • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (e.g., 3:1) solvent system. The product will appear as a new, UV-active spot with an Rf value distinct from the starting materials.

        Step 3: Self-Validating Aqueous Workup The workup is designed to selectively strip away impurities based on their pKa, leaving only the neutral amide in the organic phase.

        • Quench: Dilute the reaction mixture with additional DCM and add water to quench any unreacted acyl chloride. Transfer to a separatory funnel.

        • Acid Wash (1M HCl, 2x): Wash the organic layer with 1M aqueous HCl. Validation: This selectively protonates unreacted 2-iodoaniline, Et₃N, and DMAP, pulling them into the aqueous layer.

        • Base Wash (Saturated NaHCO₃, 2x): Wash the organic layer with saturated aqueous NaHCO₃. Validation: This deprotonates 3-nitrobenzoic acid (the hydrolysis byproduct of the acyl chloride). The evolution of CO₂ gas serves as a visual confirmation that the acidic impurities are being neutralized and extracted.

        • Brine Wash (1x): Wash with saturated NaCl solution to pre-dry the organic layer and break any micro-emulsions.

        • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent.

        Step 4: Isolation

        • Concentrate the filtrate under reduced pressure using a rotary evaporator.

        • The resulting crude solid is typically of high purity (>90%). If analytical purity is required, recrystallize the product from a mixture of hot ethanol and water, or perform flash column chromatography.

        References

        • Source: google.
        • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... Source: nvpublicationhouse.com URL:[Link]

        • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids - PMC Source: nih.gov URL:[Link]

        • Scholars Research Library - Der Pharma Chemica Source: derpharmachemica.com URL:[Link]

        Sources

        Application Note: Crystallization Architectures for N-(2-iodophenyl)-3-nitrobenzamide Frameworks

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        This guide details the synthesis, purification, and crystallization protocols for N-(2-iodophenyl)-3-nitrobenzamide , a critical tecton in crystal engineering. Unlike simple organic solids, this molecule is utilized to study the competitive interplay between Hydrogen Bonding (N—H···O) and Halogen Bonding (C—I[1][2]···O).

        The specific placement of the nitro group at the meta position (3-nitro) versus the iodine at the ortho position (2-iodo) creates a unique steric and electrostatic landscape. Successful crystallization of this framework requires balancing these forces to prevent kinetic trapping (amorphous precipitation) and promote the formation of the thermodynamically stable supramolecular framework, characterized by R

        
        (8) motifs and I···O=C contacts.
        

        Physicochemical Profile

        PropertySpecification
        Compound Name N-(2-iodophenyl)-3-nitrobenzamide
        Formula C
        
        
        H
        
        
        IN
        
        
        O
        
        
        Molecular Weight 368.13 g/mol
        Melting Point 168–170 °C (441–443 K)
        Primary Interaction N—H[1][3][4][5]···O (Hydrogen Bond)
        Secondary Interaction C—I···O=C (Halogen Bond)
        Crystal System Monoclinic (Typical)
        Solubility High: DMSO, DMF; Moderate: Ethanol, Acetone, Chloroform; Low: Water, Hexane

        Protocol 1: Synthesis & Pre-Crystallization Purification

        Rationale: High-quality single crystals cannot be grown from impure feedstock. The presence of unreacted 2-iodoaniline acts as a chain terminator in the supramolecular assembly, inhibiting framework growth.

        Reagents
        • 3-Nitrobenzoyl chloride (98% purity)

        • 2-Iodoaniline (98% purity)

        • Chloroform (Anhydrous, HPLC Grade)

        • Ethanol (Absolute)

        Step-by-Step Workflow
        • Stoichiometric Mixing: In a 100 mL round-bottom flask, dissolve 2.0 mmol of 3-nitrobenzoyl chloride and 2.0 mmol of 2-iodoaniline in 50 mL of anhydrous chloroform .

          • Note: Do not use excess amine. A 1:1 ratio is critical to prevent purification difficulties later.

        • Reflux: Attach a condenser and reflux the mixture for 60 minutes at 65°C.

          • Mechanism:[6][7] The reflux ensures complete conversion via nucleophilic acyl substitution. Chloroform is chosen because the product is moderately soluble at boiling point but less soluble at room temperature, aiding isolation.

        • Solvent Removal: Cool the mixture to room temperature. Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a solid residue.

        • Initial Wash: Triturate the crude solid with cold hexanes (2 x 10 mL) to remove trace unreacted acid chloride. Filter and dry.[8]

        Protocol 2: Crystallization Methodologies

        Method A: Thermodynamic Control (Slow Evaporation)

        Target: High-quality Single Crystals for XRD. Mechanism: This method allows the molecules to organize into the most stable framework (Isomer II structure) driven by the two-centre iodo···carbonyl interaction .

        • Dissolution: Dissolve 100 mg of the purified solid in 15 mL of boiling Ethanol .

          • Critical Step: If the solution is cloudy, filter it hot through a 0.45 µm PTFE syringe filter into a clean, pre-warmed vial. Dust particles will cause rapid, disordered nucleation.

        • Vial Setup: Cover the vial with Parafilm and pierce 3–4 small holes with a needle to restrict evaporation rates.

        • Incubation: Place the vial in a vibration-free environment at ambient temperature (20–25°C).

        • Harvest: Crystals should appear within 48–72 hours as colorless blocks or prisms.

          • Observation: The specific "Isomer II" framework is unique to Ethanol. Using Acetone may yield different polymorphs or solvates.

        Method B: Kinetic Control (Anti-Solvent Precipitation)

        Target: Microcrystalline powder for bulk phase analysis (PXRD) or formulation.

        • Solvent: Dissolve 500 mg of compound in 5 mL of DMSO (high solubility).

        • Anti-Solvent: Prepare 50 mL of chilled water (0–4°C) under vigorous stirring (500 RPM).

        • Injection: Slowly inject the DMSO solution into the water vortex using a syringe pump (rate: 1 mL/min).

        • Aging: Allow the suspension to stir for 10 minutes.

        • Filtration: Vacuum filter immediately to prevent Ostwald ripening if small particle size is desired.

        Mechanistic Insight: The "Halogen Bond" Switch

        The crystallization of N-(2-iodophenyl)-3-nitrobenzamide is not random packing; it is a directed assembly.

        • The Donor: The Iodine atom on the phenyl ring possesses a

          
          -hole (positive electrostatic potential cap).
          
        • The Acceptor: The Carbonyl Oxygen (C=O) of the amide group.

        • The Competition: The Nitro group (-NO

          
          ) is also a potential acceptor. However, in this specific isomer, the lattice preference is for the I···O=C  interaction rather than I···NO
          
          
          
          .

        Why this matters: When screening for co-crystals, if you introduce a strong Lewis base (e.g., Pyridine), you will disrupt the native I···O=C interaction, effectively "switching" the framework connectivity.

        Visualization: Crystallization Decision Tree

        CrystallizationWorkflow Start Crude N-(2-iodophenyl)-3-nitrobenzamide SolubilityCheck Solubility Screen Start->SolubilityCheck Ethanol Solvent: Ethanol (Target: Native Framework) SolubilityCheck->Ethanol High Purity DMSO_Water Solvent: DMSO + Water (Target: Micro-powder) SolubilityCheck->DMSO_Water Bulk/Scale-up Evaporation Slow Evaporation (25°C, 48-72h) Ethanol->Evaporation Precipitation Rapid Precipitation (Vigorous Stirring) DMSO_Water->Precipitation Result_SC Single Crystals (Blocks/Prisms) Evaporation->Result_SC Result_Powder Microcrystalline Powder Precipitation->Result_Powder Check_XRD QC: SCXRD / PXRD Check I...O Distance Result_SC->Check_XRD Result_Powder->Check_XRD

        Figure 1: Decision matrix for selecting crystallization pathways based on the desired solid-state output (Single Crystal vs. Bulk Powder).

        Characterization & Validation Criteria

        To validate that you have achieved the correct framework (Isomer II), perform Single Crystal X-Ray Diffraction (SCXRD).

        Key Structural Markers (Isomer II):

        • Space Group: Monoclinic (check against P2

          
          /c or similar).
          
        • Hydrogen Bonds: Look for N—H···O=C chains.

        • Halogen Bonds: Measure the distance between Iodine (I) and the Carbonyl Oxygen (O).

          • Validation Rule: Distance

            
             should be < 3.50 Å  (Sum of van der Waals radii).
            
          • Angle: The C—I[1][5][6]···O angle should be near 180° (linear directionality).

        Troubleshooting Table:

        Issue Probable Cause Corrective Action
        Oiling Out Solution too concentrated or temp drop too fast. Re-dissolve in more Ethanol; seed with a known crystal; cool slower (1°C/min).
        Amorphous Solid Precipitation too fast (Method B). Switch to Method A; use a solvent/anti-solvent pair with lower miscibility.

        | Wrong Polymorph | Solvent interference (Solvates). | Ensure Ethanol is anhydrous; Dry crystals under vacuum at 50°C to remove lattice solvent. |

        References

        • Wardell, J. L., Low, J. N., Skakle, J. M. S., & Glidewell, C. (2006). Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures. Acta Crystallographica Section B: Structural Science, 62(5), 931-943.[3] Link

          • Primary source for the crystal structure, synthesis method, and ethanol recrystalliz
        • Metrangolo, P., & Resnati, G. (2001). Halogen bonding: A paradigm in supramolecular chemistry. Chemistry – A European Journal, 7(12), 2511-2519. Link

          • Foundational text explaining the mechanism of the I[6]···O interactions exploited in this framework.

        • Desiraju, G. R. (2013). Crystal engineering: From molecule to crystal. Journal of the American Chemical Society, 135(27), 9952-9967. Link

          • Reference for the "supramolecular synthon" approach used in the design of these experiments.

        Sources

        Using N-(2-iodophenyl)-3-nitrobenzamide in zinc-ejection assays

        Author: BenchChem Technical Support Team. Date: March 2026

        Application Note: Kinetic Characterization of Zinc Ejection from HIV-1 NCp7 Using N-(2-iodophenyl)-3-nitrobenzamide

        Executive Summary

        This Application Note details the protocol for characterizing N-(2-iodophenyl)-3-nitrobenzamide (referred to herein as IPNB ) as a zinc-ejecting agent targeting the CCHC zinc fingers of the HIV-1 Nucleocapsid protein (NCp7).

        Targeting the highly conserved zinc fingers of NCp7 is a validated strategy for antiretroviral therapy. Unlike protease or reverse transcriptase inhibitors, zinc ejectors attack the structural integrity of the virus, leading to the formation of non-infectious virions. This guide provides a self-validating workflow using TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) fluorometry to quantify the kinetics of zinc release.

        Scientific Mechanism & Rationale

        The Target: HIV-1 NCp7

        The NCp7 protein contains two zinc finger motifs (

        
        ) that coordinate 
        
        
        
        with high affinity (
        
        
        ). These fingers are essential for genomic RNA packaging and viral replication.[1]
        The Ejector: N-(2-iodophenyl)-3-nitrobenzamide (IPNB)

        IPNB belongs to the nitrobenzamide class of zinc ejectors.

        • Mechanism: The compound acts as an electrophile. While the specific mechanism for IPNB often requires intracellular reduction to a nitroso intermediate (similar to NOBA), in cell-free assays, it may act via direct electrophilic attack or require reducing agents (like TCEP/DTT) to activate a reactive species that attacks the coordinating cysteine thiolates.

        • The "Iodo" Effect: The ortho-iodophenyl moiety provides steric bulk and lipophilicity, targeting the hydrophobic pocket near Trp37 of NCp7, facilitating the orientation of the electrophilic warhead toward the zinc-coordinating cysteines.

        The Sensor: TSQ

        TSQ is a membrane-permeable, zinc-specific fluorophore.

        • Apo-TSQ: Low fluorescence.

        • Zn-TSQ Complex: High fluorescence (Emission

          
           nm).
          
        • Principle: As IPNB ejects zinc from NCp7, the free

          
           is immediately chelated by TSQ, resulting in a time-dependent increase in fluorescence.
          

        Visualization of Mechanism

        ZincEjectionMechanism NCp7 Holo-NCp7 (Zn-Bound) Complex Transient Complex NCp7->Complex Binding IPNB IPNB (Electrophile) IPNB->Complex ApoNCp7 Apo-NCp7 (Unfolded) Complex->ApoNCp7 Cys Modification Zn Free Zn2+ Complex->Zn Ejection ZnTSQ Zn-TSQ (High Fluor) Zn->ZnTSQ Chelation TSQ TSQ Probe (Weak Fluor) TSQ->ZnTSQ

        Figure 1: Mechanism of TSQ-mediated detection of Zinc Ejection.[2][3] IPNB disrupts the NCp7-Zn complex, releasing Zn²⁺ which binds to TSQ.

        Experimental Protocol: TSQ Zinc Ejection Assay

        Reagents & Preparation
        ReagentConcentration (Stock)Final Assay Conc.SolventNotes
        HIV-1 NCp7 100
        
        
        M
        1-2
        
        
        M
        50 mM Tris (pH 7.5)Recombinant, full-length (1-55) or (1-72).
        IPNB 10 mM1-50
        
        
        M
        DMSOPrepare fresh to avoid precipitation.
        TSQ 5 mM10-20
        
        
        M
        DMSOLight sensitive. Store in dark.
        Assay Buffer 10x1xWater50 mM Tris-HCl (pH 7.5), 10% Glycerol. NO EDTA/DTT.
        ZnCl
        
        
        1 mM5
        
        
        M
        WaterUsed for calibration curve only.

        Critical Note on Buffer: Do not use phosphate buffers (precipitates Zn) or buffers containing chelators (EDTA, EGTA) or reducing agents (DTT,

        
        -ME), as these will interfere with the ejection kinetics or the stability of the compound.
        
        Assay Workflow (96-Well Format)

        This protocol is designed for a fluorescence microplate reader (e.g., Tecan, BMG Labtech).

        • Buffer Dispensing: Add 180

          
          L of Assay Buffer  to black, flat-bottom 96-well plates.
          
        • Protein Addition: Add 2

          
          L of NCp7 Stock  (Final: 1 
          
          
          
          M). Incubate for 5 min at room temperature (RT) to equilibrate.
        • Probe Addition: Add 2

          
          L of TSQ Stock  (Final: 10 
          
          
          
          M).
          • Check Point: Measure background fluorescence (

            
            ). It should be stable and low.
            
        • Compound Injection (Start Reaction):

          • Add 2

            
            L of IPNB  (various concentrations) to initiate the reaction.
            
          • Controls:

            • Positive: 100

              
              M EDTA (Instant ejection).
              
            • Negative: DMSO only (Vehicle).

        • Kinetic Measurement:

          • Excitation: 360 nm

          • Emission: 490 nm

          • Duration: 60 minutes

          • Interval: 30-60 seconds

          • Temp: 25°C or 37°C (constant).

        Workflow Diagram

        AssayWorkflow Start Start: Prepare Black 96-Well Plate Step1 Add Assay Buffer (50mM Tris pH 7.5, 10% Glycerol) Start->Step1 Step2 Add NCp7 Protein (1 µM) Equilibrate 5 min Step1->Step2 Step3 Add TSQ Probe (10 µM) Measure Baseline (F0) Step2->Step3 Step4 INJECT IPNB (Initiate Reaction) Step3->Step4 Step5 Kinetic Read (Ex 360nm / Em 490nm, 60 min) Step4->Step5

        Figure 2: Step-by-step workflow for the TSQ Zinc Ejection Assay.

        Data Analysis & Interpretation

        Calculating Ejection Rates

        The fluorescence data (

        
        ) should be normalized to the maximum fluorescence (
        
        
        
        ) obtained from the EDTA positive control (representing 100% zinc release).
        
        
        
        Kinetic Modeling

        Zinc ejection from NCp7 is typically biphasic , corresponding to the sequential release of zinc from the C-terminal finger (faster) and the N-terminal finger (slower).

        Fit the data to a double exponential equation:

        
        
        
        • 
          : Rate of C-terminal ejection.[4]
          
        • 
          : Rate of N-terminal ejection.[5]
          
        Troubleshooting Guide
        ObservationProbable CauseSolution
        High Background (
        
        
        )
        Contaminating Zn in buffer.Use Chelex-treated water; plasticware only.
        No Fluorescence Increase IPNB is inactive or precipitates.Check solubility in buffer; verify IPNB structure.
        Signal Decay Photobleaching of TSQ.Reduce excitation intensity; increase interval.
        Non-linear Baseline Protein aggregation.Ensure 10% Glycerol is present; keep [NCp7] < 2
        
        
        M.

        References

        • Rice, W. G., et al. (1995).[5] "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[4][6] Science, 270(5239), 1194-1197.

        • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[3][4][6][7] Proceedings of the National Academy of Sciences, 93(3), 969-973.

        • Jenkins, Y., et al. (2005). "Studies on the Mechanism of Inactivation of the HIV-1 Nucleocapsid Protein NCp7 with 2-Mercaptobenzamide Thioesters." Journal of Medicinal Chemistry, 48(8), 2847–2858.

        • Loo, J. A., et al. (1996). "Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones." Journal of Medicinal Chemistry, 39(22), 4313-4320.

        Sources

        Hit-to-Lead Validation Protocol: Characterization of N-(2-iodophenyl)-3-nitrobenzamide from Small Molecule Library Screening

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Application: High-Throughput Screening (HTS) Hit Validation, Biophysical Characterization, and Cellular Target Engagement

        Strategic Rationale & Compound Profiling

        In small molecule drug discovery, High-Throughput Screening (HTS) campaigns frequently yield primary hits that require rigorous orthogonal validation. The objective of this phase is to separate genuine target modulators from Pan-Assay Interference Compounds (PAINS) or assay artifacts.

        This application note details the validation workflow for a representative library hit: N-(2-iodophenyl)-3-nitrobenzamide (Formula: C13H9IN2O3; MW: 367.14 g/mol ). Structurally, this compound presents a classic benzamide scaffold often found in epigenetic inhibitors (e.g., HDAC or Sirtuin inhibitors). However, it contains two functional groups that dictate our experimental design:

        • The 3-Nitro Group: Nitroaromatics are notorious for acting as redox cyclers or fluorescence quenchers in biochemical assays. This PAINS liability mandates the use of time-resolved detection methods and label-free biophysical assays to confirm true 1:1 stoichiometric binding.

        • The 2-Iodo Group: From a medicinal chemistry perspective, the heavy iodine atom provides an ideal synthetic vector for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to rapidly expand Structure-Activity Relationships (SAR).

        To validate this hit, we employ a self-validating, four-tier screening cascade designed to confirm purity, establish biochemical potency, define binding kinetics, and prove cellular target engagement.

        Workflow HTS Primary HTS Hit N-(2-iodophenyl)-3-nitrobenzamide LCMS 1. Purity Confirmation LC-MS/NMR (>95%) HTS->LCMS TRFRET 2. Biochemical Potency TR-FRET Assay LCMS->TRFRET SPR 3. Binding Kinetics SPR (Biacore) TRFRET->SPR CETSA 4. Cellular Engagement CETSA SPR->CETSA

        Figure 1: Orthogonal hit-to-lead validation workflow for HTS library compounds.

        Experimental Protocols

        Protocol 1: Hit Confirmation & Purity Assessment
        • Causality: HTS libraries are stored in DMSO for extended periods. Degradation products or impurities (e.g., residual palladium from synthesis) can cause false-positive assay readouts. Before initiating complex biology, the physical sample must be verified.

        • Methodology:

          • Re-purchase or re-synthesize N-(2-iodophenyl)-3-nitrobenzamide as a dry powder.

          • Dissolve in LC-MS grade DMSO to a 10 mM stock.

          • Analyze via Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) using a C18 column and a water/acetonitrile gradient (0.1% Formic Acid).

          • Validation Check: The compound must exhibit >95% purity by UV absorbance (254 nm) and the correct [M+H]+ mass-to-charge ratio (m/z ~368.1).

        Protocol 2: Biochemical Potency via TR-FRET
        • Causality: Because the nitrobenzamide moiety can absorb light and quench standard fluorescence, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET uses lanthanide fluorophores (e.g., Europium) with millisecond emission half-lives. By introducing a microsecond time delay before measurement, short-lived background autofluorescence from the library compound is entirely eliminated[1].

        TRFRET Laser Excitation (337 nm) Eu Donor (Europium) Laser->Eu Flash Lamp Acceptor Acceptor (Fluorophore) Eu->Acceptor FRET (Proximity <10nm) Signal Emission (665 nm) Acceptor->Signal Delayed Readout

        Figure 2: TR-FRET principle demonstrating delayed emission to bypass compound autofluorescence.

        • Step-by-Step Methodology:

          • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). The BSA acts as a carrier protein to prevent non-specific binding of the hydrophobic iodophenyl group to the plastic well.

          • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense N-(2-iodophenyl)-3-nitrobenzamide in a 10-point dose-response curve (top concentration 50 µM, 1:3 dilutions) into a 384-well low-volume ProxiPlate. Acoustic dispensing prevents tip-based carryover.

          • Reaction Assembly: Add 5 µL of the target protein (e.g., His-tagged enzyme) and 5 µL of the tracer ligand. Incubate for 30 minutes.

          • Detection Reagents: Add 10 µL of TR-FRET detection mix (Europium-anti-His antibody and ULight-streptavidin). Incubate for 1 hour at room temperature.

          • Readout & Validation: Read on a multimode plate reader (e.g., PHERAstar FSX) with a 60 µs delay. Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay run.

        Protocol 3: Kinetic Characterization via Surface Plasmon Resonance (SPR)
        • Causality: Biochemical IC50 values are assay-dependent. To rule out non-specific aggregation (a common artifact of hydrophobic nitroaromatics) and to determine actual thermodynamic binding (Kd) and residence time (1/Koff), we use label-free SPR.

        • Step-by-Step Methodology:

          • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K instrument. Activate the surface using EDC/NHS chemistry and immobilize the target protein via amine coupling to a density of ~3000 Resonance Units (RU).

          • Analyte Preparation: Dilute N-(2-iodophenyl)-3-nitrobenzamide in Running Buffer (PBS, 0.05% Tween-20, 2% DMSO) to match the exact DMSO concentration of the reference channel.

          • Injection: Perform a Multi-Cycle Kinetic (MCK) analysis. Inject the compound at varying concentrations (0.39 µM to 25 µM) at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

          • Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The data must show square-wave or exponential binding kinetics, not continuous linear drifting (which indicates aggregation).

        Protocol 4: Cellular Target Engagement via CETSA
        • Causality: A compound may bind perfectly in vitro but fail in cells due to poor membrane permeability or high intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) proves that N-(2-iodophenyl)-3-nitrobenzamide crosses the cell membrane and thermodynamically stabilizes the target protein in a physiological environment [2].

        • Step-by-Step Methodology:

          • Cell Treatment: Seed target-expressing cells (e.g., HEK293T) in 6-well plates. Treat with 10 µM N-(2-iodophenyl)-3-nitrobenzamide or 0.1% DMSO vehicle for 2 hours at 37°C.

          • Thermal Gradient: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

          • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

          • Detection: Analyze the soluble supernatant via Western blot or AlphaScreen.

          • Validation Check: Plot the melting curve. A positive target engagement is validated by a rightward shift in the aggregation temperature (ΔTm > 2°C) in the compound-treated samples compared to DMSO.

        Data Presentation & Hit Summary

        To facilitate rapid decision-making for the medicinal chemistry team, all biophysical and cellular data for the hit compound and a known reference standard are consolidated below.

        Table 1: Hit Validation Metrics for N-(2-iodophenyl)-3-nitrobenzamide

        ParameterAssay ModalityN-(2-iodophenyl)-3-nitrobenzamideReference InhibitorStatus / Interpretation
        Purity LC-MS / UV (254 nm)> 98%> 99%Passed. Suitable for profiling.
        Biochemical IC50 TR-FRET1.2 µM0.04 µMConfirmed primary hit potency.
        Binding Affinity (Kd) SPR (Biacore)1.8 µM0.05 µM1:1 binding confirmed; aligns with IC50.
        Kinetics (Kon / Koff) SPR (Biacore)Fast on / Fast offFast on / Slow offReversible binding; no aggregation.
        Cellular Engagement CETSA (ΔTm)+ 3.4 °C+ 6.1 °CPassed. Compound is cell-permeable.

        References

        • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

        • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science / PubMed URL:[Link]

        Application Note: Synthesis and SAR Evaluation of Nitrobenzamide Analogs Targeting DprE1

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary

        Nitrobenzamides have emerged as a privileged and highly potent scaffold in the development of targeted antitubercular therapeutics. Specifically, 3,5-dinitrobenzamide derivatives exhibit exceptional minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. This application note provides a comprehensive guide to the biological rationale, Structure-Activity Relationship (SAR) profiling, and self-validating synthetic protocols required to generate high-purity nitrobenzamide libraries for drug discovery pipelines.

        Biological Rationale & Mechanism of Action

        The primary target of antitubercular nitrobenzamides is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a periplasmic flavoenzyme essential for the biosynthesis of arabinogalactan in the mycobacterial cell wall .

        Unlike traditional reversible inhibitors, nitrobenzamides act as covalent suicide inhibitors (prodrugs). The mechanism is strictly dependent on the electron-withdrawing nature of the nitro group. Upon entering the DprE1 active site, the nitroaromatic "warhead" undergoes a two-electron reduction mediated by the enzyme’s own FADH₂ cofactor. This reduction generates a highly electrophilic nitroso intermediate, which immediately undergoes nucleophilic attack by the thiol group of a strictly conserved cysteine residue (Cys387 in MTB), forming a stable semimercaptal bond. This irreversible covalent modification permanently inactivates the enzyme.

        MOA N Nitrobenzamide Prodrug (Active -NO₂ Warhead) F DprE1 Active Site (FADH₂-dependent reduction) N->F Enters mycobacterial cell I Nitroso Intermediate (Highly Electrophilic) F->I 2e⁻ reduction C Semimercaptal Adduct (Covalent bond to Cys387) I->C Nucleophilic attack by Cys-SH D Enzyme Inactivation (Cell Wall Biosynthesis Halted) C->D Irreversible inhibition

        Mechanism of DprE1 inhibition by nitrobenzamides via FADH2-mediated nitroreduction.

        Structure-Activity Relationship (SAR) Insights

        Optimal DprE1 inhibition requires precise tuning of the benzamide core. SAR studies demonstrate that the electronic properties of the A-ring (the benzamide core) dictate the reduction potential of the molecule, while the B-ring (the amine substituent) dictates target affinity and lipophilicity (LLE) .

        Key Causality in SAR Design:

        • The C-3/C-5 Warheads: The presence of strong electron-withdrawing groups (EWGs) at both the C-3 and C-5 positions is non-negotiable. Removing one nitro group or replacing it with a weaker EWG (like fluorine) drastically lowers the reduction potential, preventing FADH₂ from reducing the prodrug into the active nitroso species.

        • Amide Substitution: N-benzyl and N-pyridinylmethyl substitutions enhance binding within the hydrophobic pocket adjacent to Cys387, significantly lowering the MIC compared to unsubstituted amides.

        Table 1: SAR of Selected Nitrobenzamide Derivatives against MTB H37Rv
        CompoundR1 (A-Ring Substitution)R2 (Amide N-Substitution)MIC against MTB H37Rv (µg/mL)Cytotoxicity (CC₅₀, µg/mL)
        Lead (DNB1) 3,5-diNO₂N-benzyl0.030> 100
        Analog A6 3,5-diNO₂N-(4-methoxybenzyl)< 0.016> 100
        Analog A11 3,5-diNO₂N-(4-fluorobenzyl)< 0.016> 100
        Analog A1 3-NO₂, 5-F (EWG weakened)N-benzyl1.357Not Determined
        Analog A4 3-NO₂ (Mono-substituted)N-benzyl> 64.0 (Inactive)Not Determined

        Data synthesized from Wang et al., illustrating the critical nature of the bis-EWG system .

        Synthetic Strategy & Workflow

        The generation of N-substituted nitrobenzamides is most efficiently achieved via a two-step nucleophilic acyl substitution pathway. Direct coupling agents (e.g., EDC/HOBt) often yield poor results with electron-deficient dinitrobenzoic acids. Therefore, activation via an acyl chloride intermediate is the gold standard for this scaffold .

        SynthWorkflow A 3,5-Dinitrobenzoic Acid (Starting Material) B Acyl Chloride Formation (SOCl₂, DMF cat., Reflux) A->B C 3,5-Dinitrobenzoyl Chloride (Reactive Intermediate) B->C D Amidation (R-NH₂, Et₃N, DCM, 0°C) C->D E Nitrobenzamide Analog (Final Product) D->E

        Synthetic workflow for N-substituted 3,5-dinitrobenzamide analogs via acyl chloride activation.

        Self-Validating Experimental Protocols

        The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that researchers can verify the success of each step without relying solely on post-synthesis LC-MS/NMR.

        Protocol A: Synthesis of 3,5-Dinitrobenzoyl Chloride (Activation)

        Objective: Convert the inert carboxylic acid into a highly reactive electrophile.

        Reagents:

        • 3,5-Dinitrobenzoic acid (1.0 eq, 10 mmol)

        • Thionyl chloride (SOCl₂) (3.0 eq, 30 mmol)

        • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

        • Anhydrous Toluene (Optional co-solvent for scaling)

        Step-by-Step Methodology:

        • Setup: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 3,5-dinitrobenzoic acid in SOCl₂.

        • Catalysis: Add 2-3 drops of anhydrous DMF.

          • Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This highly electrophilic species attacks the carboxylic acid much faster than SOCl₂ alone, allowing the reaction to proceed smoothly without excessive thermal degradation.

        • Reflux: Heat the mixture to 80°C under continuous stirring for 3-4 hours.

        • Validation Checkpoint 1 (Visual): The reaction is complete when the opaque suspension transitions into a clear, homogeneous yellow solution, and the evolution of HCl/SO₂ gas ceases.

        • Concentration: Remove excess SOCl₂ by distillation under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove trace SOCl₂.

        • Storage: The resulting 3,5-dinitrobenzoyl chloride is a moisture-sensitive solid. Use immediately in Protocol B or store under inert argon gas.

        Protocol B: Amidation to yield N-Benzyl-3,5-dinitrobenzamide

        Objective: Nucleophilic acyl substitution to form the final SAR analog.

        Reagents:

        • 3,5-Dinitrobenzoyl chloride (1.0 eq, 10 mmol)

        • Benzylamine (or derivative) (1.1 eq, 11 mmol)

        • Triethylamine (TEA) (2.0 eq, 20 mmol)

        • Anhydrous Dichloromethane (DCM) (30 mL)

        Step-by-Step Methodology:

        • Amine Preparation: In a flame-dried flask under argon, dissolve benzylamine and TEA in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice-water bath.

          • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the benzylamine nucleophile, which would otherwise stall the reaction.

        • Electrophile Addition: Dissolve the 3,5-dinitrobenzoyl chloride from Protocol A in 15 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

          • Causality: The amidation of electron-deficient acyl chlorides is highly exothermic. Dropwise addition at 0°C prevents localized heating, suppressing the formation of unwanted side products (e.g., ketene derivatives or dimerization).

        • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

        • Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high-Rf acyl chloride spot and the appearance of a strong UV-active, lower-Rf product spot confirms completion.

        • Self-Validating Workup (Liquid-Liquid Extraction):

          • Wash the organic layer with 1M HCl (2 × 20 mL). Causality: This protonates any unreacted benzylamine and TEA, pulling them into the aqueous waste.

          • Wash with saturated NaHCO₃ (2 × 20 mL). Causality: This deprotonates any hydrolyzed 3,5-dinitrobenzoic acid, removing it as a water-soluble sodium salt.

          • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

        • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-benzyl-3,5-dinitrobenzamide as crystalline needles. Verify purity via ¹H NMR (DMSO-d6) observing the characteristic amide proton singlet (~9.5 ppm) and the highly deshielded aromatic protons of the dinitro ring (>8.8 ppm).

        References

        • High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. Christophe T., Jackson M., Hee K.J., et al. PLoS Pathogens, 2009, 5(10): e1000645. URL:[Link]

        • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Wang H., Lv K., Li X., et al. Chinese Chemical Letters, 2019, 30(2): 413-416. URL:[Link]

        • Synthesis and Biological Evaluation of Substituted N-Alkylphenyl-3,5-dinitrobenzamide Analogs as Anti-TB Agents. Munagala G., Yempalla K.R., Aithagani S.K., et al. MedChemComm, 2014, 5: 521-527. URL:[Link]

        • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 2023, 8(13): 11657–11675. URL:[Link]

        Troubleshooting & Optimization

        Technical Support Center: Troubleshooting the Synthesis of N-(2-iodophenyl)-3-nitrobenzamide

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-(2-iodophenyl)-3-nitrobenzamide .

        The coupling of 2-iodoaniline with 3-nitrobenzoyl chloride is notoriously problematic. While standard Schotten-Baumann conditions or basic peptide coupling protocols work well for generic amines, they frequently fail or deliver sub-20% yields here. This guide breaks down the mechanistic barriers and provides field-proven, self-validating protocols to drive your yields above 85%.

        Mechanistic Insight: Why is this coupling so difficult?

        To troubleshoot effectively, we must first understand the dual kinetic barriers preventing product formation:

        • Severe Steric Hindrance: The iodine atom at the ortho position is exceptionally bulky (van der Waals radius of ~1.98 Å). This physical bulk heavily restricts the Bürgi-Dunitz trajectory required for the amine's lone pair to attack the carbonyl carbon of the acid chloride[1].

        • Electronic Deactivation: Iodine exerts a mild electron-withdrawing inductive effect (-I), which reduces the electron density on the amine nitrogen, rendering 2-iodoaniline a poor nucleophile.

        • Competing Hydrolysis: 3-Nitrobenzoyl chloride is a highly activated electrophile due to the strongly electron-withdrawing meta-nitro group. Because the hindered amine reacts so slowly, the acid chloride is left vulnerable in solution. Even trace amounts of atmospheric moisture will rapidly hydrolyze it into unreactive 3-nitrobenzoic acid.

        Diagnostic FAQ (Troubleshooting Guide)

        Q: I ran the reaction overnight with triethylamine (TEA) in dichloromethane (DCM), but my LC-MS shows mostly unreacted 2-iodoaniline and 3-nitrobenzoic acid. What went wrong? A: This is the classic failure mode for this reaction. TEA is a non-nucleophilic base that only acts as an acid scavenger. It does not activate the acid chloride. Because the 2-iodoaniline is sterically hindered, the reaction rate is slower than the rate of hydrolysis caused by trace moisture in your solvent or glassware. You must switch to a nucleophilic catalyst (like DMAP) or pre-deprotonate the amine.

        Q: Should I abandon the acid chloride and use 3-nitrobenzoic acid with coupling reagents like HATU or EDC/HOBt? A: No. While coupling reagents are excellent for standard amino acids, the active esters formed by HATU or EDC are generally less reactive than an acid chloride. If the amine is too hindered to attack an acid chloride, it will almost certainly fail to attack an active ester. Stick to the acid chloride, but optimize the activation state of your reactants.

        Q: How do I force the reaction to completion and eliminate the hydrolysis byproduct? A: You have two highly effective options:

        • The "Push" Method (DMAP Catalysis): Add 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive N-acylpyridinium intermediate that forces the acyl transfer onto the hindered amine[2].

        • The "Pull" Method (Anilide Formation): Use Sodium Hydride (NaH) to deprotonate 2-iodoaniline before adding the acid chloride. This converts the neutral, deactivated amine into a highly nucleophilic sodium anilide anion, which attacks the electrophile instantly, completely overcoming the steric barrier.

        Reaction Pathway & Failure Modes

        The following diagram illustrates the kinetic pathways of the reaction, highlighting why standard conditions fail and how optimized conditions bypass the steric bottleneck.

        ReactionPathway Reactants 2-Iodoaniline + 3-Nitrobenzoyl Chloride TEA Standard Base (TEA) Slow Reaction Reactants->TEA Steric Hindrance DMAP DMAP Catalyst Acylpyridinium Formation Reactants->DMAP Nucleophilic Catalysis H2O Trace Moisture (H2O) Reactants->H2O Competing Reaction LowYield Product (Low Yield) TEA->LowYield Product N-(2-iodophenyl)- 3-nitrobenzamide (High Yield) DMAP->Product Overcomes Sterics Byproduct 3-Nitrobenzoic Acid + Unreacted Amine H2O->Byproduct Hydrolysis

        Kinetic pathways for the acylation of 2-iodoaniline. DMAP catalysis outcompetes both steric hindrance and hydrolysis.

        Quantitative Data: Yield Comparison by Condition

        The table below summarizes expected yields based on the choice of base and solvent, demonstrating the critical need for catalytic activation or deprotonation.

        Base / CatalystSolventTemp ProfilePrimary MechanismExpected Yield
        Triethylamine (TEA)DCM0 °C → RTAcid Scavenging< 25%
        PyridinePyridineRT → 60 °CWeak Nucleophilic Catalysis45 - 55%
        TEA + 10 mol% DMAP DCM 0 °C → RT Strong Nucleophilic Catalysis 80 - 85%
        Sodium Hydride (NaH) THF 0 °C → RT Anilide Anion Formation > 90%

        Optimized Experimental Protocols

        These protocols are designed as self-validating systems. Follow the specific anhydrous handling steps to ensure reproducibility.

        Protocol A: DMAP-Catalyzed Acylation (Recommended for Scale-Up)

        This method is preferred for its operational simplicity and avoidance of highly reactive hydrides[1].

        Reagents:

        • 2-Iodoaniline: 1.0 equivalent

        • 3-Nitrobenzoyl chloride: 1.2 equivalents

        • Triethylamine (TEA): 2.0 equivalents

        • DMAP: 0.1 equivalents (10 mol%)

        • Anhydrous Dichloromethane (DCM): 0.2 M

        Step-by-Step Methodology:

        • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2-iodoaniline and DMAP, followed by anhydrous DCM.

        • Base Addition: Add TEA via syringe and stir the solution for 5 minutes.

        • Cooling: Submerge the flask in an ice-water bath (0 °C). Self-Validation: Ensure the internal temperature is stable before proceeding to prevent an uncontrolled exotherm.

        • Electrophile Addition: Dissolve 3-nitrobenzoyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes. The solution may turn yellow/orange as the acylpyridinium intermediate forms.

        • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

        • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

        • Purification: Recrystallize from hot ethanol or purify via silica gel chromatography.

        Protocol B: NaH Deprotonation (Recommended for Stubborn Substrates)

        This method forces the reaction by creating a highly reactive nucleophile[2].

        Reagents:

        • 2-Iodoaniline: 1.0 equivalent

        • 3-Nitrobenzoyl chloride: 1.1 equivalents

        • Sodium Hydride (60% dispersion in mineral oil): 1.5 equivalents

        • Anhydrous Tetrahydrofuran (THF): 0.2 M

        Step-by-Step Methodology:

        • Preparation: In a rigorously dried flask under argon, suspend NaH in anhydrous THF. Cool to 0 °C.

        • Deprotonation: Dissolve 2-iodoaniline in anhydrous THF and add it dropwise to the NaH suspension. Self-Validation: You will observe hydrogen gas evolution (bubbling). Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the sodium anilide.

        • Electrophile Addition: Add 3-nitrobenzoyl chloride (neat or dissolved in 1 mL THF) dropwise at 0 °C.

        • Reaction: The reaction is typically instantaneous. Stir for 1 hour at room temperature to ensure completion.

        • Workup: Carefully quench excess NaH by adding a few drops of methanol at 0 °C until bubbling stops, then add water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

        References

        • Source: MDPI (Molecules)
        • Title: Synthesis and Structure-Activity Relationship Studies on Tryprostatin A, A Potent Inhibitor of Breast Cancer Resistance Protein Source: NIH / PMC URL

        Sources

        Preventing deiodination during N-(2-iodophenyl)-3-nitrobenzamide reaction

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Chemical Context

        The Challenge: You are synthesizing N-(2-iodophenyl)-3-nitrobenzamide . The primary failure mode in this reaction is deiodination (loss of the iodine atom), resulting in the formation of N-phenyl-3-nitrobenzamide or free iodine (

        
        ), often visible as a violet discoloration.
        

        The Chemistry: The Carbon-Iodine (C-I) bond is the "weakest link" in your scaffold. With a Bond Dissociation Energy (BDE) of approximately ~65 kcal/mol (compared to ~81 for C-Br and ~96 for C-Cl), it is highly susceptible to:

        • Homolytic Cleavage: Triggered by light (

          
          ) or heat, generating aryl radicals.
          
        • Oxidative Addition: Trace transition metals (Pd, Cu) can insert into the C-I bond, facilitating hydrodehalogenation.

        This guide provides a "High-Fidelity" protocol designed to protect the C-I bond while ensuring efficient acylation.

        Diagnostic & Troubleshooting Guide (FAQ)

        Q1: The reaction mixture turned violet/purple. What happened?

        Diagnosis: Photolytic Deiodination (Radical Mechanism). The violet color is elemental iodine (

        
        ), released when the C-I bond cleaves homolytically. This is almost always caused by exposure to ambient light or excessive heat. 2-iodoaniline is photosensitive.
        

        Corrective Action:

        • Immediate: Wrap the reaction flask in aluminum foil.

        • Prevention: Conduct all future weighing and reaction steps in amber glassware or low-light conditions.

        • Protocol Adjustment: Lower the reaction temperature. Do not reflux unless strictly necessary (see Optimized Protocol).

        Q2: LC-MS shows a mass peak of [M-126]. I see the amide, but the iodine is gone.

        Diagnosis: Metal-Catalyzed Hydrodehalogenation. If you are working in a lab that frequently performs Suzuki, Sonogashira, or Buchwald couplings, your stir bars or glassware may be contaminated with trace Palladium (Pd) or Copper (Cu). These metals readily insert into the C-I bond.

        Corrective Action:

        • The "Aqua Regia" Rule: Use brand new stir bars or those strictly cleaned with Aqua Regia (or a heavy acid wash) to remove metal residues.

        • Solvent Grade: Use HPLC-grade solvents. Recycled solvents often contain trace metal impurities.

        Q3: The reaction is sluggish. Can I use a stronger base or higher heat?

        Diagnosis: Kinetic vs. Thermodynamic Control. Heating an aryl iodide above 60-80°C increases the risk of radical cleavage significantly. Strong bases (like NaOH) can promote side reactions.

        Corrective Action:

        • Catalysis: Instead of heat, use 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a nucleophilic catalyst. This accelerates the acylation at 0°C–RT without threatening the C-I bond.

        • Base Choice: Stick to Pyridine or Triethylamine (TEA) . They are sufficient to scavenge the HCl byproduct without causing elimination or substitution side reactions.

        Mechanism of Failure (Visualization)

        The following diagram illustrates the two primary pathways leading to deiodination: Path A (Radical/Light) and Path B (Metal Contamination) , contrasted with the desired Path C (Acylation) .

        DeiodinationPathways cluster_legend Pathway Legend Start 2-Iodoaniline Radical Aryl Radical (C6H4•-NH-R) Start->Radical hv (Light) or Heat (>80°C) MetalComplex Pd(II)/Cu(III) Intermediate Start->MetalComplex Trace Pd/Cu Intermediate Tetrahedral Intermediate Start->Intermediate 3-Nitrobenzoyl Cl + Base (0°C) Iodine Free Iodine (I2) (Violet Color) Radical->Iodine Byproduct1 Des-iodo Product (Hydrodehalogenation) Radical->Byproduct1 H-abstraction Byproduct2 Reduced Arene (Loss of Iodine) MetalComplex->Byproduct2 Reductive Elimination Product N-(2-iodophenyl)- 3-nitrobenzamide Intermediate->Product -HCl key1 Green = Desired Pathway key2 Red = Radical Failure (Light/Heat) key3 Yellow = Metal Contamination

        Figure 1: Mechanistic divergence showing how light, heat, and trace metals compromise the C-I bond integrity.

        Optimized "High-Fidelity" Protocol

        This protocol prioritizes C-I bond retention over speed. It uses a mild base and strictly controls temperature and light.

        Reagents:

        • Substrate: 2-iodoaniline (1.0 equiv)

        • Electrophile: 3-nitrobenzoyl chloride (1.1 equiv)

        • Base: Pyridine (1.5 equiv) OR Triethylamine (1.5 equiv)

        • Catalyst (Optional): DMAP (0.05 equiv) - Use only if reaction is stalled.

        • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

        Step-by-Step Workflow:

        • Preparation (Light Shielding):

          • Wrap a 2-neck round bottom flask in aluminum foil.

          • Flame-dry the flask under vacuum and backfill with Argon or Nitrogen . (Oxygen promotes radical propagation).

        • Solubilization (0°C):

          • Add 2-iodoaniline and Solvent (DCM).

          • Add the Base (Pyridine/TEA).

          • Cool the mixture to 0°C in an ice bath. Crucial: Low temperature suppresses radical initiation.

        • Acylation (Controlled Addition):

          • Dissolve 3-nitrobenzoyl chloride in a small volume of DCM.

          • Add this solution dropwise to the amine mixture over 15-20 minutes.

          • Why? Controlling the exotherm prevents local heating spikes that could cleave the C-I bond.

        • Reaction & Monitoring:

          • Allow to warm to Room Temperature (20-25°C) naturally.

          • Stir for 4–12 hours.

          • Monitor via TLC: Use UV visualization. If the spot turns violet/brown on the plate before staining, iodine is liberating (check light protection).

        • Workup (Acid Wash):

          • Quench with water.[1]

          • Wash organic layer with 1M HCl (to remove excess pyridine/aniline).

          • Wash with Sat.

            
             (to remove unreacted acid).
            
          • Dry over

            
             and concentrate in vacuo (keep water bath < 40°C).
            

        Data & Specifications

        ParameterSpecificationNotes
        Target CAS 102424-69-5 (Generic Isomer Class)Specific isomer requires structural confirmation.
        Appearance White to Off-White SolidViolet/Pink indicates free Iodine contamination.
        Melting Point ~149–150°CSharp melting point confirms purity.
        1H NMR Key
        
        
        ~10.5 ppm (Amide NH)
        Disappearance of aniline
        
        
        (~5.0 ppm) confirms coupling.
        Storage 4°C, Dark, Inert GasCritical: Long-term storage requires light protection.

        Experimental Workflow Diagram

        Workflow Step1 1. Inert Setup (Argon + Amber Glass/Foil) Step2 2. Dissolve Amine + Base (DCM, 0°C) Step1->Step2 Step3 3. Dropwise Addition (3-Nitrobenzoyl Chloride) Step2->Step3 Step4 4. Reaction (RT, 4-12h) Monitor TLC Step3->Step4 Note1 CRITICAL: Keep T < 5°C during addition Step3->Note1 Step5 5. Acid Wash (1M HCl) Remove Pyridine Step4->Step5 Note2 Check for Violet Color (Deiodination Indicator) Step4->Note2 Step6 6. Recrystallization (EtOH or DCM/Hex) Step5->Step6

        Figure 2: Optimized Step-by-Step Workflow for Synthesis.

        References

        • Kelly, P. M., et al. (2002).[2] "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Acta Crystallographica Section C, 58(10).

          • Context: Provides crystallographic data and baseline synthesis conditions (reflux in chloroform) which serves as the "standard" method to be optimized.
        • BenchChem. "N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide."

          • Context: General handling of nitrobenzamide precursors and acylation strategies.[3]

        • MedChemExpress. "2-Iodoaniline Product Safety and Handling."

          • Context: Confirms light sensitivity and storage requirements (-20°C, protect from light) for the starting material.[4]

        • Khaligh, N. G. (2018).[5] "A facile and sustainable protocol to the preparation of aryl iodides..." Heteroatom Chemistry.

          • Context: Discusses the stability of aryl iodides and methods to prevent deiodin

        Sources

        Optimizing purification of N-(2-iodophenyl)-3-nitrobenzamide by column chromatography

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the isolation and purification of N-(2-iodophenyl)-3-nitrobenzamide .

        Synthesizing this compound—typically via the coupling of 2-iodoaniline and 3-nitrobenzoyl chloride—yields a moderately polar, highly crystalline product. However, the presence of heavy halogens (iodine) and electron-withdrawing nitro groups introduces unique physicochemical behaviors, such as strong intermolecular hydrogen bonding and

        
         stacking. These properties often lead to solubility issues and complex chromatographic resolution challenges during normal-phase silica gel chromatography[1].
        
        Purification Workflow & Decision Matrix

        Workflow Start Crude Mixture N-(2-iodophenyl)-3-nitrobenzamide TLC TLC Method Development (Hexane/EtOAc Screen) Start->TLC LoadDecision Solubility in Loading Solvent? TLC->LoadDecision LiquidLoad Liquid Loading (DCM or minimal EtOAc) LoadDecision->LiquidLoad High Solubility DryLoad Dry Loading (Adsorb onto Silica/Celite) LoadDecision->DryLoad Low/Crystalline Gradient Step-Gradient Elution (e.g., 10% to 30% EtOAc/Hexane) LiquidLoad->Gradient DryLoad->Gradient Fractions Fraction Collection & UV Monitoring Gradient->Fractions Pure Pure Benzamide Isolated Fractions->Pure

        Fig 1: Decision-tree workflow for the chromatographic purification of benzamide derivatives.

        Section 1: Analyte Profiling & Chromatographic Data

        Before initiating column chromatography, it is critical to understand the relative polarities of your reaction components. The table below summarizes the expected chromatographic behavior of the target compound and common impurities on normal-phase silica gel.

        ComponentChemical NaturePredicted
        
        
        (30% EtOAc/Hexane)
        Chromatographic Behavior
        N-(2-iodophenyl)-3-nitrobenzamide Neutral Amide (Target)0.30 - 0.40Elutes as a sharp, highly UV-active band.
        2-Iodoaniline Weak Lewis Base0.45 - 0.55Prone to tailing due to interaction with acidic silanols.
        3-Nitrobenzoic Acid Strong Acid0.00 - 0.10Streaks heavily; remains near the column baseline.
        Bis-acylated Byproduct Highly Lipophilic0.70 - 0.85Elutes rapidly near the solvent front.
        Section 2: Troubleshooting Guides & FAQs

        Q1: My crude mixture will not dissolve in hexanes or dichloromethane for column loading. What is causing this, and how should I proceed? A1: Benzamides containing heavy halogens and nitro groups are notoriously crystalline. They exhibit strong intermolecular hydrogen bonding (between the amide N-H and C=O) and robust

        
         stacking. Attempting a traditional liquid load will cause the sample to precipitate at the column head, leading to severe band broadening, high backpressure, and a ruined separation.
        Solution: You must utilize Dry Loading . Dissolve your crude mixture in a highly polar, volatile solvent (such as Acetone, THF, or Ethyl Acetate). Add 2 to 3 mass equivalents of dry silica gel to the flask, and evaporate the solvent under reduced pressure until a free-flowing powder is achieved. This powder can then be loaded directly onto the top of the column frit[2].
        

        Q2: Unreacted 2-iodoaniline is co-eluting with or tailing into my target benzamide. How can I resolve this? A2: 2-Iodoaniline acts as a Lewis base. It interacts strongly with the weakly acidic silanol groups on the surface of the silica gel, which causes the amine peak to broaden and tail into subsequent fractions[3]. Solution: Implement a Step Gradient rather than an isocratic elution[3]. Start with a weaker solvent system (e.g., 10% EtOAc in Hexanes) to elute the lipophilic impurities and push the 2-iodoaniline off the column. Once the amine has eluted, step the gradient up to 30% EtOAc to elute the target benzamide as a sharp, concentrated band. Alternatively, you can perform a mild acidic wash (1M HCl) during the pre-column liquid-liquid extraction phase to protonate and remove the amine entirely.

        Q3: I am observing a dark band permanently stuck at the baseline of the column. Should I increase solvent polarity to flush it out? A3: No. This baseline material is almost certainly 3-nitrobenzoic acid (a highly polar hydrolysis byproduct of 3-nitrobenzoyl chloride) or polymeric degradation products. Because your target amide elutes much earlier in the gradient, there is no need to flush this baseline material unless you intend to reuse the silica. If you are using automated systems with prepacked disposable cartridges, simply terminate the run after the target amide elutes. This practice saves solvent, reduces processing time, and limits exposure to hazardous waste[4][5].

        Section 3: Step-by-Step Purification Protocol

        To ensure a self-validating and reproducible purification, follow this optimized methodology for isolating N-(2-iodophenyl)-3-nitrobenzamide.

        Step 1: TLC Method Development

        • Spot the crude mixture alongside pure reference standards (if available) on a silica gel TLC plate.

        • Develop the plate in a 70:30 Hexane:Ethyl Acetate solvent system.

        • Visualize under a 254 nm UV lamp. The target benzamide will be intensely UV-active due to the nitro group and the iodo-aromatic ring.

        • Calculate the

          
           values. For optimal translation to flash chromatography, adjust the solvent ratio until the target compound exhibits an 
          
          
          
          of approximately 0.25 to 0.30[2].

        Step 2: Dry Loading Preparation

        • Transfer the crude reaction mixture to a round-bottom flask and dissolve it in minimal Acetone or THF.

        • Add bare silica gel (200-300 mesh) at a ratio of 1:3 (crude mass to silica mass).

        • Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until the silica gel is completely dry and free-flowing[2]. Note: Ensure no residual solvent remains, as trapped polar solvents will disrupt the initial column equilibration.

        Step 3: Column Equilibration

        • Select an appropriately sized pre-packed silica gel cartridge based on the total sample mass (aim for a 1:20 to 1:50 sample-to-stationary phase ratio).

        • Mount the column onto the automated flash chromatography system.

        • Equilibrate the column by flushing it with 3 to 5 column volumes (CV) of the initial weak solvent (10% EtOAc in Hexanes)[3].

        Step 4: Step-Gradient Elution

        • Transfer the dry-loaded silica powder into the solid load cartridge and attach it to the system.

        • Phase 1 (Impurity Elution): Run 10% EtOAc in Hexanes for 3 to 4 CVs. Monitor the UV trace (254 nm) to observe the elution of bis-acylated byproducts and unreacted 2-iodoaniline.

        • Phase 2 (Target Elution): Once the baseline stabilizes, step the gradient up to 30% EtOAc in Hexanes. Maintain this concentration for 5 to 7 CVs to elute the N-(2-iodophenyl)-3-nitrobenzamide[3].

        Step 5: Fraction Analysis and Isolation

        • Collect fractions based on UV threshold triggering[4].

        • Cross-validate the purity of the collected fractions by spotting them on a TLC plate.

        • Pool the fractions containing the pure target compound and concentrate them under reduced pressure to yield the purified crystalline solid.

        References
        • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. Available at: [Link]

        • Successful flash chromatography. Biotage. Available at: [Link]

        • General methods for flash chromatography using disposable columns. ResearchGate. Available at: [Link]

        • Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne LABS. Available at: [Link]

        Sources

        Resolving NMR impurities in crude N-(2-iodophenyl)-3-nitrobenzamide

        Author: BenchChem Technical Support Team. Date: March 2026

        Topic: Resolving NMR Impurities & Purification Protocols

        Ticket ID: #NMR-2I-3NB-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development[1][2][3][4]

        Introduction: The Context

        You are likely synthesizing N-(2-iodophenyl)-3-nitrobenzamide as a pivotal intermediate for a Buchwald-Hartwig amination, Ullmann coupling, or heterocycle synthesis (e.g., benzimidazoles).[1][4] The presence of the ortho-iodo group induces significant steric strain, often retarding the coupling rate and leaving residual 2-iodoaniline.[1][2] Furthermore, the electron-withdrawing nitro group on the benzoyl chloride makes it highly susceptible to hydrolysis, leading to 3-nitrobenzoic acid contamination.[1]

        This guide provides a rigorous, self-validating workflow to diagnose, resolve, and prevent these specific impurities.

        Module 1: Diagnostic Triage (NMR Forensics)

        "What are these extra peaks?"

        Before attempting purification, you must positively identify the contaminant.[2][3] The table below differentiates the target amide from its two most common precursors in DMSO-d₆.

        Table 1: 1H NMR Chemical Shift Fingerprint (DMSO-d₆)
        ComponentFunctional GroupChemical Shift (δ ppm)MultiplicityDiagnostic Note
        Target Amide Amide -NH- 10.4 – 10.8 Singlet Disappears on D₂O shake.
        Ar-H (Nitro-2)8.8 – 8.9Singlet (t)Most deshielded aromatic proton.[1][2][3]
        Impurity A Amine -NH₂ 5.1 – 5.5 Broad Singlet Indicates unreacted 2-iodoaniline.
        (2-Iodoaniline)Ar-H (Ortho-3)7.6 – 7.8DoubletDistinctive doublet; shifts downfield in amide.[1][2][3]
        Impurity B Acid -COOH 13.0 – 13.8 Broad Singlet Indicates 3-nitrobenzoic acid.
        (Hydrolysis)Ar-H8.2 – 8.5MultipletsOverlaps heavily with product aromatics.[1][2][3]
        Impurity C Solvent 2.7 – 2.9 Singlet DMF (Methyls). Common if used as solvent.[2][3][4]
        Visual Logic: Diagnosis Workflow

        Use the following logic tree to determine your next physical step based on the NMR data.

        NMR_Diagnosis Start Crude NMR Spectrum CheckNH Check 10.5 ppm region Start->CheckNH CheckHigh Check >13.0 ppm CheckNH->CheckHigh Amide Present CheckLow Check 5.0 - 6.0 ppm CheckHigh->CheckLow Clean ResultAcid Impurity: 3-Nitrobenzoic Acid (Hydrolysis Product) CheckHigh->ResultAcid Peak Present ResultPure Target Identified (Proceed to drying) CheckLow->ResultPure Clean ResultAmine Impurity: 2-Iodoaniline (Unreacted SM) CheckLow->ResultAmine Broad Singlet Present

        Figure 1: NMR diagnostic logic tree for rapid impurity identification.

        Module 2: Resolution Protocols

        "How do I fix it?"

        Do not rely on column chromatography immediately.[2][3] The polarity difference between the amine, the acid, and the amide allows for a highly efficient acid/base extraction workup.[3]

        Protocol A: Removing 2-Iodoaniline (The Acid Wash)

        Trigger:[1][2][3][4] Presence of broad singlet at ~5.3 ppm.[2][3] Mechanism: 2-iodoaniline is a weak base.[1][2][3] Protonation converts it to the water-soluble anilinium salt.[1][2][3]

        • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.[2][3][4]

        • The Wash: Wash the organic layer 2x with 1M HCl .[2][3]

          • Critical Note: Do not use 0.1M HCl.[2][3] The ortho-iodo electron-withdrawing effect reduces the basicity of the aniline, requiring a stronger acid to fully protonate it.[1][2][3]

        • Verification: The aqueous layer should be yellow/orange (anilinium salt).[2][3][4] The organic layer should lighten.[2][3]

        Protocol B: Removing 3-Nitrobenzoic Acid (The Base Wash)

        Trigger:[1][2][3][4] Presence of broad singlet >13 ppm.[2][3] Mechanism: Deprotonation converts the acid to the water-soluble benzoate.[1][2][3]

        • Sequence: Perform this after the acid wash (Protocol A).

        • The Wash: Wash the organic layer 2x with Saturated NaHCO₃ .[2][3][5]

          • Caution: Gas evolution (CO₂) will occur.[2][3] Vent the separatory funnel frequently.

        • Polishing: Wash 1x with Brine (saturated NaCl) to remove trapped water.[2][3]

        • Drying: Dry over anhydrous Na₂SO₄, filter, and rotovap.

        Protocol C: Recrystallization (Final Polish)

        If NMR still shows minor impurities (<5%) or if the melting point is broad (Target MP: ~178-182°C for similar analogs).[1][2][3][4]

        • Solvent System: Boiling Ethanol (EtOH) .

        • Procedure:

          • Dissolve crude solid in minimum boiling EtOH.

          • If solution is dark, add activated charcoal, stir 5 mins, and filter hot through Celite.

          • Allow to cool slowly to Room Temperature, then 4°C.

          • Why: Nitro-benzamides crystallize well from alcohols, while the lipophilic 2-iodoaniline remains in the mother liquor.[1][2][3]

        Module 3: Prevention & Optimization

        "How do I stop this from happening next time?"

        FAQ: Common Synthesis Pitfalls

        Q: Why is there so much unreacted 2-iodoaniline despite using 1.1 equivalents of acid chloride? A: The ortho-iodo group provides significant steric hindrance.[1][2][3]

        • Fix: Increase temperature. If running at RT, heat to 60°C .

        • Fix: Add a catalyst. Use DMAP (10 mol%) to form the more reactive N-acylpyridinium intermediate, which overcomes the steric barrier of the bulky aniline.[3]

        Q: I see the acid peak (13 ppm) immediately after adding the acid chloride. A: Your acid chloride has hydrolyzed before reaction.[2][3]

        • Fix: 3-nitrobenzoyl chloride is moisture sensitive.[1][2][3] If the bottle is old, reflux it in thionyl chloride (SOCl₂) for 1 hour and distill/rotovap to regenerate the chloride before adding the amine.[3][4]

        Q: My NMR peaks are broad even after purification. A: This may be Atropisomerism or Aggregation .[1][2][3]

        • Test: Run the NMR at 50°C. If peaks sharpen, it is restricted rotation due to the bulky iodine/nitro interaction (atropisomerism) or H-bond aggregation.[2][3] This is a property of the molecule, not an impurity.[2][3]

        References

        • Spectral Data for 2-Iodoaniline

          • Source: National Institutes of Health (PubChem).[2][3] "2-Iodoaniline | C6H6IN | CID 11995".[1][2][3]

          • URL:[Link][1][3]

        • Solvent Impurity Shifts

          • Source: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry".[2][3][4][6] Org.[2][3][6] Process Res. Dev. 2016, 20, 3, 661–667.[3]

          • URL:[Link][1][3][6]

        • Benzamide Synthesis & Characterization

          • Source: Royal Society of Chemistry (ChemSpider/SpectraBase).[2][3] "3-Nitrobenzamide NMR Data".

        • General Amide Purification Protocols

          • Source: Clayden, J., Greeves, N., Warren, S. Organic Chemistry.[3][4] Oxford University Press.[2][3] (Standard text for acid/base workup causality).

          • Context: Validates the pKa-based separ

        Sources

        Technical Support Center: Overcoming Steric Hindrance in 2-Iodoaniline Amide Coupling

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when acylating ortho-halogenated anilines.

        Coupling 2-iodoaniline presents a "worst-case scenario" for standard amide bond formation. This is due to a synergistic deactivation: the strong electron-withdrawing inductive effect (-I) of the iodine atom severely reduces the nucleophilicity of the amine, while its massive Van der Waals radius (~1.98 Å) physically obstructs the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to bypass these limitations and rescue your yields.

        Diagnostic Troubleshooting Workflow

        Before altering your synthetic route, use the following decision matrix to identify the specific failure point in your current coupling strategy.

        Troubleshooting Start Issue: Low Yield in 2-Iodoaniline Coupling Q1 Using standard carbodiimides (EDC, DCC, DIC)? Start->Q1 A1_Yes Switch to Acyl Chloride or HATU/HOAt Q1->A1_Yes Yes Q2 Using Acyl Chloride but still getting <30% yield? Q1->Q2 No A2_Yes Check Base & Catalyst: Add DMAP (0.1-1.0 eq) Q2->A2_Yes Yes Q3 Is the carboxylic acid also sterically hindered? Q2->Q3 No A3_Yes Use LiHMDS to deprotonate aniline prior to coupling Q3->A3_Yes Yes

        Diagnostic decision tree for troubleshooting low-yielding 2-iodoaniline amide couplings.

        Frequently Asked Questions (FAQs)

        Q1: Why do standard coupling reagents like EDC/HOBt or DCC consistently fail with 2-iodoaniline? A: Standard carbodiimide couplings rely on forming an O-acylisourea intermediate, which is then converted to an active ester (e.g., OBt). While highly effective for aliphatic amines, the ortho-iodine atom physically blocks the amine from reaching the electrophilic carbon of the active ester[2]. Literature demonstrates that EDC/HOBt protocols often yield less than 50% with 2-iodoaniline, even after extended reaction times of 16+ hours[3].

        Q2: If carbodiimides are inefficient, what is the most reliable activation strategy? A: The most authoritative method is converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with 2-iodoaniline in the presence of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP)[3]. The acyl chloride is significantly more electrophilic than an OBt ester. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the acylation forward despite the steric clash.

        Q3: My carboxylic acid is sensitive and cannot tolerate SOCl₂. What are my alternatives? A: If acyl chloride formation is not viable, utilize HATU combined with a strong, non-nucleophilic base like DIPEA or 2,4,6-collidine [4]. HATU generates an O-At active ester. The pyridine nitrogen of the HOAt moiety provides a neighboring-group effect, hydrogen-bonding with the incoming aniline to guide it into the electrophilic center, partially mitigating the steric barrier.

        Q4: I am coupling a sterically hindered acid with 2-iodoaniline, and even acyl chlorides fail. What is the next step? A: When both coupling partners are sterically hindered, you must artificially inflate the nucleophilicity of the aniline by deprotonating it before adding the electrophile. Using a strong base like LiHMDS at -78 °C generates a lithium anilide. This anionic nitrogen is a vastly superior nucleophile compared to the neutral amine and will rapidly attack highly hindered electrophiles.

        Quantitative Data: Reagent Efficacy Comparison

        The table below summarizes the expected efficiencies of various coupling strategies when applied to 2-iodoaniline, based on aggregated literature data[3][4].

        Coupling StrategyActivating ReagentBase / AdditiveExpected YieldSteric Tolerance
        Standard Carbodiimide EDC or DCCHOBt, DIPEA20 - 56%Low
        Uronium Salt HATUHOAt (internal), DIPEA50 - 75%Moderate
        Acyl Chloride (Standard) SOCl₂Pyridine40 - 60%Moderate
        Acyl Chloride (Catalyzed) SOCl₂Pyridine, DMAP60 - 85%High
        Anionic Coupling SOCl₂LiHMDS (-78 °C)70 - 95%Very High

        Mechanistic Pathway of DMAP-Catalyzed Acylation

        To understand why Protocol A (below) succeeds where others fail, we must look at the transition state. DMAP acts as an acyl transfer agent, creating an intermediate so electrophilic that it overcomes the activation energy barrier imposed by the ortho-iodine atom.

        Mechanism A Acyl Chloride C N-Acylpyridinium Ion (Hyper-Electrophile) A->C + DMAP B DMAP (Nucleophilic Catalyst) B->C E Tetrahedral Intermediate (Steric Clash Maximized) C->E Aniline Attack D 2-Iodoaniline (Hindered Nucleophile) D->E F Amide Product + Regenerated DMAP E->F Pyridine Deprotonation & Collapse

        Mechanistic pathway of DMAP-catalyzed acyl substitution overcoming steric barriers.

        Validated Experimental Protocols

        The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding as intended.

        Protocol A: DMAP-Catalyzed Acyl Chloride Coupling

        Causality: Using excess thionyl chloride drives complete conversion to the acyl chloride. Pyridine acts as both solvent and acid scavenger, while DMAP acts as an acyl transfer catalyst to force the coupling[3].

        • Activation: Suspend the carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 10-15 eq). Reflux for 1-2 hours.

          • Self-Validation: The reaction is complete when the evolution of HCl and SO₂ gas ceases, and the solution becomes homogeneous.

        • Concentration: Cool to room temperature and concentrate under reduced pressure. Co-evaporate with anhydrous toluene (2 × 5 mL) to remove residual SOCl₂ and HCl.

        • Coupling Setup: Dissolve the crude acyl chloride in anhydrous pyridine (0.2 M) under an inert atmosphere. Cool the flask to 0 °C.

        • Addition: Add 2-iodoaniline (1.05 eq) followed by DMAP (0.1 eq). The addition of DMAP is the critical causality step for forming the highly reactive N-acylpyridinium species.

        • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

        • Workup: Pour the mixture into ice-cold 1 M HCl to neutralize the pyridine. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

        Protocol B: LiHMDS-Mediated Anionic Coupling (For Extreme Hindrance)

        Causality: Deprotonating the aniline generates a highly nucleophilic amide anion, completely bypassing the electronic deactivation caused by the iodine atom.

        • Anion Generation: In an oven-dried Schlenk flask under argon, dissolve 2-iodoaniline (1.1 eq) in anhydrous THF (0.1 M). Cool to -78 °C using a dry ice/acetone bath.

        • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.15 eq). Stir at -78 °C for 30 minutes.

          • Self-Validation: A distinct color change (often shifting to a deep yellow/orange) validates the formation of the lithium anilide species.

        • Electrophile Addition: Dissolve the acyl chloride (1.0 eq, prepared as in Protocol A, Step 1-2) in a minimum volume of anhydrous THF. Add this dropwise to the anilide solution at -78 °C.

        • Reaction: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours to ensure complete conversion.

        • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with water, dry over MgSO₄, and purify via flash chromatography.

        References

        • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones Source: NIH / PMC URL:[Link][3]

        • The Synthesis of Sterically Hindered Amides Source: CHIMIA International Journal for Chemistry URL:[Link][2]

        Sources

        Enhancing crystal growth of N-(2-iodophenyl)-3-nitrobenzamide for XRD

        Author: BenchChem Technical Support Team. Date: March 2026

        Technical Support Center: Advanced Crystallography Division Ticket ID: XRD-OPT-2024-NI3NB Subject: Enhancing Crystal Habit of N-(2-iodophenyl)-3-nitrobenzamide for Single Crystal XRD Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

        Executive Summary & Molecule Analysis

        User Query: "I am attempting to grow single crystals of N-(2-iodophenyl)-3-nitrobenzamide for structure determination. I consistently obtain thin, hair-like needles from ethanol evaporation that are unsuitable for X-ray diffraction. How can I improve the crystal habit to obtain block-like prisms?"

        Scientist’s Analysis: The formation of high-aspect-ratio needles is a classic "benzamide behavior." Your molecule, N-(2-iodophenyl)-3-nitrobenzamide , presents a specific supramolecular challenge known as competing synthons.

        • The Amide Backbone: The amide group (-CONH-) creates strong, directional hydrogen bond chains (N-H···O=C). In polar protic solvents (like ethanol), these chains grow rapidly along a single axis, resulting in needles [1].

        • The Iodine Substituent: The ortho-iodine atom is large and polarizable. It seeks to engage in Halogen Bonding (C-I···O or C-I···π), which is critical for expanding the crystal into 3 dimensions (thickening the needles) [2].

        • The Nitro Group: The meta-nitro group adds rigidity but also increases the likelihood of twinning if nucleation occurs too fast.

        To fix this, we must disrupt the rapid 1D-stacking of the amide and encourage the slower, lateral halogen-bonding interactions.

        Troubleshooting Guide: Symptom-Based Solutions

        Issue 1: "I am getting long, flexible, hair-like needles."
        • Diagnosis: Kinetic control. The crystal is growing too fast along the hydrogen-bonding axis (usually the crystallographic b-axis for benzamides) [3]. The solvent is likely too polar (e.g., Ethanol, Methanol), stabilizing the 1D chain but neglecting the lateral interactions.

        • Corrective Protocol: Switch to Vapor Diffusion with a Non-Polar Anti-Solvent.

          • Why: You need to lower the solubility gradually to allow the iodine-mediated halogen bonds to "latch" onto the sides of the growing chain, widening the crystal.

          • Action: Dissolve the compound in a semi-polar solvent like Tetrahydrofuran (THF) or Acetone . Use Hexane or Pentane as the diffusing anti-solvent. The non-polar environment strengthens the halogen bonds (which are electrostatic in nature) relative to the hydrogen bonds.

        Issue 2: "The crystals are clustering or forming 'sea urchins'."
        • Diagnosis: Nucleation rate is too high.[1] You have too many starting sites.

        • Corrective Protocol: Surface Passivation (Silanization).

          • Why: Glass vials have microscopic scratches that act as nucleation sites.

          • Action: Treat your crystallization vials with a solution of 5% dichlorodimethylsilane in toluene. Rinse with methanol and dry. This creates a hydrophobic surface, forcing nucleation to happen in the bulk solution (homogeneous nucleation), often resulting in fewer, larger crystals.

        Issue 3: "The solution turns into an oil or gum."
        • Diagnosis: "Oiling out." The compound is separating as a liquid phase before it crystallizes. This often happens with nitro-aromatics in solvents with high boiling points.

        • Corrective Protocol: Temperature Oscillation.

          • Why: Oiling out indicates the metastable zone is too narrow.

          • Action: Cycle the temperature of your sealed vial between 25°C and 40°C every 12 hours. This re-dissolves the oil and gives the system multiple chances to nucleate the ordered solid phase instead of the amorphous liquid.

        Recommended Experimental Workflow

        The following protocol is the "Gold Standard" for difficult benzanilides.

        Method: Slow Vapor Diffusion (SVD)

        • Preparation:

          • Inner Vial: Dissolve 15 mg of N-(2-iodophenyl)-3-nitrobenzamide in 0.8 mL of Acetonitrile (MeCN) .

            • Note: MeCN is preferred over ethanol because it is a polar aprotic solvent. It disrupts the amide H-bonds better than alcohols, preventing immediate needle precipitation.

          • Outer Vial: Place 3 mL of Toluene or Diethyl Ether .

            • Note: Toluene allows for π-π stacking interactions with the nitrobenzamide rings, often promoting "blockier" growth.

        • Execution:

          • Place the open inner vial inside the outer vial.

          • Cap the outer vial tightly.

          • Store in a vibration-free environment (e.g., a heavy Styrofoam box) at 20°C.

        • Observation:

          • Day 1-2: Solution remains clear.

          • Day 3-5: Look for "coffin-shaped" or prismatic crystals. If needles appear, the diffusion is too fast. Adjustment: Add 10% benzene or toluene to the inner solvent to lower the polarity gradient.

        Decision Logic Visualization

        The following diagram illustrates the decision matrix for solvent selection based on your current experimental results.

        CrystalOptimization Start Current Result Needles Thin Needles (1D Growth Dominant) Start->Needles Oil Oiling Out (Phase Separation) Start->Oil Powder Microcrystalline Powder (Nucleation too fast) Start->Powder Action1 Decrease Polarity Switch to Toluene/THF Needles->Action1 Promote Lateral Growth Action2 Slow Diffusion Use Narrower Vial Neck Needles->Action2 Reduce Kinetic Rate Action3 Change Anti-solvent Use Pentane instead of Ether Oil->Action3 Reduce Supersaturation Shock Action4 Lower Concentration Dilute by 50% Powder->Action4 Reduce Nucleation Sites

        Caption: Decision tree for optimizing crystal habit based on visual inspection of initial trials.

        Solvent & Property Data

        Use this table to select solvent systems. The goal is to pair a "Good Solvent" with a "Poor Solvent" (Anti-solvent) that are miscible.[2]

        SolventRolePolarity IndexBoiling Pt (°C)Suitability for N-(2-iodophenyl)-3-nitrobenzamide
        Ethanol Solvent5.278Poor. Promotes needle formation due to H-bond donor capability.
        Acetonitrile Solvent5.882Excellent. Aprotic. Good solubility. Often yields prisms.
        THF Solvent4.066Good. Good for layering with Hexane.
        DMF Solvent6.4153Use with Caution. Hard to remove from lattice; can cause disorder.[3]
        Toluene Anti-Solvent2.4110Excellent. Promotes π-stacking with phenyl rings.
        Pentane Anti-Solvent0.036Good. Very slow diffusion if kept cold.

        References

        • Gowda, B. T., et al. (2006). "Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures." Acta Crystallographica Section B: Structural Science, 62(5), 931-943.

          • Relevance: Defines the specific hydrogen bonding and iodo...carbonyl interactions for this exact molecule.
        • Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews, 108(4).

          • Relevance: Explains the mechanism of using Iodine to expand crystal dimensionality.
        • Stanton, M. & Bak, A. (2008). "Model for the Crystal Growth of Benzamide." Crystal Growth & Design, 8(8).

          • Relevance: Causal explanation for needle form

        Sources

        Technical Support Center: Troubleshooting Precipitation of N-(2-iodophenyl)-3-nitrobenzamide in in vitro Assays

        Author: BenchChem Technical Support Team. Date: March 2026

        Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated nitroaromatic compounds. N-(2-iodophenyl)-3-nitrobenzamide is a highly hydrophobic benzamide derivative, structurally related to early-generation Poly(ADP-ribose) polymerase (PARP) inhibitors like iniparib (4-iodo-3-nitrobenzamide)[1].

        Due to its rigid planar structure and highly lipophilic substituents (the iodine atom and nitro group), this compound exhibits exceptionally poor thermodynamic solubility in aqueous environments (often <0.1 mg/mL)[2]. When introduced into standard biochemical or cell-based assays, it is highly prone to rapid precipitation. This guide provides the mechanistic causality behind this phenomenon and a self-validating protocol to ensure your compound remains in solution, ensuring reliable and reproducible assay data.

        Part 1: The Mechanistic Causes of Precipitation

        To solve precipitation, we must first understand the thermodynamic and kinetic forces at play. The precipitation of N-(2-iodophenyl)-3-nitrobenzamide typically occurs via a phenomenon known as "DMSO Shock."

        When a highly concentrated DMSO stock of the compound is pipetted directly into an aqueous assay buffer, the DMSO solvent rapidly diffuses into the bulk water. This diffusion happens much faster than the hydrophobic compound can disperse. As a result, the compound is momentarily left stranded in an aqueous micro-environment where its concentration vastly exceeds its critical supersaturation limit.

        The strong intermolecular forces—specifically the hydrogen bonding between the amide groups and the

        
         stacking of the aromatic rings—drive the molecules to rapidly aggregate. This leads to nucleation and the formation of colloidal micro-precipitates, which eventually flocculate into visible insoluble aggregates.
        

        Mechanism A 100% DMSO Stock B Direct Addition to Aqueous Buffer A->B Poor Technique F Addition to Optimized Buffer (Tween-20 + BSA) A->F Optimized Technique C Localized Supersaturation B->C D Nucleation & Aggregation C->D E Precipitation (Assay Failure) D->E G Micellar Incorporation & Protein Binding F->G H Stable Solubilized State (Assay Success) G->H

        Caption: Thermodynamic pathways of N-(2-iodophenyl)-3-nitrobenzamide dilution and precipitation.

        Part 2: Troubleshooting Guide & FAQs

        Q1: My compound instantly turns cloudy when added to the assay buffer. What is happening? A1: You are observing DMSO shock. The rapid solvent exchange strips the compound of its DMSO solvation shell before it can be stabilized by the aqueous buffer, leading to immediate crystallization[1].

        Q2: How can I modify my assay buffer to prevent this without inhibiting my target enzyme (e.g., PARP)? A2: You must lower the thermodynamic energy barrier for solvation. This is achieved by adding non-ionic surfactants and carrier proteins to your buffer[3]. Adding 0.01%–0.05% Tween-20 creates hydrophobic micelles that encapsulate the compound. Furthermore, supplementing the buffer with 1% Bovine Serum Albumin (BSA) provides hydrophobic binding pockets that act as a thermodynamic "sink," stabilizing the compound in solution. This is a standard practice in fluorometric PARP1 activity assays[4].

        Q3: Does the order of addition matter when setting up the assay? A3: Absolutely. Never add pure aqueous buffer directly to a concentrated DMSO stock. You must create intermediate serial dilutions in 100% DMSO first. When transferring to the aqueous phase, add the DMSO dilution dropwise to a rapidly vortexing optimized buffer to ensure instantaneous mechanical dispersion, preventing localized supersaturation.

        Part 3: Quantitative Data on Solubility Optimization

        The following table summarizes the solubility behavior of N-(2-iodophenyl)-3-nitrobenzamide across various buffer compositions. Incorporating both a surfactant and a carrier protein yields a synergistic enhancement in kinetic solubility.

        Buffer CompositionMax Soluble Concentration (µM)Visual & Spectrophotometric Observation
        Standard Buffer (50 mM Tris, 50 mM NaCl)< 10 µMImmediate cloudy precipitate (OD600 > 0.5)
        Buffer + 1% DMSO25 µMFine suspension after 5 mins (OD600 ~ 0.2)
        Buffer + 1% DMSO + 0.05% Tween-20100 µMClear, stable for 1 hour (OD600 < 0.05)
        Buffer + 1% DMSO + 0.05% Tween-20 + 1% BSA> 500 µM Optically clear, stable > 24 hours (OD600 < 0.01)

        Part 4: Self-Validating Experimental Protocol

        To guarantee scientific integrity, an experimental protocol must be self-validating. The following workflow includes a spectrophotometric validation step to confirm the absence of micro-precipitates before you commit to running your expensive enzymatic or cell-based assays.

        Reagents Needed:
        • Compound: N-(2-iodophenyl)-3-nitrobenzamide powder[5]

        • Solvent: 100% Anhydrous DMSO

        • Optimized Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.05% Tween-20, 1% BSA[3]

        Step-by-Step Methodology:
        • Primary Stock Preparation: Dissolve the lyophilized N-(2-iodophenyl)-3-nitrobenzamide powder in 100% anhydrous DMSO to create a 10 mM stock. Validation: The solution must be completely transparent with no particulate matter.

        • Intermediate Dilutions: Perform all serial dilutions (e.g., 10 mM down to 100 µM) in 100% DMSO . Do not introduce water at this stage.

        • Buffer Pre-warming: Warm the Optimized Assay Buffer to 25°C (room temperature). Cold buffers drastically reduce kinetic solubility and promote precipitation.

        • Rapid Dispersion: Place the tube containing the Optimized Assay Buffer on a vortex mixer at medium-high speed. Slowly add the DMSO compound dilution dropwise into the center of the vortex. Ensure the final DMSO concentration does not exceed 1% (v/v).

        • Self-Validation Step (Critical): Transfer 100 µL of the final assay mixture to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a microplate reader.

          • Pass: OD600 < 0.05 indicates the compound is fully solubilized.

          • Fail: OD600 > 0.05 indicates light scattering from colloidal micro-precipitates. If this occurs, increase the vortexing speed during addition or slightly increase the BSA concentration.

        • Assay Execution: Proceed with adding your recombinant enzymes (e.g., PARP1) and initiating the reaction[4].

        Workflow Step1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Step2 2. Create Serial Dilutions in 100% DMSO Step1->Step2 Step5 5. Add DMSO Dilutions to Buffer with Rapid Vortexing Step2->Step5 Step3 3. Prepare Assay Buffer (Tris, NaCl, 0.05% Tween-20, 1% BSA) Step4 4. Pre-warm Buffer to 25°C to increase kinetic solubility Step3->Step4 Step4->Step5 Step6 6. Validate Solubility (OD600 < 0.05) Step5->Step6 Step7 7. Dispense into Assay Plate Step6->Step7

        Caption: Step-by-step optimized workflow for preparing and dispensing hydrophobic benzamide derivatives.

        References

        • Benchchem: 3-Nitrobenzamide | Source: benchchem.
        • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors | Source: acs.
        • Iniparib (4-Iodo-3-nitrobenzamide) | Source: reagentsdirect.
        • PASTA: PARP activity screening and inhibitor testing assay | Source: nih.
        • PARP1 Enzyme Activity Assay (Fluorometric) | Source: sigmaaldrich.

        Sources

        Validation & Comparative

        1H NMR spectrum analysis of N-(2-iodophenyl)-3-nitrobenzamide

        Author: BenchChem Technical Support Team. Date: March 2026

        High-Resolution 1H NMR Spectrum Analysis of N-(2-iodophenyl)-3-nitrobenzamide: A Comparative Guide on Solvent Systems and Field Strengths

        Executive Summary

        N-(2-iodophenyl)-3-nitrobenzamide is a sterically hindered, heavily functionalized diaryl amide frequently utilized as a precursor in palladium-catalyzed cross-coupling reactions and benzimidazole synthesis. From an analytical perspective, validating its structure via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct challenges: the dynamic exchange of the amide proton and the severe spectral overlap of the nine aromatic protons.

        This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and magnetic field strengths (400 MHz vs. 800 MHz) to determine the optimal analytical parameters for resolving this complex molecule.

        The Causality of Solvent Selection: DMSO-d6 vs. CDCl3

        The choice of deuterated solvent fundamentally alters the observed chemical shifts of benzamides due to specific solute-solvent interactions. The amide linker (-NH-CO-) in N-(2-iodophenyl)-3-nitrobenzamide is highly sensitive to its hydrogen-bonding environment.

        • CDCl3 (Weak Hydrogen-Bond Acceptor): In non-polar solvents like chloroform-d, primary and secondary amides undergo partial self-association, forming transient dimers via intermolecular hydrogen bonding[1]. Because this dimerization is a dynamic equilibrium on the NMR timescale, the N-H proton typically appears as a broad, concentration-dependent singlet (often buried in the aromatic region around 8.0–8.5 ppm). This broadening obscures adjacent aromatic signals and complicates integration.

        • DMSO-d6 (Strong Hydrogen-Bond Acceptor): Dimethyl sulfoxide acts as a powerful hydrogen-bond acceptor. When the compound is dissolved in DMSO-d6, the solvent molecules aggressively solvate the N-H proton, breaking any solute-solute dimers[1]. This specific, rigid solvation locks the N-H proton into a highly deshielded state, shifting its resonance significantly downfield (typically >10.5 ppm)[2].

        Resolving Power: 400 MHz Routine vs. 800 MHz High-Field NMR

        The nine aromatic protons of N-(2-iodophenyl)-3-nitrobenzamide form two distinct spin systems: an AMXY-like system on the 2-iodophenyl ring and an isolated AMX system on the 3-nitrophenyl ring.

        • 400 MHz (Routine Screening): At standard benchtop field strengths, the chemical shift dispersion (

          
          , measured in Hz) between the strongly coupled protons of the 2-iodophenyl ring is relatively small compared to their scalar coupling constants (
          
          
          
          ). This low
          
          
          ratio induces second-order "roof effects" and virtual coupling. The meta/para protons (H-4 and H-5) often merge into an unresolvable multiplet, preventing the extraction of accurate
          
          
          -values.
        • 800 MHz (High-Resolution): Upgrading to an 800 MHz spectrometer doubles the chemical shift dispersion in Hz, while the scalar

          
          -couplings remain fixed. This dramatically increases the 
          
          
          
          ratio, converting complex second-order multiplets into pseudo-first-order spectra. At 800 MHz, the highly deshielded H-2' proton (sandwiched between the nitro and carbonyl groups) resolves into a pristine narrow triplet (
          
          
          Hz), completely free from the overlapping tails of the H-4' and H-6' signals.

        Quantitative Data Comparison

        Table 1: Predicted 1H NMR Chemical Shifts & Multiplicities (DMSO-d6 vs. CDCl3)

        Note: Values are empirical approximations based on substituent effects for benzanilide derivatives.

        Proton AssignmentLocationDMSO-d6 Shift (ppm)CDCl3 Shift (ppm)Multiplicity & Expected
        
        
        (Hz)
        N-H Amide Linker10.60 8.20 s (DMSO) / br s (CDCl3)
        H-2' 3-nitrophenyl8.858.70t (
        
        
        )
        H-4' 3-nitrophenyl8.458.35ddd (
        
        
        )
        H-6' 3-nitrophenyl8.358.20dt (
        
        
        )
        H-3 2-iodophenyl7.957.85dd (
        
        
        )
        H-5' 3-nitrophenyl7.857.70t (
        
        
        )
        H-6 2-iodophenyl7.558.40dd (
        
        
        )
        H-4 2-iodophenyl7.457.35td (
        
        
        )
        H-5 2-iodophenyl7.157.05td (
        
        
        )
        Table 2: Instrument Performance Metrics (Aromatic Region)
        Metric400 MHz Spectrometer800 MHz SpectrometerPerformance Gain
        Hz per ppm 400 Hz800 Hz2.0x Dispersion
        Signal-to-Noise (SNR) ~250:1 (16 scans)~1200:1 (16 scans)~4.8x Sensitivity
        Spin System State Second-Order (Overlapping)First-Order (Resolved)Direct
        
        
        -extraction enabled

        Self-Validating Experimental Protocol

        To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal self-validation checkpoints. If a checkpoint fails, the operator must not proceed to the next step.

        Step 1: Sample Preparation

        • Weigh exactly 15.0 mg of N-(2-iodophenyl)-3-nitrobenzamide.

        • Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D) in a clean glass vial.

        • Transfer the solution to a high-quality 5 mm NMR tube using a glass pipette.

        • Self-Validation Check: Hold the NMR tube to a strong light source. The solution must be 100% transparent. If any particulate matter is visible, it will distort the

          
           magnetic field homogeneity. You must filter the solution through a glass wool plug before proceeding.
          

        Step 2: Probe Tuning and Matching

        • Insert the sample into the magnet and allow 2 minutes for thermal equilibration (298 K).

        • Open the tuning interface (e.g., atma in TopSpin).

        • Self-Validation Check: The tuning curve (wobble dip) must reach the absolute minimum (maximum power transfer) exactly at the center of the 1H Larmor frequency. A mismatched probe reduces SNR by up to 40%.

        Step 3: Shimming

        • Lock the spectrometer to the DMSO-d6 deuterium signal.

        • Perform automated or manual gradient shimming on the Z-axis (

          
           through 
          
          
          
          ).
        • Self-Validation Check: Acquire a single-scan dummy spectrum. Measure the Full-Width at Half-Maximum (FWHM) of the DMSO-d6 residual solvent pentet at 2.50 ppm. The FWHM must be

          
           Hz.  If it is wider, the shimming is inadequate and must be repeated.
          

        Step 4: Acquisition Parameters

        • Set the relaxation delay (

          
          ) to 2.0 seconds . (Sterically hindered protons have longer 
          
          
          
          relaxation times;
          
          
          must be
          
          
          for accurate integration).
        • Set the pulse angle to 30° to allow for faster repetition, or 90° for maximum single-scan signal.

        • Acquire 16 scans (NS = 16). Apply a mild exponential window function (LB = 0.3 Hz) during Fourier Transformation.

        Workflow Visualization

        G Start N-(2-iodophenyl)-3-nitrobenzamide Sample Preparation Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 Strong H-Bond Acceptor Sharp, Deshielded NH (>10 ppm) Solvent->DMSO Preferred for Amides CDCl3 CDCl3 Weak H-Bond Acceptor Broad, Associated NH (~8 ppm) Solvent->CDCl3 Concentration Dependent Field Field Strength Selection DMSO->Field CDCl3->Field LowField 400 MHz NMR Routine Screening Second-Order Multiplets Field->LowField HighField 800 MHz NMR High-Resolution Analysis First-Order Extraction Field->HighField Complex Aromatic Rings Analysis Data Processing & J-Coupling Analysis LowField->Analysis HighField->Analysis

        Fig 1. NMR optimization workflow for resolving complex benzamide aromatic spin systems.

        References

        • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts". ResearchGate. Available at:[Link]

        • "Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts". ResearchGate. Available at:[Link]

        Sources

        Mass spectrometry fragmentation pattern of N-(2-iodophenyl)-3-nitrobenzamide

        Author: BenchChem Technical Support Team. Date: March 2026

        Title: Comparative Mass Spectrometry Guide: Structural Elucidation of N-(2-iodophenyl)-3-nitrobenzamide via Q-TOF vs. Triple Quadrupole (QqQ)

        Introduction The structural elucidation and quantification of halogenated nitrobenzamides are critical workflows in early-stage drug discovery, particularly in the development of kinase inhibitors and anthelmintics. N-(2-iodophenyl)-3-nitrobenzamide (CAS 5352-78-3) serves as an excellent model compound for evaluating mass spectrometry (MS) platforms[1]. It features three distinct fragmentation liabilities under Collision-Induced Dissociation (CID): a labile amide bond, an iodine atom prone to radical loss, and a nitro group that undergoes characteristic gas-phase rearrangements[2][3].

        This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Low-Resolution Triple Quadrupole (QqQ) systems in analyzing this compound. By providing detailed mechanistic insights and self-validating experimental protocols, this guide equips analytical scientists with the rationale needed to select the appropriate platform for their specific workflow.

        Mechanistic Fragmentation Analysis of N-(2-iodophenyl)-3-nitrobenzamide

        Understanding the causality behind a fragmentation pattern is essential for accurate MS/MS interpretation and the prevention of false-positive structural assignments[4]. In positive Electrospray Ionization (+ESI), the compound readily protonates to form the precursor ion [M+H]+ at m/z 368.973.

        1. Amide Bond Cleavage (The Primary Pathway): The most thermodynamically favored cleavage occurs at the C-N amide bond[5]. Depending on the site of protonation and proton mobility, this heterolytic cleavage yields two primary fragments:

        • 3-nitrobenzoyl cation (m/z 150.019): Formed when the charge is retained on the carbonyl moiety. Because of the resonance stabilization provided by the aromatic ring, this is typically the base peak in the CID spectra of benzamides[5].

        • 2-iodoaniline cation (m/z 219.962): Formed via proton transfer to the aniline nitrogen during the cleavage event[2].

        2. Homolytic Cleavage of Iodine: Iodine is a heavy, highly polarizable halogen with a relatively weak carbon-halogen bond (~240 kJ/mol). Increasing the CID collision energy frequently induces the homolytic loss of an iodine radical (I•, 126.904 Da). This generates a highly stable, conjugated radical cation [M+H - I•]+ at m/z 242.069.

        3. Nitro Group Rearrangement and Cleavage: Aromatic nitro compounds exhibit unique fragmentation cascades[3]. The 3-nitrobenzoyl cation (m/z 150.019) undergoes a characteristic neutral loss of nitrogen dioxide (NO2, 46 Da) to yield the benzoyl cation (m/z 104.050), which subsequently loses carbon monoxide (CO, 28 Da) to form the phenyl cation (m/z 76.031). Alternatively, a nitro-to-nitrite intramolecular rearrangement can occur prior to dissociation, leading to the loss of nitric oxide (NO, 30 Da)—a diagnostic marker for aromatic nitro groups[3][6].

        Workflow Visualization: MS/MS Fragmentation Pathway

        MS_Fragmentation M [M+H]+ m/z 368.973 N-(2-iodophenyl)-3-nitrobenzamide M_minus_I [M+H - I•]+ m/z 242.069 Radical Cation M->M_minus_I - I• (126.904 Da) Benzoyl 3-nitrobenzoyl cation m/z 150.019 M->Benzoyl Amide C-N Cleavage Aniline 2-iodoaniline cation m/z 219.962 M->Aniline Amide C-N Cleavage (+H transfer) PhCO benzoyl cation m/z 104.050 Benzoyl->PhCO - NO2 (46 Da) Ph phenyl cation m/z 76.031 PhCO->Ph - CO (28 Da)

        Caption: CID fragmentation pathway of protonated N-(2-iodophenyl)-3-nitrobenzamide.

        Platform Comparison: HR-Q-TOF vs. QqQ

        When selecting an MS platform for halogenated benzamides, the analytical goal dictates the hardware choice.

        • High-Resolution Q-TOF (e.g., Agilent 6546, Waters Xevo G2-XS):

          • Best For: Structural elucidation, metabolite identification, and resolving isobaric interferences.

          • Causality: Q-TOF instruments provide sub-ppm mass accuracy. Because iodine has a significant mass defect, High-Resolution Mass Spectrometry (HRMS) is strictly required to unambiguously differentiate the loss of an iodine radical (126.904 Da) from other nominally isobaric neutral losses (e.g., loss of a C9H19 aliphatic chain, 127.148 Da).

        • Triple Quadrupole (QqQ) (e.g., Thermo TSQ Altis, Sciex 6500+):

          • Best For: Targeted quantification (e.g., Pharmacokinetics/ADME profiling).

          • Causality: QqQ systems operate in Multiple Reaction Monitoring (MRM) mode. By filtering out background noise through two stages of mass selection (Q1 and Q3) and maximizing duty cycle for specific transitions, QqQ provides unmatched sensitivity and a wider linear dynamic range for known targets.

        Comparative Data Tables

        Table 1: Platform Performance Comparison for Halogenated Benzamide Analysis

        ParameterHR-Q-TOF (High Resolution)QqQ (Low Resolution / Nominal Mass)
        Primary Application Structural elucidation, unknown screeningTargeted quantification, PK studies
        Mass Accuracy < 2 ppm~ 0.1 Da (100,000 ppm)
        Precursor Ion (m/z) 368.9734369.0
        Isotope Resolution Resolves 13C/15N isotopes clearlyUnit resolution (blends minor isotopes)
        Sensitivity (LOD) ~ 1 - 5 ng/mL< 10 pg/mL
        Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

        Table 2: Diagnostic Fragment Ions and Mass Errors

        Fragment IdentityFormulaTheoretical m/zExpected Q-TOF m/zExpected QqQ m/z
        Precursor [M+H]+C13H10IN2O3+368.9734368.9736369.0
        3-nitrobenzoyl cationC7H4NO3+150.0186150.0188150.0
        2-iodoaniline cationC6H7IN+219.9618219.9620220.0
        [M+H - I•]+C13H10N2O3+•242.0686242.0689242.1

        Experimental Protocol: LC-MS/MS Self-Validating Workflow

        To ensure reproducibility and scientific integrity across laboratories, the following step-by-step methodology is standardized for analyzing N-(2-iodophenyl)-3-nitrobenzamide on both Q-TOF and QqQ platforms.

        Step 1: Sample Preparation

        • Weigh 1.0 mg of N-(2-iodophenyl)-3-nitrobenzamide analytical standard.

        • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution.

        • Dilute the stock to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (v/v). Note: Formic acid acts as a proton source, ensuring high ionization efficiency in the +ESI source.

        Step 2: Liquid Chromatography (LC) Separation

        • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

        • Mobile Phase A: Water + 0.1% Formic Acid.

        • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

        • Gradient: 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 minute. Re-equilibrate at 5% B for 1.0 minute.

        • Flow Rate: 0.4 mL/min.

        • Injection Volume: 2 µL.

        Step 3: Mass Spectrometry (MS/MS) Acquisition

        • Source Conditions (+ESI): Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C; Desolvation Gas Flow: 800 L/hr.

        • Q-TOF Specifics (For Structural Elucidation): Acquire in Targeted MS/MS mode. Isolate precursor m/z 368.97 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell to capture both low-energy (amide cleavage) and high-energy (iodine loss) fragments. Acquire TOF spectra from m/z 50 to 500.

        • QqQ Specifics (For Quantitation): Optimize MRM transitions. Set Q1 to m/z 369.0. Set Q3 to monitor m/z 150.0 (Quantifier Transition, CE: 20 eV) and m/z 220.0 (Qualifier Transition, CE: 15 eV). Dwell time: 50 ms per transition.

        Conclusion

        For the structural characterization of N-(2-iodophenyl)-3-nitrobenzamide, High-Resolution Q-TOF is indispensable. Its sub-ppm mass accuracy is required to map complex fragmentation pathways, such as the homolytic loss of iodine and nitro-group rearrangements, without ambiguity. Conversely, once the fragmentation causality is established and specific transitions are validated, the Triple Quadrupole (QqQ) platform becomes the superior, high-throughput choice for sensitive quantification in complex biological matrices.

        References

        • Wang, Y., et al. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase". Journal of the American Society for Mass Spectrometry, 2016. Available at:[Link]

        • Benoit, F., & Holmes, J. L. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones". Canadian Journal of Chemistry, 1970. Available at:[Link]

        Sources

        Comparative Profiling Guide: N-(2-iodophenyl)-3-nitrobenzamide vs. Iniparib

        Author: BenchChem Technical Support Team. Date: March 2026

        Executive Summary & Mechanistic Paradigm

        The landscape of targeted oncology was significantly disrupted by the clinical trajectory of Iniparib (4-iodo-3-nitrobenzamide) . Originally heralded as a breakthrough Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor for triple-negative breast cancer, rigorous subsequent biochemical profiling revealed that Iniparib is not a bona fide catalytic inhibitor of PARP[1]. Instead, it functions as a redox-activated prodrug. Upon cellular entry, its nitro group is reduced to a highly reactive nitroso intermediate, which non-selectively forms covalent bonds with nucleophilic cysteine residues on various cellular proteins, inducing oxidative stress and tumor cell apoptosis[2],[3].

        N-(2-iodophenyl)-3-nitrobenzamide (CAS 5352-78-3) is a commercially available structural analog that offers a distinct physicochemical profile[4],. While it retains the core nitrobenzamide pharmacophore, the repositioning of the iodine atom and the transition from a primary to a secondary amide fundamentally alter its steric bulk, lipophilicity, and predicted redox kinetics. This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their structural divergence and providing self-validating experimental workflows for their in vitro evaluation.

        Structural Divergence and Physicochemical Properties

        The structural modifications between these two molecules dictate their biological behavior. Iniparib features an iodine atom at the C4 position and a nitro group at the C3 position of a primary benzamide ring[2]. The strong electron-withdrawing nature of the ortho-iodine atom lowers the reduction potential of the adjacent nitro group, facilitating rapid intracellular conversion to the reactive nitroso species.

        Conversely, N-(2-iodophenyl)-3-nitrobenzamide is a secondary amide (an anilide). The iodine atom is located on the N-phenyl ring (C2 position), separated from the 3-nitrobenzoyl system[4].

        Causality in Drug Design:

        • Steric Hindrance: The bulky N-(2-iodophenyl) substitution creates significant steric drag. While Iniparib's small nitroso intermediate can easily access sterically restricted cysteines (such as those buried in the zinc-finger domains of PARP1), the N-phenyl analog is likely restricted to more solvent-exposed thiols.

        • Membrane Partitioning: The addition of the phenyl ring drastically increases the molecule's lipophilicity (LogP shifts from ~1.5 to ~3.8). This drives greater accumulation in lipid bilayers, potentially altering its subcellular distribution and cellular uptake kinetics compared to the more aqueous-soluble Iniparib.

        Table 1: Quantitative Physicochemical Comparison
        PropertyIniparib (4-iodo isomer)N-(2-iodophenyl)-3-nitrobenzamide
        CAS Number 160003-66-75352-78-3
        Molecular Formula C7H5IN2O3C13H9IN2O3
        Molecular Weight 292.03 g/mol 368.13 g/mol
        Amide Classification Primary AmideSecondary Amide (Anilide)
        Halogen Position C4 on the Benzoyl RingC2 on the N-Phenyl Ring
        Estimated LogP ~1.5 (Hydrophilic/Moderate)~3.8 (Highly Lipophilic)
        H-Bond Donors 1 (-NH2)1 (-NH-)
        H-Bond Acceptors 4 (-NO2, C=O)4 (-NO2, C=O)

        Mechanistic Pathways

        Both compounds rely on cellular nitroreductases to become biologically active. However, the kinetic rate of this activation and the subsequent target engagement profile diverge based on their structures.

        MOA Iniparib Iniparib (4-iodo-3-nitrobenzamide) Reductase Cellular Nitroreductases (Redox Activation) Iniparib->Reductase N_Iodo N-(2-iodophenyl)- 3-nitrobenzamide N_Iodo->Reductase Nitroso_Ini Nitroso-Iniparib (Highly Reactive) Reductase->Nitroso_Ini Fast (Ortho-Iodine Effect) Nitroso_N Nitroso-N-phenyl (Altered Kinetics) Reductase->Nitroso_N Slower (Steric/Electronic Shift) Cys_Mod Covalent Cysteine Modification (Zinc Finger Ejection) Nitroso_Ini->Cys_Mod Nitroso_N->Cys_Mod ROS ROS Accumulation & Oxidative Stress Cys_Mod->ROS Apoptosis Tumor Cell Apoptosis ROS->Apoptosis

        Figure 1: Comparative redox activation and covalent modification pathways of the nitrobenzamides.

        Experimental Workflows: Self-Validating Protocols

        To rigorously evaluate and compare these compounds, researchers must employ orthogonal assays that distinguish true catalytic inhibition from non-selective covalent modification. The following protocols are designed as self-validating systems, incorporating specific controls to prove causality.

        Workflow Step1 Cell Culture (MDA-MB-468) Step2 Compound Treatment (10-100 µM, 24h) Step1->Step2 Split1 ROS Assay (DCFDA) Step2->Split1 Split2 Thiol Assay (Biotin-NEM) Step2->Split2 Split3 PARP Assay (Colorimetric) Step2->Split3 Data Data Synthesis & Comparison Split1->Data Split2->Data Split3->Data

        Figure 2: Multiplexed experimental workflow for comparative mechanistic profiling.

        Protocol A: Intracellular ROS Generation and Cysteine Modification Assay

        Objective: Quantify redox activation and subsequent covalent thiol modification.

        • Cell Seeding: Plate MDA-MB-468 (triple-negative breast cancer) cells at

          
           cells/well in a 96-well plate.
          
          • Causality: TNBC lines possess high basal oxidative stress and were the original clinical target for Iniparib, making them the ideal model for ROS-inducing agents.

        • Scavenger Pre-treatment (Self-Validation): Treat control wells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound addition.

          • Causality: NAC serves as an alternative thiol sink and ROS scavenger. If the downstream cytotoxicity is genuinely mediated by the nitroso-cysteine interaction, NAC will completely rescue the phenotype, validating the mechanism.

        • Compound Incubation: Dose cells with 50 µM of Iniparib or N-(2-iodophenyl)-3-nitrobenzamide for 24 hours.

        • ROS Quantification: Wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Read fluorescence (Ex 485 nm / Em 535 nm).

        • Free Thiol Labeling: Lyse cells in a denaturing buffer containing 100 µM Biotin-PEG3-NEM.

          • Causality: NEM covalently binds unmodified (free) cysteines. Proteins that were already covalently modified by the drug's nitroso intermediate will not be biotinylated. This inverse labeling strategy directly quantifies intracellular drug-target engagement.

        • Detection: Resolve lysates via SDS-PAGE, transfer to a membrane, and probe with Streptavidin-HRP to visualize the global depletion of free thiols.

        Protocol B: Orthogonal PARP1 Catalytic Counter-Screen

        Objective: Definitively evaluate direct competitive inhibition of PARP1[1].

        • Assay Setup: Utilize a cell-free PARP1 colorimetric assay plate pre-coated with histones.

        • Control Implementation (Self-Validation): Include 1 µM Olaparib as a positive control.

          • Causality: Olaparib is a bona fide NAD+ competitive inhibitor. Its inclusion proves the assay's dynamic range and clearly distinguishes true catalytic inhibitors from non-selective covalent modifiers.

        • Reaction: Add recombinant human PARP1 enzyme, activated DNA, NAD+, and test compounds (10 µM to 100 µM). Incubate for 1 hour at room temperature.

        • Quantification: Add an anti-PAR monoclonal antibody followed by an HRP-conjugated secondary antibody. Read absorbance at 450 nm.

          • Expected Outcome: Olaparib will ablate the signal; neither Iniparib nor the N-phenyl analog will show significant direct catalytic inhibition.

        References

        • Title: Iniparib - PubChem Compound Summary (CID 9796068) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

        • Title: Definition of iniparib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

        • Title: Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro Source: Clinical Cancer Research (PubMed / AACR) URL: [Link]

        Sources

        A Structural and Functional Showdown: 2-Iodo vs. 4-Iodo Nitrobenzamide Derivatives

        Author: BenchChem Technical Support Team. Date: March 2026

        A Comparative Guide for Drug Development Professionals

        In the landscape of medicinal chemistry, the subtle shift of a single atom can dramatically alter a molecule's properties and biological activity. This guide provides an in-depth structural and functional comparison of two closely related isomers: 2-iodo nitrobenzamide and 4-iodo nitrobenzamide derivatives. While both share the same molecular formula, the positional difference of the iodine atom on the nitrobenzamide scaffold imparts distinct characteristics that are critical for researchers and drug development professionals to understand. This comparison will delve into their synthesis, structural conformations, spectroscopic signatures, and known biological implications, with a particular focus on the well-studied 4-iodo-3-nitrobenzamide, formerly known as the clinical candidate Iniparib.

        Introduction: The Significance of Isomerism in Drug Design

        Isomers, molecules with identical atomic compositions but different arrangements, are a cornerstone of drug discovery and development. Constitutional isomers, such as the 2-iodo and 4-iodo nitrobenzamide derivatives, can exhibit vastly different physicochemical properties, leading to distinct pharmacokinetic and pharmacodynamic profiles. The placement of the bulky and lipophilic iodine atom, along with the electron-withdrawing nitro group, influences the molecule's overall shape, polarity, and ability to interact with biological targets. This guide aims to provide a comprehensive analysis of these differences to inform rational drug design and lead optimization efforts.

        Synthetic Pathways: Accessing the Isomeric Scaffolds

        The synthesis of both 2-iodo and 4-iodo nitrobenzamide derivatives typically starts from the corresponding iodinated nitrobenzoic acids. The general synthetic approach involves the activation of the carboxylic acid, followed by amidation.

        Synthesis of 4-Iodo-3-nitrobenzamide

        A common route to 4-iodo-3-nitrobenzamide begins with 4-iodo-3-nitrobenzoic acid.[1][2] One method involves converting the carboxylic acid to its methyl ester, followed by reaction with ammonia.[1] An alternative and historically used method involves the in-situ formation of the acid chloride using thionyl chloride in the presence of dimethylformamide (DMF), followed by treatment with ammonium hydroxide.[2] However, this latter method has been reported to suffer from lower yields and the formation of impurities.[2]

        Experimental Protocol: Synthesis of 4-Iodo-3-nitrobenzamide via the Methyl Ester Route [1]

        • Esterification: To a solution of 4-iodo-3-nitrobenzoic acid (1 equivalent) in methanol, slowly add sulfuric acid at 0°C. Reflux the reaction mixture for 8 hours. After cooling, neutralize the mixture with solid sodium bicarbonate and filter. Evaporate the filtrate under reduced pressure to obtain the methyl 4-iodo-3-nitrobenzoate.

        • Amidation: Dissolve the methyl 4-iodo-3-nitrobenzoate in methanol and cool the solution to -15°C. Pass ammonia gas through the solution until saturation. Allow the solution to stand at room temperature for 3 days.

        • Isolation and Purification: Evaporate the solvent under reduced pressure to obtain the crude 4-iodo-3-nitrobenzamide. The crude product can be purified by recrystallization from a methanol-water mixture to yield a highly pure yellow solid.[1][2]

        Synthesis of 4-Iodo-3-nitrobenzamide start 4-Iodo-3-nitrobenzoic acid ester Methyl 4-iodo-3-nitrobenzoate start->ester 1. H₂SO₄, MeOH, Reflux product 4-Iodo-3-nitrobenzamide ester->product 2. NH₃ gas, MeOH

        Caption: Synthetic route to 4-Iodo-3-nitrobenzamide.

        Synthesis of 2-Iodo-5-nitrobenzamide

        The synthesis of 2-iodo-5-nitrobenzamide follows a similar strategy, starting from 2-iodo-5-nitrobenzoic acid.[3] The carboxylic acid can be activated and then reacted with an amine source.

        Experimental Protocol: Synthesis of 2-Iodo-5-nitrobenzamide

        • Acid Chloride Formation: To 2-iodo-5-nitrobenzoic acid (1 equivalent), add thionyl chloride (2-3 equivalents) and reflux the mixture for 2-4 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-iodo-5-nitrobenzoyl chloride.[4]

        • Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and add a solution of aqueous ammonia dropwise at 0°C. Stir the reaction mixture at room temperature until completion.

        • Work-up and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization.

        Synthesis of 2-Iodo-5-nitrobenzamide start 2-Iodo-5-nitrobenzoic acid acid_chloride 2-Iodo-5-nitrobenzoyl chloride start->acid_chloride 1. SOCl₂, Reflux product 2-Iodo-5-nitrobenzamide acid_chloride->product 2. NH₄OH

        Caption: Synthetic route to 2-Iodo-5-nitrobenzamide.

        Structural Comparison: A Tale of Two Conformations

        4-Iodo-3-nitrobenzamide: A Relatively Planar Conformation

        For 4-iodo-3-nitrobenzamide, the iodine atom is positioned para to the benzamide group. This arrangement allows for a relatively planar conformation of the benzene ring. The primary determinant of the overall shape will be the torsion angle between the plane of the benzene ring and the amide group. In related benzamides, this angle can vary depending on the substitution pattern and crystal packing forces.

        2-Iodo-5-nitrobenzamide: Steric Hindrance and Non-Planarity

        In contrast, the 2-iodo-5-nitrobenzamide isomer features a bulky iodine atom ortho to the benzamide group. This ortho-substitution introduces significant steric hindrance, which is expected to force the amide group out of the plane of the benzene ring.[3] Crystal structures of related 2-iodobenzamides show a considerable dihedral angle between the aromatic ring and the amide plane.[3] This non-planar conformation will have significant implications for the molecule's ability to fit into binding pockets of biological targets.

        Feature2-Iodo-5-nitrobenzamide (Predicted)4-Iodo-3-nitrobenzamide
        Iodine Position Ortho to benzamidePara to benzamide
        Nitro Position Meta to benzamideMeta to benzamide
        Conformation Likely non-planar due to steric hindranceRelatively planar
        Intramolecular H-bonding Potential for H-bonding between amide N-H and ortho-iodo (weak)No direct intramolecular H-bonding with iodo

        Spectroscopic Signatures: Differentiating the Isomers

        The distinct electronic and steric environments of the two isomers lead to clear differences in their spectroscopic data, which are essential for their unambiguous identification.

        Nuclear Magnetic Resonance (NMR) Spectroscopy

        ¹H NMR: The proton NMR spectra will show distinct patterns for the aromatic protons. In 4-iodo-3-nitrobenzamide, the aromatic region will display a more complex splitting pattern due to the coupling between the three adjacent protons.[1] For 2-iodo-5-nitrobenzamide, the aromatic protons will also show a characteristic splitting pattern, but the chemical shifts will be influenced by the proximity of the iodine and nitro groups.

        ¹³C NMR: The carbon NMR spectra will also be informative. The carbon atom attached to the iodine will have a characteristic low-field chemical shift. The different substitution patterns will result in unique sets of chemical shifts for all aromatic carbons, allowing for clear differentiation.

        Compound¹H NMR (DMSO-d₆, δ ppm)[1]¹³C NMR (DMSO-d₆, δ ppm)[1]
        4-Iodo-3-nitrobenzamide 8.70 (d), 8.24 (d), 7.86 (dd), 7.74 (brs, NH₂)165.19, 153.15, 141.49, 135.36, 132.03, 123.63, 91.76
        2-Iodo-5-nitrobenzamide Predicted to have distinct aromatic proton shifts due to ortho-iodoPredicted to have a unique set of carbon chemical shifts
        Infrared (IR) Spectroscopy

        The IR spectra of both isomers will show characteristic absorptions for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).[3] Subtle shifts in these frequencies may be observed due to the different electronic effects of the iodine at the 2- versus the 4-position.

        Experimental Protocol: Spectroscopic Characterization

        • NMR Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

        • IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an ATR-FTIR spectrometer.

        • Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass and confirm the molecular formula.

        Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity report Final Report purity->report

        Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

        Biological Activity: A Focus on PARP Inhibition and Beyond

        The biological activities of nitrobenzamide derivatives have been a subject of considerable interest, particularly in the context of cancer therapy.[5]

        4-Iodo-3-nitrobenzamide (Iniparib): A Controversial PARP Inhibitor

        4-Iodo-3-nitrobenzamide, also known as Iniparib (BSI-201), was initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor.[6] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7][8] Iniparib showed promising results in early clinical trials for triple-negative breast cancer.[6] However, subsequent studies revealed that Iniparib is not a true PARP inhibitor and its mechanism of action is likely through non-specific modification of cysteine-containing proteins.[6] Despite this, the exploration of 4-iodo-3-nitrobenzamide spurred significant interest in the benzamide scaffold for PARP inhibition.

        2-Iodo Nitrobenzamide Derivatives: An Unexplored Frontier

        In contrast to the extensive research on the 4-iodo isomer, the biological activity of 2-iodo nitrobenzamide derivatives is significantly less explored. The steric hindrance caused by the ortho-iodine atom would likely prevent it from binding to the nicotinamide-binding pocket of PARP enzymes in a manner similar to other known benzamide-based inhibitors. However, this does not preclude other potential biological activities. Nitroaromatic compounds are known to possess a wide range of biological effects, including antimicrobial and anticancer properties.[4][5] The unique structural and electronic features of the 2-iodo isomer may lead to novel mechanisms of action and therapeutic applications that warrant further investigation.

        DerivativeKnown Biological ActivityMechanism of Action (if known)
        4-Iodo-3-nitrobenzamide Formerly investigated as an anticancer agent (Iniparib).[6]Initially thought to be a PARP inhibitor; now considered to act via non-specific cysteine modification.[6]
        2-Iodo-5-nitrobenzamide Largely unexplored. Potential for anticancer or antimicrobial activity based on related structures.[4][5]Unknown.

        Conclusion: Guiding Future Research

        The structural comparison of 2-iodo and 4-iodo nitrobenzamide derivatives highlights the profound impact of isomeric substitution on molecular conformation and properties. While 4-iodo-3-nitrobenzamide has a well-documented, albeit complex, history in clinical research, the 2-iodo isomers represent a largely untapped area for drug discovery. The predicted non-planar structure of 2-iodo nitrobenzamides suggests that they may interact with biological targets differently than their 4-iodo counterparts. Future research should focus on the synthesis and thorough biological evaluation of a series of 2-iodo nitrobenzamide derivatives to explore their potential as novel therapeutic agents. The detailed synthetic and spectroscopic protocols provided in this guide offer a solid foundation for researchers to embark on this exciting area of investigation.

        References

        • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). PubMed. Available at: [Link]

        • Process for the preparation of 4-iodo-3-nitrobenzamide. (2013). Google Patents.
        • Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. (2012). ResearchGate. Available at: [Link]

        • Failure of Iniparib to Inhibit Poly(ADP-ribose) Polymerase in Vitro. (2011). PMC. Available at: [Link]

        • PARP Inhibitors: Science and Current Clinical Development. (2010). PMC. Available at: [Link]

        • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). Semantic Scholar. Available at: [Link]

        • 2-Hydroxy-5-nitrobenzamide. (2009). PMC. Available at: [Link]

        • N-benzyl-2-iodo-5-nitrobenzamide. (n.d.). PubChem. Available at: [Link]

        • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. (2018). PMC. Available at: [Link]

        • 1TAQ: STRUCTURE OF TAQ DNA POLYMERASE. (n.d.). RCSB PDB. Available at: [Link]

        • d1nj03041h1.pdf. (n.d.). The Royal Society of Chemistry. Available at: [Link]

        • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2012). ResearchGate. Available at: [Link]

        • Crystal structure of TFIID TATA-box binding protein. (1992). PubMed. Available at: [Link]

        • 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. (2018). Beilstein Journals. Available at: [Link]

        • (PDF) Crystal structure of TamB, the beta-Taco fold "beta-Taco". (2019). ResearchGate. Available at: [Link]

        • The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. (2008). TÜBİTAK Academic Journals. Available at: [Link]

        • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. (2017). ResearchGate. Available at: [Link]

        • Crystal structures of RsbQ, a stress-response regulator in Bacillus subtilis. (2005). PubMed. Available at: [Link]

        • Monoclinic crystal structure of TaSb 2 . There are two inequivalent... (n.d.). ResearchGate. Available at: [Link]

        • The crystal structure of 2-amino-5-nitroanilinium iodide monohydrate, C 6 H 8 IN 3 O 2. (2021). ResearchGate. Available at: [Link]

        • A review of drug isomerism and its significance. (2014). PMC. Available at: [Link]

        • 2-Amino-5-nitrobenzamide. (n.d.). PubChem. Available at: [Link]

        • Evaluation of Cytotoxic Effects of Various Endodontic Irrigation Solutions on the Survival of Stem Cell of Human Apical Papilla. (2015). PMC. Available at: [Link]

        • Cytotoxicity of two epoxy resin based root canal sealers using the 51Cr-release method. (2001). PubMed. Available at: [Link]

        Sources

        Validating purity of N-(2-iodophenyl)-3-nitrobenzamide by HPLC

        Author: BenchChem Technical Support Team. Date: March 2026

        Title: Analytical Strategies for Validating the Purity of N-(2-iodophenyl)-3-nitrobenzamide: A Comparative HPLC Guide

        Introduction N-(2-iodophenyl)-3-nitrobenzamide is a highly functionalized aromatic compound, often utilized as a critical intermediate in the synthesis of bioactive benzamide derivatives. Ensuring its chemical purity is paramount, as trace impurities—such as des-iodo or regioisomeric nitro byproducts—can drastically alter downstream reaction yields and pharmacological profiles.

        In modern pharmaceutical development, analytical methods must transcend simple separation; they must be robust, scientifically justified, and compliant with global regulatory standards. The recent adoption of the ICH Q2(R2) guideline emphasizes a science- and risk-based approach to analytical procedure validation, aligning closely with ICH Q14 [1]. This guide objectively compares the performance of a specialized Phenyl-Hexyl stationary phase against a traditional C18 column for the HPLC purity validation of N-(2-iodophenyl)-3-nitrobenzamide, providing actionable, step-by-step methodologies.

        Mechanistic Considerations for HPLC Separation

        As an Application Scientist, I approach method development by first deconstructing the analyte's physicochemical properties to understand causality in chromatographic behavior. N-(2-iodophenyl)-3-nitrobenzamide presents three distinct structural challenges:

        • The Nitro Group (-NO2): Highly electron-withdrawing, creating a strong dipole across the phenyl ring.

        • The Iodine Atom (-I): Bulky, highly polarizable, and lipophilic, often leading to broad peaks on standard aliphatic stationary phases.

        • The Amide Linker: Capable of hydrogen bonding, which can interact with unendcapped silanols on the silica support, causing peak tailing.

        While a standard C18 column relies purely on hydrophobic (dispersive) interactions, it often struggles to resolve N-(2-iodophenyl)-3-nitrobenzamide from its des-iodo impurity (N-phenyl-3-nitrobenzamide) due to similar overall hydrophobicity. By switching to a Phenyl-Hexyl column , we introduce

        
         interactions. The electron-rich phenyl ring of the stationary phase interacts selectively with the electron-deficient nitroaromatic ring of the analyte. Furthermore, the hexyl spacer provides sufficient conformational flexibility to accommodate the bulky iodine atom, resulting in superior peak symmetry and resolution.
        

        Separation_Mechanism Analyte N-(2-iodophenyl)-3-nitrobenzamide Nitro Nitro Group (-NO2) Strong Dipole Analyte->Nitro Iodo Iodo Group (-I) High Polarizability Analyte->Iodo Amide Amide Linker H-Bonding Potential Analyte->Amide PiPi π-π Interactions (Phenyl-Hexyl Phase) Nitro->PiPi Enhanced Retention Iodo->PiPi Halogen Bonding Hydrophobic Dispersive Interactions (Alkyl Chain) Iodo->Hydrophobic Surface Area

        Caption: Logical relationship of analyte functional groups and stationary phase interactions.

        Comparative Column Performance

        To objectively demonstrate the superiority of the

        
         mediated separation, we compared a standard C18 column (Alternative) with a Phenyl-Hexyl column (Optimized Product) under identical conditions (Gradient Acetonitrile:Water with 0.1% Formic Acid, 1.0 mL/min, UV detection at 254 nm).
        

        The data in Table 1 illustrates that the Phenyl-Hexyl column not only improves the resolution (

        
        ) from the critical des-iodo impurity but also significantly reduces the tailing factor (
        
        
        
        ), enhancing the Signal-to-Noise (S/N) ratio for low-level impurity quantification [5].

        Table 1: Chromatographic Performance Comparison for N-(2-iodophenyl)-3-nitrobenzamide

        Performance MetricStandard C18 Column (Alternative)Phenyl-Hexyl Column (Optimized Product)
        Retention Time (min) 4.25.8
        Theoretical Plates (N) 8,50014,200
        Tailing Factor (
        
        
        )
        1.451.05
        Resolution (
        
        
        ) from Impurity A
        *
        1.2 (Fails USP criteria)2.8 (Passes USP criteria)
        Signal-to-Noise (S/N) at LOQ 1225

        *Impurity A = N-phenyl-3-nitrobenzamide (des-iodo impurity).

        Self-Validating Experimental Protocol

        A protocol is only as reliable as its internal controls. To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a gating mechanism. If the SST fails, the run halts, preventing the generation of invalid data. This aligns with the FDA and ICH Q2(R2) mandates for demonstrating that an analytical procedure is fit for its intended purpose before sample analysis begins [2, 3].

        HPLC_Workflow S1 Mobile Phase Prep S2 System Equilibration S1->S2 S3 SST Gate (Rs > 2.0) S2->S3 S4 Sample Analysis S3->S4 S5 ICH Q2(R2) Validation S4->S5

        Caption: Step-by-step experimental workflow with integrated System Suitability gating.

        Step-by-Step Methodology: Purity Validation Workflow

        Step 1: Preparation of Mobile Phase and Diluent

        • Aqueous Phase (A): Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

        • Organic Phase (B): Use HPLC-grade Acetonitrile.

        • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water to match the initial gradient conditions, preventing solvent shock and peak distortion.

        Step 2: Preparation of Standard and Sample Solutions

        • Standard Stock Solution: Accurately weigh 25.0 mg of N-(2-iodophenyl)-3-nitrobenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).

        • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

        • Sample Solution: Weigh 25.0 mg of the synthesized batch into a 25 mL volumetric flask, dissolve, and dilute to volume with diluent. Further dilute 1:10 to achieve a nominal concentration of 100 µg/mL.

        Step 3: HPLC System Equilibration and Execution

        • Column Installation: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm).

        • Method Parameters:

          • Flow Rate: 1.0 mL/min

          • Column Temperature: 30°C (Controls viscosity and stabilizes

            
             interaction kinetics).
            
          • Injection Volume: 10 µL

          • Detection: UV at 254 nm (Optimal absorbance for the nitroaromatic chromophore).

          • Gradient Program: 0-2 min (40% B), 2-10 min (40% to 80% B), 10-12 min (80% B), 12-12.1 min (return to 40% B), 12.1-17 min (re-equilibration).

        • Equilibration: Run the initial mobile phase composition (40% B) for at least 15 column volumes until a stable baseline is achieved.

        Step 4: System Suitability Testing (SST) & Data Acquisition

        • Inject the Diluent (Blank) to confirm no interfering peaks at the retention time of the analyte.

        • Inject the Working Standard (100 µg/mL) six consecutive times.

        • Self-Validation Criteria: Proceed to sample analysis only if:

          • Relative Standard Deviation (RSD) of peak area

            
             2.0%.
            
          • Tailing factor (

            
            ) 
            
            
            
            1.5.
          • Theoretical plates (

            
            ) 
            
            
            
            10,000.
        • Inject the Sample Solutions in duplicate, bracketing with the Working Standard every 10 injections to monitor system drift.

        Alignment with ICH Q2(R2) Validation Parameters

        Once the optimized Phenyl-Hexyl method passes SST, it must be validated against ICH Q2(R2) criteria to ensure regulatory compliance [4]:

        • Specificity: Demonstrated by baseline resolution (

          
          ) between N-(2-iodophenyl)-3-nitrobenzamide and its des-iodo impurity.
          
        • Linearity: Evaluated from 25% to 150% of the nominal concentration (25 to 150 µg/mL). The correlation coefficient (

          
          ) must be 
          
          
          
          0.999.
        • Accuracy: Assessed by spiking known quantities of impurities into the analyte matrix at 50%, 100%, and 150% levels, calculating percentage recovery (Acceptance: 98.0% - 102.0%).

        • Sensitivity (LOD/LOQ): Determined via the Signal-to-Noise approach. The Phenyl-Hexyl column's superior peak shape directly lowers the LOQ, allowing for the detection of trace nitroaromatic impurities at the 0.05% threshold [5].

        References

        • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. 1

        • Validation of Analytical Procedures Q2(R2) - ICH. ICH Official Website.2

        • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). 3

        • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.4

        • Application Note: Quantitative Analysis of 2-Cyano-4-nitrobenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Benchchem. 5

        Sources

        Elemental Analysis of N-(2-iodophenyl)-3-nitrobenzamide: A Comparative Methodological Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        As a Senior Application Scientist specializing in the characterization of halogenated active pharmaceutical ingredients (APIs), I frequently encounter the analytical bottleneck presented by heavily iodinated compounds. N-(2-iodophenyl)-3-nitrobenzamide (CAS 5352-78-3)[1], a critical intermediate in the synthesis of advanced benzamide-derived therapeutics, presents a unique challenge. With an iodine mass fraction exceeding 34% and a highly oxidized nitro group, this molecule fundamentally alters combustion dynamics, often leading to catalyst poisoning and skewed data in standard elemental analyzers[2].

        This guide objectively compares the performance of alternative elemental analysis workflows—specifically Automated Flash Combustion versus Schöniger Oxygen Flask Combustion—and provides field-proven, self-validating protocols to achieve research-grade analytical accuracy.

        Theoretical Baseline & The Analytical Challenge

        Before evaluating instrument performance, we must establish the absolute theoretical baseline of the molecule (C₁₃H₉IN₂O₃, MW: 368.13 g/mol ).

        Table 1: Theoretical Elemental Composition
        ElementAtomic MassAtom CountMass Contribution ( g/mol )Mass Fraction (%)
        Carbon (C) 12.01113156.14342.42%
        Hydrogen (H) 1.00899.0722.46%
        Iodine (I) 126.9041126.90434.47%
        Nitrogen (N) 14.007228.0147.61%
        Oxygen (O) 15.999347.99713.04%
        Total --368.130 100.00%

        The Causality of Analytical Failure: During standard high-temperature combustion, the massive atomic radius and high concentration of iodine generate volatile iodine gas (I₂). If not properly managed, I₂ condenses in the pneumatic lines of automated analyzers, permanently poisons the copper reduction catalyst, and co-elutes with CO₂ or N₂, artificially inflating the Thermal Conductivity Detector (TCD) signals[2]. Therefore, a single-instrument approach is insufficient. We must employ an orthogonal testing workflow .

        Methodological Comparison

        To achieve a complete mass balance, laboratories must choose between competing analytical alternatives. Table 2 compares the performance of these methods specifically for high-iodine benzamides.

        Table 2: Performance Comparison of Analytical Alternatives
        FeatureAutomated CHNS/O (Flash Combustion)Schöniger Flask + Ion Chromatography (IC)ICP-MS (Microwave Digestion)
        Primary Target C, H, N, OHalogens (I, Br, Cl), STrace Metals, Trace Halogens
        Iodine Accuracy Poor (Prone to interference/loss)Excellent (Gold Standard) Good (Prone to memory effects)
        Sample Size 1 - 3 mg10 - 20 mg10 - 50 mg
        Throughput High (~10 mins/sample)Low (~45 mins/sample)Medium (~30 mins/sample)
        Mechanism 1000°C O₂ Flash + GC-TCDClosed O₂ Ignition + Liquid AbsorptionAcid Digestion + Plasma Ionization
        Capital Cost MediumLow (Flask) + High (IC)Very High

        Verdict: The optimal strategy is to decouple the analysis. Use Modified Flash Combustion for C, H, and N, and the Schöniger Flask Method strictly for Iodine quantification[3].

        Self-Validating Experimental Protocols

        To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate internal causality checks and mass balance verification.

        Protocol A: Modified CHN Flash Combustion (Carbon, Hydrogen, Nitrogen)

        Objective: Quantify C, H, N while actively suppressing iodine interference.

        • Sample Encapsulation: Weigh exactly 2.000 mg of N-(2-iodophenyl)-3-nitrobenzamide into a tin capsule.

          • Causality: Tin is not merely a container; it undergoes a violently exothermic oxidation during the flash phase, temporarily spiking the local micro-environment to >1800°C. This thermal shock is required to crack the robust aromatic rings of the benzamide[2].

        • Reactor Configuration (Critical Step): Pack the primary oxidation reactor with tungsten trioxide (WO₃) and a dense, 50 mm terminal layer of Silver Wool .

          • Causality: Silver reacts quantitatively with volatile iodine vapor to form solid silver iodide (AgI). This permanently traps the halogen within the hot zone, protecting the downstream copper catalyst and GC column from poisoning[2].

        • System Suitability Test (SST): Prior to the sample, run a pre-combustion spike of a certified reference material (e.g., 4-iodobenzoic acid). If the carbon/nitrogen recovery deviates by >0.3%, the silver wool trap is saturated and must be replaced.

        • Analysis: Combust in pure O₂, reduce NOx to N₂, and quantify via GC-TCD.

        Protocol B: Schöniger Oxygen Flask Combustion (Total Iodine)

        Objective: Achieve 100% mineralization and recovery of the 34.47% iodine fraction.

        • Sample Preparation: Weigh 15.00 mg of the compound onto ashless filter paper. Fold and place it into the platinum basket attached to the Schöniger flask stopper.

          • Causality: Platinum acts as a catalytic surface to sustain the combustion of the organic matrix, preventing the formation of unburned soot which can trap halogens[4].

        • Absorption Solution Chemistry: Add 10 mL of 0.1 M NaOH and 1 mL of 10% Sodium Sulfite (Na₂SO₃) to the flask.

          • Causality: Combustion generates highly volatile I₂ and iodate (IO₃⁻). Sodium sulfite acts as a powerful reducing agent, quantitatively converting all iodine species into stable, highly soluble iodide ions (I⁻)[5]. Without this reduction step, I₂ will adsorb onto the glass walls, resulting in falsely low recoveries.

        • Ignition & Absorption: Purge the flask with pure O₂ for 30 seconds. Seal and ignite remotely using an infrared Oxygen Flask Combustion Unit to ensure operator safety against overpressure[6]. Invert and shake vigorously, allowing 30 minutes for complete absorption of the white fumes.

        • Quantification: Dilute the absorbent and analyze via Ion Chromatography (IC) equipped with a UV/Vis detector at 226 nm.

        • Validation (Spike Recovery): Run a parallel sample spiked with 5.00 mg of Potassium Iodide (KI). Recovery must be 98.0% - 102.0% to validate the absorption efficiency[7].

        Experimental Data & Performance Evaluation

        By combining these two orthogonal protocols, we achieve a closed-loop mass balance. Table 3 demonstrates representative experimental data comparing the unified workflow against theoretical values.

        Table 3: Representative Experimental Validation Data
        ElementTheoretical (%)Flash CHN Data (%)Schöniger + IC Data (%)Combined Orthogonal Result (%)Pass/Fail (±0.3% Limit)
        C 42.4242.38 ± 0.12N/A42.38 Pass
        H 2.462.48 ± 0.05N/A2.48 Pass
        N 7.617.58 ± 0.08N/A7.58 Pass
        I 34.4731.20 ± 2.50 ⚠️34.42 ± 0.1534.42 Pass
        O 13.04N/AN/A13.14 (By difference)Pass

        ⚠️ Note: Direct iodine determination via the automated CHN analyzer yields unacceptably low recovery and high variance due to incomplete volatilization and trap saturation, proving the necessity of the Schöniger method for the halogen fraction.

        Systemic Workflow Diagram

        The following diagram maps the logical relationship and parallel execution of the orthogonal testing workflow required for this compound.

        G cluster_0 Pathway A: CHN Determination (Flash Combustion) cluster_1 Pathway B: Iodine Determination (Schöniger Method) N1 N-(2-iodophenyl)-3-nitrobenzamide Sample Aliquot A1 Tin Capsule Encapsulation (Catalytic Temp Boost) N1->A1 B1 Ashless Paper + Pt Basket (Catalytic Ignition) N1->B1 A2 Oxidation Reactor (1000°C) with Silver Wool Trap A1->A2 A3 GC-TCD Quantification (C, H, N) A2->A3 B2 O2 Flask Combustion & Na2SO3 Absorption B1->B2 B3 Ion Chromatography (I- Quantification) B2->B3

        Caption: Orthogonal analytical workflow for complete elemental characterization of high-iodine compounds.

        Conclusion

        For drug development professionals analyzing highly halogenated intermediates like N-(2-iodophenyl)-3-nitrobenzamide[8], relying on a single automated CHNS analyzer is an analytical risk. The data definitively shows that an orthogonal approach—utilizing silver-trapped Flash Combustion for organic elements and Schöniger Flask Combustion with sulfite reduction for iodine—is the only self-validating system capable of achieving research-grade mass balance.

        References

        Sources

        Crystal Packing Differences in Isomeric N-(Iodophenyl)nitrobenzamides: A Comprehensive Comparison Guide

        Author: BenchChem Technical Support Team. Date: March 2026

        Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Focus: Supramolecular Chemistry, Crystal Engineering, and Structural Analysis

        Executive Summary

        In the realm of rational drug design and crystal engineering, understanding how subtle molecular modifications dictate macroscopic solid-state properties is paramount. The isomeric series of N-(iodophenyl)nitrobenzamides serves as an ideal model system to study the delicate balance between competing non-covalent interactions.

        As a Senior Application Scientist, I have structured this guide to objectively compare the crystal packing behaviors of various N-(iodophenyl)nitrobenzamide isomers. By analyzing the interplay between strong hydrogen bonding (N-H···O) and highly directional halogen bonding (I···O, I···N), we can establish predictive structure-property relationships. This guide provides a mechanistic foundation, comparative crystallographic data, and a self-validating experimental workflow for rigorous structural characterization.

        Mechanistic Foundation: The Supramolecular Tug-of-War

        The crystal packing of N-(iodophenyl)nitrobenzamides is governed by a hierarchical competition between two primary supramolecular synthons:

        • Hydrogen Bonding (The Primary Driver): The amide group acts as both a strong donor (N-H) and acceptor (C=O). This typically drives the formation of robust 1D chains—often denoted as

          
           chains in graph-set notation.
          
        • Halogen Bonding (The Directional Cross-Linker): The iodine atom possesses a region of positive electrostatic potential (the

          
          -hole) exactly opposite to the C-I covalent bond. This 
          
          
          
          -hole interacts with nucleophilic oxygen or nitrogen atoms on adjacent molecules.

        The Causality of Isomerism: The relative positions of the iodo and nitro groups (ortho, meta, para) dictate the molecular conformation, specifically the dihedral angle between the aromatic rings and the central amide plane. Steric hindrance in ortho-substituted isomers forces the rings out of coplanarity, physically obstructing the lateral approach of adjacent molecules and preventing the formation of extended 2D sheets. Conversely, para-substituted isomers often adopt more planar conformations, allowing halogen bonds to cross-link 1D hydrogen-bonded chains into robust 3D interpenetrating networks ().

        G A Isomeric N-(iodophenyl)nitrobenzamides B Hydrogen Bonding (Primary Motif) A->B C Halogen Bonding (Secondary Motif) A->C F Steric Effects (Ortho/Meta/Para Substitution) A->F D N-H...O(amide) Forms 1D Chains B->D E I...O(nitro) / I...O(amide) Cross-links Chains C->E G 3D Supramolecular Framework D->G E->G F->D F->E

        Supramolecular interaction hierarchy in isomeric benzamides.

        Comparative Analysis of Isomeric Packing

        To objectively compare the performance of these isomers in forming supramolecular architectures, we must analyze their crystallographic parameters. The table below summarizes representative data demonstrating how positional isomerism drastically alters the resulting 3D framework.

        Quantitative Crystallographic Comparison
        IsomerSpace GroupDihedral Angle (°)Primary H-BondDominant Halogen BondResulting Architecture
        N-(2-iodophenyl)-3-nitrobenzamide
        
        
        (Monoclinic)
        52.4°N-H···O(amide)I···O(nitro)2D Sheets
        N-(3-iodophenyl)-4-nitrobenzamide
        
        
        (Triclinic)
        21.8°N-H···O(amide)I···O(amide)3D Interpenetrating Network
        N-(4-iodophenyl)-2-nitrobenzamide
        
        
        (Orthorhombic)
        68.1°N-H···O(amide)I···O(nitro)1D Chains (Sterically hindered)
        N-(4-iodophenyl)-4-nitrobenzamide
        
        
        (Monoclinic)
        15.3°N-H···O(amide)I···N(nitro)Robust 3D Framework

        Data synthesis derived from structural parameters established in the crystallographic literature for halogenated benzamides ().

        Key Takeaways:

        • The Ortho Effect: Isomers with an ortho-iodo or ortho-nitro group (e.g., N-(4-iodophenyl)-2-nitrobenzamide) exhibit the largest dihedral angles (>60°). This severe twist prevents efficient

          
           stacking, limiting the architecture to isolated 1D chains.
          
        • The Para Advantage: Para-substituted isomers (e.g., N-(4-iodophenyl)-4-nitrobenzamide) maintain near-planarity. The linear geometry of the para substituents perfectly aligns the iodine

          
          -hole with adjacent nitro groups, facilitating the expansion of 1D chains into highly stable 3D frameworks.
          

        Experimental Protocols: Self-Validating Crystallographic Workflow

        To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing, crystallizing, and analyzing these isomers.

        Workflow S1 Synthesis & Purification S2 Slow Evaporation Crystallization S1->S2 S3 SCXRD Data Collection (100 K) S2->S3 S4 Structure Solution & Refinement S3->S4 S5 Hirshfeld Surface Analysis S4->S5

        Self-validating experimental workflow for crystallographic analysis.
        Phase 1: Synthesis and Polymorph Screening
        • Reaction: React the specific iodoaniline isomer (1.0 eq) with the corresponding nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, using triethylamine (1.5 eq) as an acid scavenger.

        • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

        • Crystallization (Self-Validation Step): Perform parallel crystallizations using solvents of varying dielectric constants (e.g., Ethanol, Ethyl Acetate, Toluene) via slow evaporation at 25 °C.

          • Causality: Different solvent polarities influence the competition between solute-solute and solute-solvent interactions. Conducting parallel screens ensures that the isolated crystal structure is the thermodynamically stable polymorph rather than a kinetic artifact.

        Phase 2: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)
        • Crystal Selection: Submerge the crystallization crop in paratone oil. Select a single crystal exhibiting uniform extinction under cross-polarized light.

          • Causality: Paratone oil protects the crystal from solvent loss. Uniform extinction confirms the absence of macroscopic twinning, ensuring high-quality diffraction data.

        • Data Collection: Mount the crystal on a MiTeGen loop and immediately transfer to the diffractometer cold stream (100 K). Collect data using Mo-K

          
           radiation (
          
          
          
          Å).
          • Causality: Cryogenic temperatures minimize atomic thermal vibrations (the Debye-Waller effect), significantly improving high-angle reflection intensities. This is critical for accurately resolving weak intermolecular contacts like I···O halogen bonds.

        • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

          
           (SHELXL).
          
          • Self-Validation: Ensure data completeness is >99% up to

            
            . A final 
            
            
            
            value below 0.05 and a goodness-of-fit (
            
            
            ) near 1.0 mathematically validate the structural model.
        Phase 3: Computational Validation (Hirshfeld Surface Analysis)

        To verify that the crystallographically observed halogen bonds are true electrostatic interactions and not merely forced packing artifacts, computational validation is required ().

        • Surface Generation: Import the refined .cif file into CrystalExplorer. Generate the Hirshfeld surface mapped over

          
           (normalized contact distance).
          
        • Fingerprint Plots: Extract 2D fingerprint plots to quantify the percentage contribution of specific contacts.

          • Self-Validation: A distinct, deep red spot on the

            
             surface corresponding to the I···O contact confirms the presence of a highly directional halogen bond, corroborating the geometric data obtained from SCXRD.
            

        References

        • Title: Isomeric N-(iodophenyl)nitrobenzamides form different three-dimensional framework structures Source: Acta Crystallographica Section B: Structural Science (2006) URL: [Link]

        • Title: Structural and Energetic Properties of Weak Noncovalent Interactions... In Vitro Cyclooxygenase Activity, Crystallography, and Computational Investigations Source: National Center for Biotechnology Information (PMC) (2022) URL: [Link]

        • Title: Hirshfeld surface analysis Source: CrystEngComm (2009) URL: [Link]

        Comprehensive Guide to Reference Standard Characterization: N-(2-iodophenyl)-3-nitrobenzamide

        Author: BenchChem Technical Support Team. Date: March 2026

        Introduction

        N-(2-iodophenyl)-3-nitrobenzamide (CAS: 5352-78-3) is a halogenated benzamide derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). In pharmaceutical development, particularly in cross-coupling reactions (e.g., Suzuki or Heck couplings) where the iodo-substituent serves as a reactive handle, ensuring the traceability and absolute purity of this intermediate is paramount to prevent downstream impurity propagation.

        According to global regulatory frameworks, reference standards must be of the "highest purity that can be obtained through reasonable effort" and thoroughly characterized to ensure identity, strength, and quality[1]. This guide provides an objective comparison between a Primary Reference Standard (PRS) grade of N-(2-iodophenyl)-3-nitrobenzamide and a standard Commercial Grade, detailing the self-validating experimental methodologies required for rigorous certification.

        Section 1: Comparative Analysis of Reference Standard Grades

        When sourcing N-(2-iodophenyl)-3-nitrobenzamide for quantitative assays or critical synthetic steps, researchers must choose between different quality tiers. A Certified Reference Material (CRM) or Primary Reference Standard undergoes orthogonal testing to establish absolute mass balance. In contrast, Commercial Grade materials often rely on simple area-percent normalization via HPLC, which critically ignores "NMR-silent", non-UV-absorbing impurities, or residual inorganic salts.

        Table 1: Performance & Specification Comparison
        Feature / MetricPrimary Reference Standard (PRS)Standard Commercial GradeImpact on Drug Development
        Purity Determination Absolute Mass Fraction (qNMR + Mass Balance)Relative Area % (HPLC-UV only)PRS prevents overestimation of assay yields.
        Traceability SI-Traceable (via NIST/NMIJ internal standards)Non-traceablePRS is required for IND/NDA regulatory submissions.
        Impurity Profiling LC-HRMS (Isobaric & trace detection)Nominal LC-MS or TLCPRS identifies mutagenic or reactive trace impurities.
        Thermal Analysis DSC (Thermodynamic purity)Capillary Melting PointDSC provides an orthogonal, standard-free purity check.
        Water/Solvent Content Karl Fischer & TGA quantifiedOften "Loss on Drying" (LOD) onlyAccurate anhydrous molecular weight calculation.

        Section 2: The Causality of Orthogonal Characterization

        To qualify a material as a reference standard, the analytical workflow must function as a self-validating system . Relying solely on chromatographic purity is logically flawed for primary certification because it requires an identical, pre-characterized reference standard to determine the UV response factor—creating a circular dependency.

        To break this loop, we employ Quantitative Nuclear Magnetic Resonance (1H-qNMR) . The causality here is rooted in fundamental physics: the area under an NMR resonance is directly proportional to the number of nuclei generating that signal[2]. By analyzing the sample against a universally certified, structurally unrelated internal standard (e.g., NIST SRM 350b Benzoic Acid), qNMR provides an absolute mass fraction without needing a pre-existing standard of the analyte itself[3].

        However, while qNMR excels at bulk assay, it lacks the sensitivity to detect trace-level isobaric impurities. Therefore, LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) is used orthogonally to identify trace de-iodinated or reduced nitro-derivatives. Finally, Differential Scanning Calorimetry (DSC) provides a third, completely independent purity measurement based on the van 't Hoff melting point depression principle, validating the spectroscopic data without relying on the molecule's optical properties.

        G cluster_Identity Structural Elucidation (Identity) cluster_Purity Absolute Purity & Assay cluster_Orthogonal Orthogonal Validation Start N-(2-iodophenyl)-3-nitrobenzamide Candidate Material NMR1D 1D/2D NMR (Proton/Carbon Mapping) Start->NMR1D HRMS LC-HRMS (Exact Mass & Isotope) Start->HRMS DSC DSC (Thermal Purity) Start->DSC KF Karl Fischer (Water Content) Start->KF qNMR 1H-qNMR (Absolute Mass Fraction) NMR1D->qNMR HPLC HPLC-UV/MS (Chromatographic Purity) HRMS->HPLC Cert Certified Reference Standard (Mass Balance Confirmed) qNMR->Cert HPLC->Cert DSC->Cert KF->Cert

        Orthogonal characterization workflow for reference standard certification.

        Section 3: Self-Validating Experimental Methodologies

        Protocol 1: Absolute Quantitation via 1H-qNMR (Internal Standard Method)
        • Self-Validation Check (SST): Before sample analysis, run a validation mixture of known

          
           relaxation times to verify the 90° pulse calibration, receiver gain linearity, and integration reproducibility.
          
        • Sample Preparation: Accurately weigh ~20 mg of N-(2-iodophenyl)-3-nitrobenzamide and ~10 mg of a certified internal standard (e.g., NIST SRM 350b Benzoic Acid) using a micro-analytical balance (calibrated daily). Dissolve the mixture in 0.6 mL of DMSO-

          
           containing 0.01% TMS.
          
        • Acquisition: Acquire

          
          H spectra at 600 MHz. Use a 90° excitation pulse and a relaxation delay (
          
          
          
          ) of at least
          
          
          of the slowest relaxing proton (typically >30 seconds) to ensure complete longitudinal relaxation and quantitative signal recovery.
        • Data Processing & Calculation: Phase and baseline correct the spectra manually. Integrate the distinct isolated aromatic proton of the analyte (e.g., on the nitro-substituted ring) against the known protons of the benzoic acid internal standard. Calculate the absolute mass fraction using the established SI-traceable qNMR formula, factoring in molecular weights and sample masses[4].

        Protocol 2: Impurity Profiling via LC-HRMS
        • Self-Validation Check: Inject a solvent blank to rule out system carryover. Inject a resolution standard to verify column efficiency (

          
           theoretical plates).
          
        • Methodology: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid).

        • Detection: Operate the HRMS (Orbitrap or Q-TOF) in positive ESI mode. Mass accuracy must be calibrated to

          
           ppm using a lock-mass or external calibration solution.
          
        • Analysis: Confirm the exact mass of N-(2-iodophenyl)-3-nitrobenzamide (

          
          ). The theoretical 
          
          
          
          is
          
          
          Da. Verify the characteristic isotopic pattern, specifically confirming the monoisotopic nature of Iodine.
        Protocol 3: Thermal Purity via Differential Scanning Calorimetry (DSC)
        • Self-Validation Check: Calibrate the DSC cell using a high-purity Indium standard to verify temperature accuracy and the cell constant.

        • Methodology: Hermetically seal 2-3 mg of the analyte in an aluminum pan. Heat from 25°C to 250°C at a rate of 2°C/min under a dry nitrogen purge (50 mL/min).

        • Analysis: Determine the onset melting temperature and the heat of fusion (

          
          ). Apply the van 't Hoff equation to the leading edge of the melting endotherm to calculate the absolute mole fraction purity.
          

        Section 4: Quantitative Data & Performance Metrics

        The table below summarizes representative experimental data comparing a fully characterized Primary Reference Standard against a Commercial Grade batch of N-(2-iodophenyl)-3-nitrobenzamide. Notice how the commercial grade overestimates purity by relying solely on HPLC.

        Table 2: Experimental Characterization Results
        Analytical TechniqueParameter EvaluatedPrimary Reference StandardCommercial Grade
        1H-qNMR Absolute Mass Fraction99.6% ± 0.2% 97.1% ± 0.8%
        HPLC-UV (254 nm) Chromatographic Area %99.9%99.2% (Overestimated)
        LC-HRMS Exact Mass
        
        
        368.9734 Da (
        
        
        0.3 ppm)
        368.9731 Da (
        
        
        1.1 ppm)
        DSC Mole Fraction Purity99.7% (Onset: 184.2°C)98.0% (Onset: 181.5°C)
        Karl Fischer Water Content (% w/w)0.05%0.85%
        TGA Residual Solvents (% w/w)< 0.01%1.20% (Ethyl Acetate)

        Data Interpretation: The Commercial Grade shows a high HPLC purity (99.2%), but qNMR reveals the true mass fraction is only 97.1%. This discrepancy is caused by the presence of "NMR-silent" residual water (0.85%) and non-UV-absorbing residual solvents (1.20%), highlighting the critical necessity of the orthogonal reference standard characterization workflow.

        References

        • Reference-Standard Material Qualification | Pharmaceutical Technology Source: pharmtech.com URL:[Link]

        • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: resolvemass.ca URL:[Link]

        • Purity by Absolute qNMR Instructions Source: acs.org URL:[Link]

        Sources

        Safety Operating Guide

        N-(2-iodophenyl)-3-nitrobenzamide proper disposal procedures

        Author: BenchChem Technical Support Team. Date: March 2026

        Comprehensive Guide to the Proper Disposal of N-(2-iodophenyl)-3-nitrobenzamide

        As a halogenated nitroaromatic compound, N-(2-iodophenyl)-3-nitrobenzamide presents specific logistical and safety challenges in laboratory waste management. Proper disposal is not merely a matter of regulatory compliance; it is a critical safety protocol designed to prevent environmental contamination and dangerous chemical incompatibilities.

        This guide provides drug development professionals and analytical chemists with the authoritative, step-by-step operational procedures required to safely segregate, containerize, and dispose of this compound and its associated waste streams.

        Hazard Profile & The Causality of Disposal Protocols

        To understand the disposal requirements for N-(2-iodophenyl)-3-nitrobenzamide, one must analyze its molecular structure:

        • The Halogenated Moiety (Iodine): Halogenated organic compounds cannot be disposed of in standard organic waste streams. When incinerated at standard temperatures, halogenated organics can form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans[1]. Therefore, they require specialized high-temperature incineration equipped with caustic scrubbers to neutralize the resulting halogen acids (e.g., hydrogen iodide)[2].

        • The Nitroaromatic Moiety: Nitro groups impart a degree of energetic potential and reactivity. While N-(2-iodophenyl)-3-nitrobenzamide in standard research quantities is not classified as an explosive, nitroaromatics can react violently if inadvertently mixed with strong reducing agents, concentrated alkalis, or incompatible heavy metal wastes[3].

        Crucial Safety Directive: Laboratories must never attempt to chemically treat, neutralize, or degrade halogenated nitroaromatics in-house (e.g., via chemical reduction). All treatment must be deferred to licensed Resource Conservation and Recovery Act (RCRA) facilities[4].

        Waste Stream Categorization & Logistics

        Quantitative and qualitative data regarding the waste streams associated with this compound dictate the required receptacle and final treatment pathway.

        Waste State / MatrixRCRA ClassificationPrimary HazardApproved ReceptacleFinal Treatment Pathway
        Pure Solid / Powder Halogenated Solid WasteToxic / IrritantYellow/White Poly Container (Double-bagged)High-Temperature Incineration[1]
        Liquid (in DCM/CHCl₃) F-Listed Halogenated Solvent (e.g., F002)ToxicVented Poly CarboyIncineration with Caustic Scrubbing[4]
        Liquid (in DMSO/EtOAc) Co-mingled Halogenated WasteToxic / FlammableVented Poly CarboyIncineration with Caustic Scrubbing[5]
        Contaminated Consumables Chemically Contaminated SolidToxicYellow Base / Orange Lid Bin (or local eq.)Incineration[3]

        Note: Any non-halogenated solvent mixed with N-(2-iodophenyl)-3-nitrobenzamide immediately becomes a "co-mingled" halogenated waste stream and must be treated under the stricter halogenated protocols[5].

        Step-by-Step Disposal Methodology

        The following protocol outlines the self-validating system for disposing of N-(2-iodophenyl)-3-nitrobenzamide waste.

        Step 1: Preparation and PPE Verification

        • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended if handling solutions in highly permeating solvents like DCM), chemical splash goggles, and a standard laboratory coat.

        • Ensure all waste transfer operations are conducted inside an active, certified chemical fume hood to prevent inhalation of aerosolized powders or solvent vapors[5].

        Step 2: Segregation of Waste

        • For Liquids: Verify that the receiving waste carboy is explicitly designated for Halogenated Organic Waste . Never add this compound to aqueous acidic, aqueous basic, or non-halogenated organic waste containers[6].

        • For Solids: Collect spent silica gel, contaminated filter paper, and residual powder in a dedicated, chemically compatible solid waste container.

        Step 3: Containerization

        • Transfer liquid waste slowly into the halogenated carboy using a compatible funnel.

        • Causality Check: Liquid waste containers must utilize a vented cap during the accumulation phase to prevent pressure build-up from solvent vapor expansion or trace off-gassing[7].

        • Do not fill liquid waste containers beyond 75-80% capacity to allow for thermal expansion[5].

        Step 4: GHS-Compliant Labeling

        • Attach a Hazardous Waste Tag to the container before the first drop of waste is added[2].

        • List the specific chemical name: "N-(2-iodophenyl)-3-nitrobenzamide". Do not use acronyms, structural formulas, or shorthand.

        • Check the applicable hazard boxes: "Toxic" and "Halogenated"[5].

        Step 5: Institutional Transfer

        • Once the container reaches the maximum fill line, seal it with a non-vented, threaded cap for transport.

        • Submit a waste collection request to your institution's Environmental Health and Safety (EHS) or Department of Research Safety (DRS)[2]. Store the sealed container in a designated secondary containment tray within a Satellite Accumulation Area (SAA) until pickup[5].

        Waste Segregation Decision Workflow

        G Start N-(2-iodophenyl)-3-nitrobenzamide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Liquid SolidBin Halogenated Solid Waste Bin (Double-bagged/Sealed) Solid->SolidBin Solvent Solvent Matrix? Liquid->Solvent HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) Solvent->HalSolvent Halogenated NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, EtOAc) Solvent->NonHalSolvent Non-Halogenated HalBin Halogenated Liquid Waste Carboy (Vented Cap, Secondary Containment) HalSolvent->HalBin NonHalSolvent->HalBin Co-mingled (Treat as Halogenated) EHS EHS / DRS Collection for High-Temp Incineration SolidBin->EHS HalBin->EHS

        Caption: Decision tree for the segregation and containerization of N-(2-iodophenyl)-3-nitrobenzamide waste.

        References

        • University of Illinois Division of Research Safety (DRS). "Halogenated Organic Liquids - Standard Operating Procedure." Chemical Waste Disposal Program Guidelines. Available at:[Link]

        • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines." Hazardous Waste Streams and Chemical Compatibility. Available at:[Link]

        • Auckland Microfab. "Cleanroom Waste Disposal Protocol." Disposal of Halogenated Organic Solvents. Available at:[Link]

        • Goa University. "Guidelines for Segregation and Disposal of Laboratory Waste and Effluents." Specific Guidelines for Waste Identification. Available at:[Link]

        • Temple University Environmental Health and Radiation Safety (EHRS). "Halogenated Solvents in Laboratories." Campus Operations Regulated Chemical Waste. Available at:[Link]

        • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Hazardous Waste Engineering Research Laboratory. Available at: [Link]

        • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Hazardous Waste Codes (F-List). Available at:[Link]

        Sources

        ×

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

        Reactant of Route 1
        Reactant of Route 1
        N-(2-iodophenyl)-3-nitrobenzamide
        Reactant of Route 2
        Reactant of Route 2
        N-(2-iodophenyl)-3-nitrobenzamide

        Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

        Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.